3-Fluoro-4-nitrophenylacetonitrile
Description
BenchChem offers high-quality 3-Fluoro-4-nitrophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYMXAMNWIADMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379164 | |
| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503315-75-1 | |
| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-4-nitrophenylacetonitrile (CAS: 503315-75-1)
3-Fluoro-4-nitrophenylacetonitrile is a substituted aromatic nitrile that has emerged as a valuable intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its molecular architecture, characterized by a strategically positioned fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, provides a unique convergence of reactivity. This combination of functional groups allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of complex heterocyclic systems and other high-value molecules. The fluorine atom, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to a primary amine, and the nitrile group offers another handle for chemical elaboration. This guide provides a technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound are critical for its handling, reaction setup, and purification. 3-Fluoro-4-nitrophenylacetonitrile is typically a solid at room temperature, and its key identifiers and predicted physical properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 503315-75-1 | [1] |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Synonyms | 2-(3-Fluoro-4-nitrophenyl)acetonitrile | [2] |
| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisaged, a common and logical approach to synthesizing 3-Fluoro-4-nitrophenylacetonitrile involves the cyanation of a corresponding benzyl halide. This process leverages the greater reactivity of the benzylic position. The workflow begins with a readily available starting material, 3-fluoro-4-nitrotoluene, which is first halogenated at the benzylic position before undergoing nucleophilic substitution with a cyanide salt.
Experimental Protocol: Two-Step Synthesis from 3-Fluoro-4-nitrotoluene
Step 1: Benzylic Bromination of 3-Fluoro-4-nitrotoluene
-
To a solution of 3-fluoro-4-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 equivalents).
-
Add a radical initiator, such as benzoyl peroxide (AIBN) (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene.
Step 2: Cyanation of 1-(bromomethyl)-3-fluoro-4-nitrobenzene
-
Dissolve the crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress can be monitored by observing the disappearance of the starting material via TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-Fluoro-4-nitrophenylacetonitrile.[4]
Caption: Synthetic workflow for 3-Fluoro-4-nitrophenylacetonitrile.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Fluoro-4-nitrophenylacetonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it a "trifunctional" building block for constructing complex molecular architectures, particularly heterocyclic scaffolds found in many kinase inhibitors and other therapeutic agents.[5]
-
The Nitro Group as a Masked Amine: The nitro group is arguably the most important functional handle in this molecule for drug discovery applications. It can be cleanly and efficiently reduced to a primary aniline derivative under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C). A patent for G-protein coupled receptor modulators demonstrates this exact transformation, where 3-fluoro-4-nitrophenylacetonitrile is hydrogenated to produce 2-(4-amino-3-fluoro-phenyl)acetonitrile.[6] This resulting aniline is a potent nucleophile, ideal for subsequent reactions like amide bond formation, sulfonamide synthesis, or building heterocyclic rings like indoles and benzimidazoles.
-
The Nitrile Group as a Versatile Handle: The nitrile group is metabolically robust and can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups.[7] Chemically, it can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, offering further avenues for molecular diversification.
-
The Activated Fluoro Group: The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group, making the aromatic ring electron-deficient and activating the C-F bond towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride ion by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct method to introduce new substituents onto the aromatic core.
Caption: Reactivity pathways of 3-Fluoro-4-nitrophenylacetonitrile.
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a full experimental dataset for this specific molecule is not publicly available, expected spectral characteristics can be inferred from its structure and data from analogous compounds like p-nitrophenylacetonitrile.[8][9]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on an electron-deficient aromatic ring are deshielded and appear downfield. Complex splitting patterns are expected due to H-H and H-F coupling. |
| Methylene Protons (-CH₂CN) | δ ~4.0 ppm | The benzylic protons are adjacent to two electron-withdrawing groups (the aromatic ring and the nitrile), shifting them downfield. | |
| ¹³C NMR | Nitrile Carbon (-CN) | δ ~115-120 ppm | Typical range for nitrile carbons.[9] |
| Aromatic Carbons | δ ~120-150 ppm | Aromatic carbons show a range of shifts. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the fluorine (C-F) would be most affected and show characteristic shifts and C-F coupling. | |
| Methylene Carbon (-CH₂CN) | δ ~20-30 ppm | Standard chemical shift for a benzylic carbon attached to a nitrile. | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ | Strong, sharp absorption characteristic of the nitrile functional group. |
| Nitro Stretch (NO₂) | ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Two strong absorptions are characteristic of the nitro group. | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Peaks indicating C-H bonds on the aromatic ring. |
Safety and Handling
Based on safety data for structurally related nitrophenyl and fluoronitrobenzene compounds, 3-Fluoro-4-nitrophenylacetonitrile should be handled with care as a potentially hazardous substance.[10][11]
-
Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[10][12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
-
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Conclusion
3-Fluoro-4-nitrophenylacetonitrile stands out as a highly functionalized and synthetically versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications. For drug discovery professionals, it serves as a powerful starting point for the construction of complex heterocyclic libraries, particularly for targeting protein kinases and other important biological targets. The ability to easily introduce a reactive amine via nitro reduction, coupled with the potential for SNAr chemistry at the fluoro position and further transformations of the nitrile, ensures its continued relevance in the synthesis of novel chemical entities.
References
- 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1. ChemicalBook.
- (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.
- 3-FLUORO-4-NITROPHENYLACETONITRILE suppliers & manufacturers in China. Guidechem.
- 4-Nitrophenylacetonitrile 555-21-5 wiki. Guidechem.
- 2-(4-Fluoro-3-nitrophenyl)acetonitrile. ChemScene.
- (3-Fluoro-4-nitrophenyl)acetonitrile. Aromsyn Co.,Ltd.
- SAFETY DATA SHEET - Benzeneacetonitrile, 4-nitro-. Thermo Fisher Scientific.
- 3-Fluoro-4-nitrobenzonitrile SDS, 218632-01-0 Safety D
- 3-Fluoro-4-Nitrophenylacetonitrile. King-Pharm.
- 3-Fluoro-4-Nitrophenylacetonitrile. chem-space.com.
- p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386. PubChem - NIH.
- 3-Fluoro-4-nitrophenol 99 394-41-2. Sigma-Aldrich.
- 3-Fluoro-4-nitrophenol | 394-41-2. Tokyo Chemical Industry Co., Ltd.(APAC).
- 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948. PubChem - NIH.
- Chem 117 Reference Spectra Spring 2011. University of Massachusetts Lowell.
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem.
- p-Nitrophenylacetonitrile(555-21-5) Chemical Properties,Usage,Production. ChemicalBook.
- p-Nitrophenylacetonitrile(555-21-5) 13C NMR spectrum. ChemicalBook.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Production method of 3-fluoro-4-nitrophenol.
- SAFETY DATA SHEET - 4-Nitrophenylacetonitrile. Fisher Scientific.
Sources
- 1. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]
- 2. 3-FLUORO-4-NITROPHENYLACETONITRILE suppliers & manufacturers in China [m.chemicalbook.com]
- 3. 503315-75-1 3-Fluoro-4-Nitrophenylacetonitrile [king-pharm.com]
- 4. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. p-Nitrophenylacetonitrile(555-21-5) 13C NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
3-Fluoro-4-nitrophenylacetonitrile molecular weight and formula
An In-Depth Technical Guide to 3-Fluoro-4-nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-4-nitrophenylacetonitrile, a substituted aromatic nitrile of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a plausible synthetic pathway, its significance as a building block for complex molecules, and essential safety protocols.
Core Molecular Profile
3-Fluoro-4-nitrophenylacetonitrile is a bifunctional organic compound featuring a phenylacetonitrile core substituted with both a fluorine atom and a nitro group. These substitutions create a unique electronic and steric environment, making it a valuable intermediate for introducing specific functionalities into larger molecules.
Key Physicochemical Data
The fundamental properties of 3-Fluoro-4-nitrophenylacetonitrile are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [2] |
| CAS Number | 503315-75-1 | [1][2] |
| IUPAC Name | 2-(3-Fluoro-4-nitrophenyl)acetonitrile | [1] |
| Predicted Boiling Point | 343.7 ± 27.0 °C | [2] |
| Predicted Density | 1.367 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [2] |
Synthesis and Mechanism
While specific peer-reviewed syntheses for 3-Fluoro-4-nitrophenylacetonitrile are not extensively documented, a logical and efficient pathway can be devised from readily available starting materials based on established electrophilic aromatic substitution principles. The most direct approach involves the nitration of 3-fluorophenylacetonitrile.
Proposed Synthetic Pathway: Electrophilic Nitration
The core of this synthesis is the introduction of a nitro group (-NO₂) onto the 3-fluorophenylacetonitrile ring. The fluorine atom is an ortho-, para-directing deactivator, while the cyanomethyl group (-CH₂CN) is a weak ortho-, para-director. The directing effects are therefore synergistic, favoring substitution at the positions ortho and para to the fluorine. Steric hindrance from the cyanomethyl group at the ortho-position (C2) suggests that nitration will preferentially occur at the para-position (C4) relative to the fluorine atom.
A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the reagent of choice. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Caption: Proposed synthesis via electrophilic nitration.
Detailed Experimental Protocol (Theoretical)
Disclaimer: This protocol is theoretical and should be optimized under controlled laboratory conditions by trained personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluorophenylacetonitrile (1 equivalent) to concentrated sulfuric acid (H₂SO₄). Cool the mixture to 0-5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to a separate portion of chilled concentrated sulfuric acid to form the nitrating mixture.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of 3-fluorophenylacetonitrile, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical to prevent over-nitration and control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Fluoro-4-nitrophenylacetonitrile.
Role in Drug Discovery and Medicinal Chemistry
The true value of 3-Fluoro-4-nitrophenylacetonitrile lies in its utility as a versatile chemical scaffold. The presence of three distinct functional handles—the nitrile, the nitro group, and the activated aromatic ring—allows for a multitude of subsequent chemical transformations.
Key Reactive Sites and Transformations:
-
Nitrile Group (-CN):
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form 3-fluoro-4-nitrophenylacetic acid, a common precursor for further derivatization[3].
-
Reduction: It can be reduced to form 2-(3-fluoro-4-nitrophenyl)ethan-1-amine, introducing a primary amine for amide coupling or other nucleophilic reactions.
-
Cyclization: The nitrile is a key participant in the synthesis of various nitrogen-containing heterocycles.
-
-
Nitro Group (-NO₂):
-
Reduction: The nitro group is readily reduced to an aniline derivative (4-amino-3-fluorophenylacetonitrile). This transformation is fundamental in medicinal chemistry, as the resulting aromatic amine is a key building block for synthesizing ureas, sulfonamides, and complex heterocyclic systems like benzimidazoles.
-
-
Aromatic Ring:
-
The electron-withdrawing effect of the nitro group makes the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful method for building molecular diversity. This reactivity pattern is highly valued in the synthesis of kinase inhibitors, where a core scaffold is often elaborated by reacting it with a library of amines[4].
-
The strategic placement of the fluoro and nitro groups can significantly enhance the pharmacokinetic properties of a final drug candidate. Fluorine substitution is known to improve metabolic stability and membrane permeability, while the polar nitro group can be used to modulate solubility and engage in specific hydrogen bonding interactions with protein targets[5]. The 3-fluoro-4-nitrophenyl moiety is an attractive scaffold for designing kinase inhibitors, apoptosis inducers, and antimicrobial agents[6]. For instance, related fluorinated nitrotoluenes are critical intermediates in the synthesis of targeted therapies where these functional groups influence biological activity and pharmacokinetic profiles[7].
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 3-Fluoro-4-nitrophenylacetonitrile. Therefore, a conservative approach to handling is required, guided by data from structurally similar compounds such as p-nitrophenylacetonitrile and 3-fluoro-4-nitrobenzonitrile.
Hazard Profile (Inferred)
Based on analogous compounds, 3-Fluoro-4-nitrophenylacetonitrile should be considered hazardous[8][9].
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[8][9].
-
Respiratory Irritation: May cause respiratory irritation[9][10].
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood[10]. Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards[9].
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact. Contaminated clothing should be removed and washed before reuse[9][10].
-
Respiratory Protection: Avoid breathing dust. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator[11].
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[9][10].
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10].
Conclusion
3-Fluoro-4-nitrophenylacetonitrile represents a strategically designed chemical intermediate with significant potential for drug discovery and complex organic synthesis. Its trifunctional nature provides chemists with a versatile platform for generating molecular diversity through well-established synthetic transformations. While detailed characterization and application data in the public domain remain limited, its structural motifs are highly relevant to modern medicinal chemistry, particularly in the development of targeted therapies. Proper handling with stringent safety protocols, inferred from closely related analogues, is mandatory for its use in a research setting.
References
-
PubChem. p-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemUniverse. 3-FLUORO-4-NITROPHENYLACETONITRILE [P93963]. Retrieved from [Link]
-
Semantic Scholar. Synthesis of 3-Fluoro-4-nitrophenol. Retrieved from [Link]
- Google Patents. (CN102766053B). Production method of 3-fluoro-4-nitrophenol.
- Google Patents. (CN102766053A). Production method of 3-fluoro-4-nitrophenol.
-
Beijing Innochem. 3-Fluoro-4-nitrophenylacetonitrile - CAS:503315-75-1. Retrieved from [Link]
- Google Patents. (CN1305988A). Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.
- Shen, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry.
- Wagner, F. L. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 358.
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
PubChem. 3-Fluoro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
PubChem. 3-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-nitrophenylacetonitrile - CAS:503315-75-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
3-Fluoro-4-nitrophenylacetonitrile solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-nitrophenylacetonitrile in Organic Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Contextualizing Solubility as a Critical Parameter
In the landscape of pharmaceutical and chemical synthesis, intermediates are the unsung heroes. 3-Fluoro-4-nitrophenylacetonitrile stands as a pivotal building block, its utility defined not just by its reactive potential but by its fundamental physical properties. Among these, solubility is paramount. It governs reaction kinetics, dictates the feasibility of purification methods like crystallization, and forms the bedrock of formulation science. An incomplete understanding of a compound's solubility behavior can lead to suboptimal yields, challenging purifications, and unforeseen roadblocks in development. This guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-nitrophenylacetonitrile, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work.
Molecular Profile of 3-Fluoro-4-nitrophenylacetonitrile
To understand the solubility of a compound, one must first understand the molecule itself. The structure of 3-Fluoro-4-nitrophenylacetonitrile is a confluence of functional groups that each impart distinct electronic and steric effects, thereby defining its interactions with various solvents.
-
Aromatic Phenyl Ring: Forms the core scaffold, generally favoring interactions with nonpolar or moderately polar solvents through π-stacking and van der Waals forces.
-
Nitrile Group (-C≡N): This group is highly polar and possesses a significant dipole moment.[1][2][3] It can act as a hydrogen bond acceptor and engages in strong dipole-dipole interactions, which typically enhances solubility in polar solvents.[4][5]
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. Its presence significantly increases the molecule's overall polarity and potential for dipole-dipole interactions.
-
Fluoro Group (-F): As the most electronegative element, fluorine's substitution onto the phenyl ring has profound effects.[6] It introduces a strong inductive electron-withdrawing effect, further polarizing the molecule. While a single fluorine atom is a minimal steric perturbation (acting as a "super-hydrogen"), it can alter a molecule's lipophilicity and its ability to participate in hydrogen bonding, thereby influencing membrane permeation and metabolic stability.[6][7][8][9]
Collectively, the strong polarity of the nitrile and nitro groups suggests that 3-Fluoro-4-nitrophenylacetonitrile is a highly polar molecule. This polarity is the primary determinant of its solubility profile.
Table 1: Physicochemical Properties of 3-Fluoro-4-nitrophenylacetonitrile and Related Compounds
| Property | 3-Fluoro-4-nitrophenylacetonitrile | 4-Nitrophenylacetonitrile (Analogue) | 3-Fluoro-4-nitrobenzonitrile (Analogue) |
| CAS Number | 503315-75-1 | 555-21-5 | 218632-01-0 |
| Molecular Formula | C₈H₅FN₂O₂ | C₈H₆N₂O₂ | C₇H₃FN₂O₂ |
| Molecular Weight | 180.14 g/mol [10][11] | 162.14 g/mol | 166.11 g/mol [12] |
| Appearance | Solid (Predicted) | Beige Powder Solid[13][14] | Not specified |
| Melting Point | Not specified | 114 - 118 °C[13][14] | Not specified |
| Boiling Point | 343.7±27.0 °C (Predicted)[11] | 195 - 197 °C @ 16 hPa[14] | Not specified |
Note: Data for the target compound is limited; properties of structurally similar compounds are provided for context.
The Theoretical Framework: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a robust predictive framework.[15]
-
Polar Solutes in Polar Solvents: Polar molecules, such as 3-Fluoro-4-nitrophenylacetonitrile, possess significant partial positive and negative charges. They dissolve best in polar solvents that can form strong intermolecular interactions (e.g., dipole-dipole forces) with the solute, overcoming the solute's crystal lattice energy.
-
Nonpolar Solutes in Nonpolar Solvents: Nonpolar solutes dissolve in nonpolar solvents primarily through weaker van der Waals forces.
-
Mismatch: A significant mismatch in polarity between solute and solvent results in poor solubility. The solvent molecules will interact more strongly with each other than with the potential solute, failing to break apart the solute's crystal structure.
Given its highly polar nature, 3-Fluoro-4-nitrophenylacetonitrile is expected to exhibit favorable solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO, THF) and moderate to good solubility in polar protic solvents (e.g., Ethanol, Methanol). Conversely, its solubility in nonpolar solvents (e.g., Hexane, Toluene) is predicted to be very low.
Table 2: Predicted Qualitative Solubility Profile of 3-Fluoro-4-nitrophenylacetonitrile
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Acetone | Polar Aprotic / Ketone | High | Strong dipole-dipole interactions are possible with the polar solute. Nitrophenols and nitriles generally show good solubility in acetone.[4][16] |
| Acetonitrile (ACN) | Polar Aprotic / Nitrile | High | "Like dissolves like." The nitrile group of the solvent can effectively solvate the nitrile group of the solute. A common solvent for nitriles.[5][16] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of polar organic compounds. |
| Ethanol / Methanol | Polar Protic / Alcohol | Moderate to High | The hydroxyl group allows for hydrogen bonding, but the overall polarity is high, facilitating dissolution. Lower-chain alcohols are good solvents for polar nitriles.[5] |
| Ethyl Acetate | Moderately Polar / Ester | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, likely enabling moderate solvation. |
| Dichloromethane (DCM) | Halogenated | Moderate | Moderately polar, generally effective at dissolving a wide range of organic compounds. |
| Toluene | Nonpolar / Aromatic | Low | While π-stacking is possible with the phenyl ring, the overall nonpolar nature of toluene is a poor match for the highly polar solute. |
| Hexane | Nonpolar / Alkane | Very Low / Insoluble | Lacks the polarity required to overcome the crystal lattice energy of the solute. Nitriles are typically insoluble in nonpolar solvents.[5] |
| Water | Polar Protic / Aqueous | Low / Insoluble | Despite its high polarity, the large organic scaffold and lack of strong hydrogen bond donating groups on the solute limit aqueous solubility. The related 4-Nitrophenylacetonitrile has low water solubility.[13] |
Disclaimer: This table is a predictive guide based on chemical principles. For all critical applications, solubility must be determined experimentally.
A Validated Protocol for Quantitative Solubility Determination
Trustworthy data is born from robust methodology. The following protocol outlines the industry-standard shake-flask method for determining the equilibrium solubility of 3-Fluoro-4-nitrophenylacetonitrile. This method is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.
Materials and Reagents
-
3-Fluoro-4-nitrophenylacetonitrile (of known purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes (Class A)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Experimental Workflow
The process involves creating a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.
Caption: Diagram 1: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation of Stock Slurry: Add an excess amount of 3-Fluoro-4-nitrophenylacetonitrile to a pre-weighed vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to confirm saturation. Record the exact mass.
-
Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired solvent to the vial. Seal tightly to prevent evaporation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient duration (24 to 48 hours is typical) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the liquid through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove all particulate matter.
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of 3-Fluoro-4-nitrophenylacetonitrile of known concentrations in the test solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: Prepare an accurate dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.
-
Calculation: Analyze the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the final concentration in the saturated solution. The result is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.
-
Safety, Handling, and Disposal
Scientific integrity includes a commitment to safety. Based on data for 3-Fluoro-4-nitrophenylacetonitrile and its analogues, the following precautions are mandatory.[17]
-
Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17] Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
3-Fluoro-4-nitrophenylacetonitrile is an intrinsically polar molecule, a characteristic derived from its potent nitrile, nitro, and fluoro functional groups. Theoretical analysis strongly predicts high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with negligible solubility in nonpolar media. While this predictive framework is invaluable for initial experimental design, it is not a substitute for empirical data. The provided shake-flask protocol offers a reliable and reproducible method for obtaining the precise, quantitative solubility data required for process optimization, formulation development, and robust scientific research.
References
-
BYJU'S. Nitriles- Structure. [Link]
-
Collegedunia. Nitriles: Structure, Formula, Properties & Uses. [Link]
-
Teachy. Summary of Organic Functions: Nitriles and Isonitriles. [Link]
-
Allen. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]
-
Chemistry LibreTexts. 24.5: Nitriles. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. 3-Fluoro-4-nitrobenzonitrile. [Link]
-
Capot Chemical. Specifications of 3-Fluoro-4-nitrophenylacetonitrile. [Link]
-
ResearchGate. Fluorinated Aromatic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. [Link]
-
Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link]
-
ACS Publications. Metabolism and Toxicity of Fluorine Compounds. [Link]
-
ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?[Link]
-
PubChem. p-Nitrophenylacetonitrile. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. collegedunia.com [collegedunia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. teachy.ai [teachy.ai]
- 5. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. capotchem.com [capotchem.com]
- 11. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]
- 12. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Fluoro-4-nitrophenylacetonitrile
Abstract
3-Fluoro-4-nitrophenylacetonitrile is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The strategic placement of a nitrile group, a fluorine atom, and a nitro group on the phenylacetonitrile scaffold imparts a unique and versatile reactivity profile. This technical guide provides an in-depth exploration of the chemical transformations of the nitrile group in this molecule. We will delve into the electronic influences of the fluoro and nitro substituents and detail the primary reaction pathways of the nitrile moiety, including hydrolysis, reduction, and cycloaddition reactions for the synthesis of heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols.
Introduction: The Electronic Landscape of 3-Fluoro-4-nitrophenylacetonitrile
The reactivity of the nitrile group in 3-Fluoro-4-nitrophenylacetonitrile is profoundly influenced by the electronic effects of the substituents on the aromatic ring. The carbon atom of the nitrile group is inherently electrophilic.[1] This electrophilicity is significantly modulated by the inductive and resonance effects of the 3-fluoro and 4-nitro groups.
-
The Nitro Group (-NO₂): Positioned para to the cyanomethyl group, the nitro group is a strong electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. This potent electron withdrawal significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[2]
-
The Fluoro Group (-F): Located meta to the cyanomethyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it has a weak electron-donating resonance effect (+R), the inductive effect is generally considered dominant, especially from the meta position. This further enhances the electrophilic character of the nitrile carbon. The presence of fluorine can also increase the reactivity of the nitrile group in certain reactions.[3]
The benzylic protons of the cyanomethyl group (-CH₂CN) are also acidic and can be deprotonated by a suitable base, allowing for a range of α-alkylation and condensation reactions.[4]
The interplay of these electronic factors dictates the conditions required for various transformations of the nitrile group and allows for selective reactions.
Key Transformations of the Nitrile Group
The versatile nitrile group in 3-Fluoro-4-nitrophenylacetonitrile can be transformed into several other valuable functional groups. The primary reaction pathways include hydrolysis to carboxylic acids, reduction to primary amines, and its use as a building block for the synthesis of heterocycles.
Hydrolysis to 2-(3-Fluoro-4-nitrophenyl)acetic acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[5] This reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[1][6] Given the electron-deficient nature of the nitrile carbon in 3-Fluoro-4-nitrophenylacetonitrile, it is readily susceptible to hydrolysis.
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the nitrile carbon. Subsequent proton transfer and tautomerization yield an amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid.[6][7]
Diagram: Acid-Catalyzed Hydrolysis of a Nitrile
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Objective: To synthesize 2-(3-Fluoro-4-nitrophenyl)acetic acid from 3-Fluoro-4-nitrophenylacetonitrile.
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-nitrophenylacetonitrile (1 equivalent).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. Caution: This addition is exothermic.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice.
-
A precipitate of 2-(3-Fluoro-4-nitrophenyl)acetic acid should form. If not, extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.
Note: It is possible to selectively hydrolyze the nitrile to the corresponding amide by using milder conditions, such as treatment with sodium hydroxide in an alcohol/water mixture at a controlled temperature.[8] Careful monitoring is crucial to prevent further hydrolysis to the carboxylic acid.[9]
Reduction to 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine
The reduction of nitriles to primary amines is a highly valuable transformation, providing access to key building blocks for pharmaceuticals and agrochemicals.[10] Several reagents can achieve this, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[1][11] However, the presence of a reducible nitro group presents a significant challenge for chemoselectivity.
Catalytic hydrogenation with common catalysts like Palladium on carbon (Pd/C) or Raney Nickel will typically reduce both the nitro group and the nitrile.[11][12] Similarly, strong reducing agents like LiAlH₄ can also reduce both functionalities.[1] Therefore, achieving the selective reduction of the nitrile in the presence of a nitro group requires careful selection of reagents and reaction conditions.
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), in the presence of a Lewis acid, have been shown to selectively reduce nitriles over aromatic nitro groups.[13]
Objective: To selectively reduce the nitrile group of 3-Fluoro-4-nitrophenylacetonitrile.
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile
-
Borane-dimethyl sulfide complex (BMS)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-Fluoro-4-nitrophenylacetonitrile (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) to the solution.
-
Add borane-dimethyl sulfide complex (BMS) (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Add a solution of 2M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool the mixture to room temperature and basify with a 4M NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by column chromatography or distillation.
Conversely, if the selective reduction of the nitro group to an amine is desired while leaving the nitrile intact, reagents such as tin(II) chloride (SnCl₂) in ethanol or sodium dithionite (Na₂S₂O₄) can be employed.[12] Another effective metal-free method utilizes trichlorosilane (HSiCl₃) and a tertiary amine.[14][15][16]
Diagram: Chemoselective Reduction Pathways
Caption: Chemoselective reduction of 3-Fluoro-4-nitrophenylacetonitrile.
Cycloaddition Reactions and Heterocycle Synthesis
The nitrile group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[17][18] This is particularly relevant in drug discovery, where heterocyclic scaffolds are prevalent.
The [3+2] cycloaddition of azides with nitriles is a common method for the synthesis of tetrazoles.[19] The electron-withdrawing nature of the substituents on the phenyl ring of 3-Fluoro-4-nitrophenylacetonitrile facilitates this reaction.
Objective: To synthesize 5-((3-fluoro-4-nitrophenyl)methyl)-1H-tetrazole.
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-4-nitrophenylacetonitrile (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the solution with dilute HCl (e.g., 2M) to a pH of 2-3.
-
The tetrazole product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
3-Fluoro-4-nitrophenylacetonitrile can also serve as a precursor for other heterocycles. For instance, condensation with cyanothioacetamide can lead to the formation of substituted tetrahydroisoquinolines.[20] It can also participate in Paal-Knorr type reactions after conversion to a 1,4-dicarbonyl compound, yielding furans, pyrroles, and thiophenes.[21]
Summary of Reactivity and Synthetic Potential
The nitrile group in 3-Fluoro-4-nitrophenylacetonitrile is a highly versatile functional handle, whose reactivity is enhanced by the presence of the electron-withdrawing fluoro and nitro substituents.
| Reaction Type | Reagents | Product | Key Considerations |
| Hydrolysis | H₂SO₄ / H₂O, heat | 2-(3-Fluoro-4-nitrophenyl)acetic acid | Proceeds via an amide intermediate. Milder conditions can isolate the amide. |
| Selective Nitrile Reduction | BH₃·SMe₂ / BF₃·OEt₂ | 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine | Chemoselective over the nitro group. |
| Selective Nitro Reduction | SnCl₂ / EtOH or HSiCl₃ / Et₃N | 2-(4-Amino-3-fluorophenyl)acetonitrile | Chemoselective over the nitrile group. |
| Tetrazole Synthesis | NaN₃, Et₃N·HCl / DMF | 5-((3-fluoro-4-nitrophenyl)methyl)-1H-tetrazole | [3+2] cycloaddition reaction. |
Conclusion
3-Fluoro-4-nitrophenylacetonitrile is a valuable building block in organic synthesis due to the distinct and tunable reactivity of its nitrile group. The strong electron-withdrawing environment created by the 3-fluoro and 4-nitro substituents activates the nitrile towards nucleophilic attack, facilitating its conversion into carboxylic acids, primary amines, and a variety of heterocyclic systems. By carefully selecting reagents and reaction conditions, chemists can achieve a high degree of chemoselectivity, enabling the targeted synthesis of complex molecules for applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to harness the synthetic potential of this versatile intermediate.
References
- Catalytic Reduction of Nitriles. (n.d.).
-
Reduction of nitro group in the presence of a nitrile. (2018, July 23). Reddit. Retrieved from [Link]
-
Nitrile reduction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020, January 22). National Institutes of Health. Retrieved from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved from [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
-
Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
7.8 Reactions of Nitriles. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (n.d.). MDPI. Retrieved from [Link]
-
Conversion of nitrile to various other functional groups. (n.d.). ResearchGate. Retrieved from [Link]
-
5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub. Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Institutes of Health. Retrieved from [Link]
-
20.7 Chemistry of Nitriles. (n.d.). OpenStax. Retrieved from [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Selective NaOH-catalysed hydration of aromatic nitriles to amides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. (2024, December 29). National Institutes of Health. Retrieved from [Link]
-
Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation method of p-aminophenylacetonitrile. (n.d.). Google Patents.
-
Synthesis of Heterocyclic Compounds. (n.d.). IJIRSET. Retrieved from [Link]
-
Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. (2024, April 23). Reddit. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Conversion of nitrile to other functional groups. (n.d.). ResearchGate. Retrieved from [Link]
-
The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]
- Synthesis of heterocyclic compounds. (n.d.). Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 14. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability [organic-chemistry.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. ijirset.com [ijirset.com]
- 18. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 20. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
An In-depth Technical Guide to the Electronic Effects of Fluorine and Nitro Groups in Nitrophenylacetonitriles
Introduction
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry and materials science, valued for its synthetic versatility and presence in numerous bioactive compounds. The chemical behavior of this scaffold, particularly the acidity of the benzylic protons and the reactivity of the aromatic ring, is exquisitely sensitive to the electronic nature of its substituents. This guide provides a detailed examination of the complex interplay between two electronically distinct and powerful substituents: the fluorine atom and the nitro group, within the context of nitrophenylacetonitriles.
For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how these groups modulate molecular properties is not merely academic; it is fundamental to rational drug design, reaction optimization, and the prediction of molecular behavior. We will dissect the inductive and resonance effects of both fluorine and the nitro group, explore their synergistic and antagonistic interactions, and correlate these electronic phenomena with tangible physicochemical properties such as acidity and spectroscopic signatures. This guide eschews a rigid template, instead adopting a structure that logically builds from fundamental principles to applied, practical knowledge, including field-proven experimental and computational protocols.
Pillar 1: Deconstructing the Fundamental Electronic Effects
The influence of a substituent on an aromatic ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[1][2][3] These effects dictate the electron density distribution within the molecule, thereby controlling its reactivity and intrinsic properties.[4]
-
The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[5] It is a through-bond polarization that weakens with distance.[6] Groups that are more electronegative than carbon, such as fluorine and the nitro group, exert a negative inductive effect (-I), withdrawing electron density from the ring.[1][2]
-
The Resonance (or Mesomeric) Effect (R/M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1][3] It is transmitted through the π-system and is most pronounced at the ortho and para positions.[7] Substituents with lone pairs (like fluorine) can donate electron density into the ring (+R effect), while groups with π-bonds to electronegative atoms (like the nitro group) can withdraw electron density (-R effect).[1]
A quantitative measure of these electronic effects is provided by Hammett constants (σ) , which are derived from the dissociation of substituted benzoic acids.[8] The meta-substituent constant (σ_m) primarily reflects the inductive effect, while the para-substituent constant (σ_p) represents the sum of both inductive and resonance effects.[8]
Pillar 2: The Dichotomous Nature of Fluorine
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[9][10] This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene.[11] However, fluorine also possesses lone pairs of electrons in its valence p-orbitals, which can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[9][11]
This creates a fascinating dichotomy:
-
Inductive Effect (-I): Dominates, leading to overall ring deactivation by withdrawing electron density through the σ-framework.[11]
-
Resonance Effect (+R): Donates electron density into the π-system, primarily at the ortho and para positions. This donation, although weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to these positions.[7][11]
Therefore, fluorine is classified as a deactivating, ortho, para-directing group.[7][11] This dual nature is a critical consideration in synthesis and molecular design.[9] The addition of fluorine atoms can also introduce a unique stabilizing effect termed "fluoromaticity," where the fluorine π-orbitals contribute to the overall aromatic system.[12][13]
Caption: Dueling electronic effects of the fluorine substituent.
Pillar 3: The Unambiguous Electron Withdrawal of the Nitro Group
In stark contrast to fluorine, the electronic effects of the nitro (-NO₂) group are unequivocally electron-withdrawing.[14] This arises from both strong inductive and resonance effects acting in the same direction.
-
Inductive Effect (-I): The positively charged nitrogen atom, resulting from the resonance structure of the nitro group itself, exerts a very strong inductive pull on the electrons of the C-N σ-bond.[15]
-
Resonance Effect (-R): The entire nitro group is a powerful π-electron acceptor. The π-electrons from the benzene ring can be delocalized onto the electronegative oxygen atoms of the nitro group.[16][17] This withdrawal of electron density is most effective at the ortho and para positions, leaving them with a partial positive charge.[18]
Consequently, the nitro group is a potent deactivating group, reducing the reactivity of the benzene ring towards electrophilic attack by a factor of more than 10 million compared to benzene.[4][7] The depletion of electron density at the ortho and para positions makes the meta position the least deactivated and therefore the site of electrophilic attack. The nitro group is thus a strong deactivating, meta-directing group.[15][18]
Caption: Convergent electron-withdrawing effects of the nitro group.
Pillar 4: The Core Subject – Electronic Synergy in Fluoronitrophenylacetonitriles
When both a fluorine atom and a nitro group are present on a phenylacetonitrile ring, their combined electronic influence dictates the molecule's key chemical properties. The most significant of these is the acidity of the benzylic protons (the -CH₂-CN protons).
Impact on Benzylic Proton Acidity
The acidity of a benzylic proton is determined by the stability of the carbanion formed upon its removal.[19] Electron-withdrawing groups stabilize this negative charge, thereby increasing the acidity (i.e., lowering the pKa).[20]
Both the fluorine and nitro groups, being electron-withdrawing, increase the acidity of the benzylic protons in phenylacetonitrile. The nitro group, with its powerful -I and -R effects, has a particularly pronounced acidifying effect.[14] The stabilization of the resulting carbanion occurs through:
-
Inductive Withdrawal: The electronegative substituents pull electron density away from the benzylic carbon through the σ-bond framework, delocalizing the negative charge.
-
Resonance Delocalization: The negative charge of the benzylic carbanion can be delocalized into the aromatic π-system and, crucially, onto the oxygen atoms of the nitro group, especially when the nitro group is at the para position. This extensive delocalization provides significant stabilization.
The position of the substituents relative to each other and to the acetonitrile group is critical. A para-nitro group allows for the most effective resonance stabilization of the benzylic carbanion. The presence of a fluorine atom, particularly in a position that enhances the overall electron-withdrawing character of the system (e.g., ortho or para to the nitro group), will further increase the acidity.
Quantitative Data Summary
The following table summarizes key quantitative descriptors for the electronic effects of these substituents and the resulting impact on acidity.
| Compound | σ_p (Hammett Constant)[21][22] | Acidity (pKa in MeCN)[23] | Key Spectroscopic Data (¹H NMR, CDCl₃) - Benzylic CH₂ (ppm)[24][25][26] |
| Phenylacetonitrile | 0.00 (H) | ~28.0 (Estimated) | ~3.70 |
| 4-Fluorophenylacetonitrile | +0.06 | Not Available | ~3.72 |
| 4-Nitrophenylacetonitrile | +0.78 | 20.37 | ~3.88 |
| 2-Nitrophenylacetonitrile | N/A | Not Available | ~4.15 |
| 3-Nitrophenylacetonitrile | +0.71 (σ_m) | Not Available | ~3.85 |
| 2-Fluoro-4-nitrophenylacetonitrile | N/A | Expected < 20.37 | Expected > 3.88 |
| 3-Fluoro-4-nitrophenylacetonitrile | N/A | Expected < 20.37 | Expected > 3.88 |
Note: Experimental pKa and NMR data for doubly substituted compounds are sparse in readily available literature and often require dedicated synthesis and analysis. The expected trends are based on established principles of electronic effects.
Pillar 5: Field-Proven Methodologies
To ensure trustworthiness and provide actionable insights, this section details self-validating protocols for the synthesis and characterization of these compounds.
Experimental Protocol: Synthesis of 4-Nitrophenylacetonitrile
This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of synthesizing such compounds. The strong electron-withdrawing nitro group facilitates this reaction.
Objective: To synthesize 4-nitrophenylacetonitrile from 4-fluoronitrobenzene.
Materials:
-
4-Fluoronitrobenzene
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 4-fluoronitrobenzene (1 equiv.) and DMSO (approx. 5 mL per gram of starting material) to the flask. Stir to dissolve.
-
Nucleophile Addition: Carefully add sodium cyanide (1.2 equiv.). CAUTION: Handle NaCN with extreme care in a designated area. Quench all glassware and waste with bleach.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold deionized water (approx. 20 mL per gram of starting material). A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-nitrophenylacetonitrile as a solid.
Computational Protocol: Analyzing Electronic Effects with DFT
This workflow outlines the use of Density Functional Theory (DFT) to visualize and quantify the electronic effects discussed.
Objective: To generate a Molecular Electrostatic Potential (MEP) map and calculate partial atomic charges for 4-nitrophenylacetonitrile.
Software: Gaussian, ORCA, or other quantum chemistry package. Visualization software like GaussView or Avogadro.
Procedure:
-
Structure Building: Build the 3D structure of 4-nitrophenylacetonitrile using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation. A common level of theory is B3LYP with a 6-31G(d) basis set. This step is crucial for obtaining accurate electronic properties.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Single Point Energy & Property Calculation: Using the optimized geometry, perform a single point energy calculation to generate the necessary output for analysis. Request the calculation of:
-
Molecular Electrostatic Potential (MEP): This will be used to generate the MEP map.
-
Population Analysis: Use a method like Natural Bond Orbital (NBO) or Hirshfeld to calculate partial atomic charges.
-
-
Visualization and Analysis:
-
MEP Map: Load the calculation output into a visualization program. Map the MEP onto the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This visually confirms the electron-withdrawing nature of the nitro group.
-
Atomic Charges: Analyze the calculated partial charges on the aromatic carbons and the benzylic carbon to quantify the inductive effects.
-
Caption: A typical DFT workflow for electronic property analysis.
Conclusion
The electronic effects of fluorine and nitro groups in nitrophenylacetonitriles are a compelling case study in the principles of physical organic chemistry. The dichotomous nature of fluorine—strongly inductively withdrawing yet weakly resonance donating—stands in sharp contrast to the potent and unidirectional electron-withdrawing capacity of the nitro group. When combined on a phenylacetonitrile framework, these substituents significantly enhance the acidity of the benzylic protons through a combination of powerful inductive and resonance stabilization of the conjugate base. This guide has provided a framework for understanding these effects, grounded in established theory and supported by actionable experimental and computational protocols. For the medicinal chemist or materials scientist, mastering these concepts is paramount for the predictive design of molecules with tailored properties, transforming theoretical principles into tangible innovation.
References
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Study.com. (n.d.). Draw all resonance structures of nitrobenzene and explain why the nitro group (NO2) is meta-directing and deactivating on the benzene ring. Retrieved from [Link]
-
Unacademy. (n.d.). Draw the Resonance Structure of Nitrobenzene. Retrieved from [Link]
-
Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]
-
Unacademy. (n.d.). A Simple Note on Resonance Structures of Nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Fareedian Chemistry. (2020, August 22). Resonance structures of Nitrobenzene || reonance in nitobenzene [Video]. YouTube. Retrieved from [Link]
-
Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. Retrieved from [Link]
-
Filo. (2025, June 9). Write the resonance structures for aniline and nitrobenzene. Retrieved from [Link]
-
Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]
-
Martinez, A., et al. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. International Journal of Molecular Sciences, 15(9), 16456-16472. Retrieved from [Link]
-
Quora. (2017, May 15). Does fluorine or chlorine have more of a resonance effect? Retrieved from [Link]
-
Khan Academy. (n.d.). Resonance vs Inductive Effects [Video]. Retrieved from [Link]
-
Lentz, D. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34585-34594. Retrieved from [Link]
-
ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
-
Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions? Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Lentz, D. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]
-
Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 15). Inductive Effect Vs Resonance (Rule of Organic Chemistry) [Video]. YouTube. Retrieved from [Link]
-
University of Tartu. (n.d.). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Retrieved from [Link]
-
Zheng, Y., et al. (2025). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. University Chemistry, 40(3), 193-198. Retrieved from [Link]
-
Wheeler, S. E., et al. (2013). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. The Journal of Physical Chemistry A, 117(16), 3398-3407. Retrieved from [Link]
-
Poater, J., et al. (2025). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Fiveable. (n.d.). Benzylic Protons Definition. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitrophenylacetonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents [Image]. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
University of Hertfordshire Research Profiles. (2024, January 1). Investigation of the Effect of Substitutions on the Electronic and Optical Properties of the Sumanene Molecule. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
-
Reddit. (2023, January 29). What's the most acidic position? (see comments). r/chemhelp. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
-
Chem Guides. (2021, February 26). Allylic, Benzylic, and Phenolic Acidity [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023, March 9). acidity order of protons. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
Sources
- 1. stpeters.co.in [stpeters.co.in]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitro compound - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. homework.study.com [homework.study.com]
- 17. A Simple Note on Resonance Structures of Nitrobenzene [unacademy.com]
- 18. quora.com [quora.com]
- 19. fiveable.me [fiveable.me]
- 20. youtube.com [youtube.com]
- 21. Hammett equation - Wikipedia [en.wikipedia.org]
- 22. web.viu.ca [web.viu.ca]
- 23. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 24. p-Nitrophenylacetonitrile(555-21-5) 1H NMR spectrum [chemicalbook.com]
- 25. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR [m.chemicalbook.com]
- 26. spectrabase.com [spectrabase.com]
A Technical Guide to 3-Fluoro-4-nitrophenylacetonitrile: A Versatile Building Block in Modern Medicinal Chemistry
Executive Summary: 3-Fluoro-4-nitrophenylacetonitrile is a strategically important chemical intermediate whose value in medicinal chemistry is derived from a unique combination of three functional groups on a single aromatic scaffold. The interplay between the electron-withdrawing nitro and nitrile groups and the strategically positioned fluorine atom creates a highly reactive system primed for nucleophilic aromatic substitution. This reactivity profile makes it an exemplary starting material for constructing complex heterocyclic systems, particularly the "privileged scaffolds" of kinase inhibitors. This guide explores the fundamental chemical principles that underpin its utility, details its application in the synthesis of potent anti-cancer agents, presents validated experimental protocols, and summarizes the biological impact of its derivatives, providing researchers and drug development professionals with a comprehensive overview of its potential.
The Molecular Architecture: A Trifecta of Functionality
The efficacy of 3-Fluoro-4-nitrophenylacetonitrile as a synthetic building block stems from the distinct roles of its three key functional groups. Their synergistic interaction provides a powerful platform for synthetic chemists to build molecular complexity with high precision.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety is the primary activator of the aromatic ring.[1] Positioned para to the fluorine atom, it strongly acidifies the α-hydrogen of the nitrile group and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution (SₙAr), thereby facilitating the reaction.[1] The nitro group is a common feature in a wide array of biologically active compounds, contributing to their pharmacological profiles.[2][3]
-
The Fluorine Atom (-F): The strategic placement of fluorine is critical. In medicinal chemistry, fluorine is often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic environment of a molecule.[4] In this specific scaffold, its position ortho to the nitro group makes it an excellent leaving group in SₙAr reactions, a direct consequence of the powerful electron-withdrawing effect of the adjacent nitro group.[5][6]
-
The Nitrile Group (-CN): The nitrile pharmacophore is metabolically robust and can participate in crucial binding interactions, often acting as a hydrogen bond acceptor.[7] Its linear geometry is sterically unobtrusive, and it serves as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings. More than 30 pharmaceuticals currently prescribed contain a nitrile group, attesting to its biocompatibility and utility.[7]
This unique combination of a powerful activating group, a readily displaceable leaving group, and a versatile functional handle makes 3-Fluoro-4-nitrophenylacetonitrile a highly sought-after precursor in drug discovery programs.[8]
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The primary utility of 3-Fluoro-4-nitrophenylacetonitrile is realized through the Nucleophilic Aromatic Substitution (SₙAr) reaction. The strong electron-withdrawing capabilities of the nitro and nitrile groups create a significant partial positive charge on the carbon atom bearing the fluorine, making it highly susceptible to attack by nucleophiles.[6] The fluorine atom's high electronegativity and small size make it an excellent leaving group in this context.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This foundational reaction is the gateway to a vast library of derivatives.
Figure 1: Generalized SₙAr Mechanism
Application Focus I: Synthesis of Privileged Kinase Inhibitor Scaffolds
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] A significant application of 3-Fluoro-4-nitrophenylacetonitrile is its use as a precursor for heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These scaffolds are considered "privileged structures" because they can effectively mimic the adenine core of ATP and bind to the ATP-binding site of various kinases, acting as ATP-competitive inhibitors.[5]
The synthesis typically involves an initial SₙAr reaction to introduce a key side chain, followed by reduction of the nitro group and subsequent cyclization to form the core heterocyclic structure.
Figure 2: Synthetic Workflow for Kinase Inhibitor Scaffolds
Experimental Protocol: Synthesis of a Key Piperazine Intermediate
The following protocols are adapted from established methods for the analogous compound 4-fluoro-3-nitrobenzonitrile and provide a validated workflow.[6]
Protocol 1: Nucleophilic Aromatic Substitution with tert-butyl piperazine-1-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the desired piperazine-substituted product.
Protocol 2: Reduction of the Nitro Group
-
Setup: Dissolve the product from Protocol 1 (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Stir the mixture vigorously. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can often be used in the next step without further purification.
Application Focus II: Development of Apoptosis-Inducing Anti-Cancer Agents
The ultimate goal of synthesizing novel compounds is to elicit a specific and potent biological response. Derivatives of 3-Fluoro-4-nitrophenylacetonitrile have been successfully developed into compounds that not only inhibit key cellular targets but also induce programmed cell death (apoptosis) in cancer cells.
A study on related nitrile derivatives demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] EGFR is a receptor tyrosine kinase whose overexpression is implicated in various cancers, making it a validated therapeutic target.[9] Inhibition of EGFR-TK blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[9]
Figure 3: Simplified EGFR Inhibition Pathway
Quantitative Biological Data
The effectiveness of these compounds can be quantified through various assays. The table below summarizes representative data for potent nitrile derivatives investigated for their anti-cancer properties.[9]
| Compound ID | Target Cell Line | Anti-proliferative IC₅₀ (µM) | EGFR TK Inhibition IC₅₀ (µM) | Caspase-3 Activation (Fold Increase) |
| 3 | HCT-116 (Colon) | Not specified | 0.93 | 5.7 |
| 11 | MCF-7 (Breast) | Not specified | 0.81 | 7.3 |
| Gefitinib | (Reference Drug) | Not specified | 0.90 | Not specified |
Data synthesized from Al-Ostath et al., Journal of Enzyme Inhibition and Medicinal Chemistry.[9]
The data clearly indicates that these derivatives exhibit EGFR tyrosine kinase inhibition comparable to or even exceeding the reference drug, Gefitinib.[9] Furthermore, the significant increase in caspase-3 levels, a key executioner enzyme in the apoptotic cascade, confirms that these compounds effectively induce apoptosis in cancer cells.[9] Cell cycle analysis also showed that these compounds arrested the cell cycle at the G2/M phase, further contributing to their anti-proliferative effects.[9]
Conclusion
3-Fluoro-4-nitrophenylacetonitrile is more than a simple chemical; it is a testament to strategic molecular design. The deliberate arrangement of its fluoro, nitro, and nitrile groups creates a versatile and highly reactive building block that has proven its worth in the demanding field of medicinal chemistry. Its central role in the SₙAr reaction provides a reliable and efficient entry point to complex heterocyclic scaffolds, most notably those targeting protein kinases. The demonstrated success of its derivatives as potent, apoptosis-inducing anti-cancer agents underscores its significant potential. For researchers in drug discovery, 3-Fluoro-4-nitrophenylacetonitrile represents a key tool for accelerating the development of next-generation targeted therapeutics.
References
- Al-Ostath, A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Takeda, Y., et al. (2013). Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. BenchChem.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences Tech Blog.
- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. BenchChem.
-
Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports. Available at: [Link]
- Sagan, F., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates. BenchChem.
-
Sánchez-Márquez, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
- SRD Organics Ltd. (n.d.). Heterocyclic Building Blocks. SRD Organics.
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
- Nishiwaki, N., et al. (2012). Practically Usable C3 Building Blocks for the Syntheses of Nitro Heterocycles. Heterocycles.
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. INNO PHARMCHEM.
- Drug Discovery News. (n.d.). Accelerating drug discovery with synthetic chemistry advances. Drug Discovery News.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating drug discovery with synthetic chemistry advances | Drug Discovery News [drugdiscoverynews.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to 3-Fluoro-4-nitrophenylacetonitrile: A Versatile Building Block for Modern Organic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to achieving desired functionality and therapeutic efficacy. 3-Fluoro-4-nitrophenylacetonitrile emerges as a highly valuable and versatile intermediate, offering a unique constellation of reactive sites that can be addressed with remarkable orthogonality. This guide provides an in-depth analysis of its chemical properties, strategic applications, and field-proven protocols. We will explore the nuanced reactivity of its three key functional groups: the activated fluorine atom, a prime substrate for nucleophilic aromatic substitution (SNAr); the reducible nitro group, a gateway to aromatic amines; and the multifaceted acetonitrile moiety, capable of diverse transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthon for the construction of complex molecular architectures, with a particular focus on the synthesis of privileged heterocyclic scaffolds relevant to oncology and beyond.
Introduction: The Strategic Value of a Trifunctional Synthon
3-Fluoro-4-nitrophenylacetonitrile (CAS No: 503315-75-1) is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups.[1] The presence of a fluorine atom meta to the acetonitrile group and ortho to a powerful electron-withdrawing nitro group creates a highly activated system for nucleophilic aromatic substitution.[2] Simultaneously, the nitro group itself can be selectively reduced to an amine, and the acetonitrile group offers a handle for hydrolysis, reduction, or alpha-functionalization. This trifecta of reactivity allows for a stepwise and controlled diversification, making it an exemplary building block for creating libraries of complex molecules from a single, common intermediate.
The incorporation of fluorine into drug candidates is a well-established strategy in pharmaceutical design to enhance metabolic stability, binding affinity, and cell permeability.[3][4] This building block provides a direct route to introduce this critical halogen into target structures. Its application is particularly pronounced in the synthesis of heterocyclic cores, such as pyrazolopyridines, which are recognized as "privileged structures" for their ability to target the ATP-binding sites of protein kinases—a crucial target class in cancer therapy.[5]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Physical and Chemical Properties
The key properties of 3-Fluoro-4-nitrophenylacetonitrile are summarized below. Note that some data are predicted values based on computational models.
| Property | Value | Source |
| CAS Number | 503315-75-1 | [1] |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-nitrophenylacetonitrile is not available, data from closely related analogs like 4-nitrophenylacetonitrile and 4-fluorophenylacetonitrile indicate that this compound should be handled with care.[6][7][8]
-
Hazard Profile: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[6][8] May cause skin, eye, and respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[7] A NIOSH/MSHA-approved respirator is recommended if dust or aerosols are generated.[7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[8]
The Synthetic Utility: A Tale of Three Functional Groups
The power of 3-Fluoro-4-nitrophenylacetonitrile lies in the distinct reactivity of its functional groups, which can be manipulated selectively to achieve complex synthetic goals.
The Activated Fluorine: Gateway to Nucleophilic Aromatic Substitution (SNAr)
The primary and most exploited reaction pathway for this molecule is the SNAr reaction. The strong electron-withdrawing effect of the nitro group at the C4 position significantly lowers the electron density of the aromatic ring, particularly at the ortho (C3) and para (C1) positions. This electronic deficit makes the ring susceptible to attack by nucleophiles. The fluorine atom at C3 is an excellent leaving group in this context, allowing for its efficient displacement.
The mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility.
Caption: Orthogonal reactivity of the core functional groups.
Application Workflow: Synthesis of a Privileged Kinase Inhibitor Scaffold
To illustrate the practical utility of 3-Fluoro-4-nitrophenylacetonitrile, we present a validated workflow for the synthesis of a pyrazolopyridine core, a scaffold found in numerous potent kinase inhibitors. [5]This protocol leverages a sequential SNAr reaction followed by reductive cyclization.
Caption: Workflow for pyrazolopyridine scaffold synthesis.
Detailed Experimental Protocol
Objective: To synthesize a 1H-pyrazolo[3,4-b]pyridine core structure starting from 3-Fluoro-4-nitrophenylacetonitrile.
Step 1: Synthesis of 3-Hydrazinyl-4-nitrophenylacetonitrile (Intermediate A)
-
To a solution of 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in ethanol (10 mL per 1 g of starting material), add hydrazine hydrate (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired hydrazinyl intermediate.
-
Causality: The SNAr reaction is driven by the nucleophilicity of hydrazine and the activated nature of the C-F bond. Ethanol is a suitable polar protic solvent. The product's lower solubility upon cooling facilitates easy isolation.
-
Step 2: Synthesis of the Pyrazole Intermediate (Intermediate B)
-
Suspend Intermediate A (1.0 eq) in glacial acetic acid (15 mL per 1 g).
-
Add a 1,3-dicarbonyl compound, such as acetylacetone (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Causality: This is a classic Knorr pyrazole synthesis. The more nucleophilic nitrogen of the hydrazine attacks one carbonyl, followed by condensation with the second carbonyl and subsequent dehydration to form the stable aromatic pyrazole ring.
-
Step 3 & 4: Reductive Cyclization to the Pyrazolopyridine Scaffold (Target)
-
To a mixture of the pyrazole intermediate (1.0 eq) in ethanol/water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the suspension to reflux. The reduction of the nitro group is typically rapid (1-2 hours). Monitor by TLC for the disappearance of the nitro compound and the appearance of the more polar amine.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude amino-pyrazole can often be taken directly to the next step.
-
Subsequent reaction with a suitable reagent (e.g., an enaminone or a derivative of malonic acid) will facilitate the formation of the pyridine ring, yielding the final pyrazolopyridine scaffold.
-
Causality: The Béchamp reduction using Fe/NH₄Cl is a robust method for converting aromatic nitro groups to amines. The subsequent cyclization to form the pyridine ring is an example of a Friedländer annulation or similar condensation reaction, driven by the formation of a stable, fused aromatic system.
-
Conclusion and Future Outlook
3-Fluoro-4-nitrophenylacetonitrile is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined and orthogonal reactive sites provide a reliable and efficient platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this guide demonstrate its proven value in constructing high-value heterocyclic systems, particularly those relevant to kinase inhibitor drug discovery programs. [9]As synthetic methodologies continue to advance, the creative combination of reactions at its three key functional groups will undoubtedly unlock new molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Fluoro-4-nitrophenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Fluoro-4-nitrophenol: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Chemical Synthesis with 3-Fluoro-4-nitrophenol: Applications and Sourcing. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68386, p-Nitrophenylacetonitrile. [Link]
- Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
- Google Patents. (n.d.). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
ChemUniverse. (n.d.). 3-FLUORO-4-NITROPHENYLACETONITRILE [P93963]. [Link]
-
ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jelsciences.com [jelsciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Pathways to Heterocyclic Scaffolds from 3-Fluoro-4-nitrophenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide details the strategic utilization of 3-Fluoro-4-nitrophenylacetonitrile as a versatile and highly functionalized starting material for the synthesis of medicinally relevant heterocyclic compounds. We provide in-depth protocols and mechanistic insights for the synthesis of three key scaffolds: substituted benzimidazoles, 3-aminoindazoles, and quinoxalines. The methodologies leverage the inherent reactivity of the precursor's distinct functional groups—the activated fluorine atom for nucleophilic aromatic substitution, the nitro group for reductive cyclization, and the cyanomethyl moiety as a key carbon-nitrogen source.
Introduction
3-Fluoro-4-nitrophenylacetonitrile is an invaluable building block in medicinal chemistry, possessing three distinct points of reactivity that can be selectively addressed to construct complex molecular architectures. The electron-withdrawing nitro group powerfully activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr). Concurrently, the nitro group itself serves as a precursor to an amino group, enabling intramolecular cyclization reactions. Finally, the cyanomethyl group provides a versatile handle for ring formation. This guide explores three evidence-based, high-yield pathways for converting this precursor into diverse heterocyclic libraries of benzimidazoles, indazoles, and quinoxalines—scaffolds prevalent in numerous FDA-approved pharmaceuticals.[1][2]
Synthesis of 1,2,6-Trisubstituted Benzimidazoles via SNAr and Reductive Cyclization
This two-stage strategy is a robust method for creating a diverse library of benzimidazole derivatives. The first stage involves a selective SNAr reaction, displacing the activated fluorine with a primary amine. The second stage consists of a reductive cyclization of the resulting N-substituted-2-nitroaniline intermediate. A similar approach has been proven effective starting from the analogous compound, 3-fluoro-4-nitrotoluene.[3]
Logical Workflow: Benzimidazole Synthesis
Caption: Workflow for Benzimidazole Synthesis.
Part A: Nucleophilic Aromatic Substitution (SNAr)
Causality and Expertise: The fluorine atom at the C-3 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect (-I, -M) of the nitro group at the C-4 position. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, driving the reaction forward.[4] The use of a mild base like potassium carbonate is sufficient to deprotonate the incoming primary amine, enhancing its nucleophilicity without causing unwanted side reactions.
Protocol 1.A: Synthesis of N-Benzyl-4-(cyanomethyl)-2-nitroaniline
-
To a 100 mL round-bottom flask, add 3-Fluoro-4-nitrophenylacetonitrile (1.80 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and 30 mL of dimethylformamide (DMF).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzylamine (1.29 g, 12 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 30 mL) and dry it under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure N-Benzyl-4-(cyanomethyl)-2-nitroaniline.
| Parameter | Condition/Reagent | Rationale |
| Solvent | DMF or DMSO | Aprotic polar solvents stabilize charged intermediates. |
| Base | K₂CO₃ or Et₃N | Mild base to facilitate amine addition. |
| Temperature | 80-100°C | Provides sufficient energy to overcome the activation barrier. |
| Exemplary Amines | Benzylamine, Aniline, Cyclohexylamine | Demonstrates scope for aliphatic and aromatic amines. |
Table 1: Recommended Conditions for SNAr Reaction.
Part B: Reductive Cyclization
Causality and Expertise: The transformation of the nitroaniline intermediate into a benzimidazole requires two key events: reduction of the nitro group to an amine and cyclization with the nitrile. A one-pot procedure using sodium dithionite (Na₂S₂O₄) or iron powder in formic acid is highly effective.[5] These reagents are known to chemoselectively reduce aromatic nitro groups in the presence of nitriles, which are generally more resistant to these conditions.[6][7] The in situ-generated diamine then undergoes intramolecular cyclization, where one amino group attacks the nitrile carbon, leading to the benzimidazole core after tautomerization.
Protocol 1.B: Synthesis of 2-Amino-1-benzyl-1H-benzo[d]imidazol-6-yl)acetonitrile
-
In a 250 mL flask, suspend the N-Benzyl-4-(cyanomethyl)-2-nitroaniline (2.69 g, 10 mmol) in 100 mL of 80% aqueous ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium dithionite (8.7 g, 50 mmol) in 50 mL of water.
-
Add the sodium dithionite solution dropwise to the refluxing suspension over 30 minutes. The color of the reaction mixture should change significantly.
-
After the addition is complete, continue refluxing for an additional 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the target benzimidazole.
Synthesis of 6-(Cyanomethyl)-1H-indazol-3-amine
This pathway leverages a direct intramolecular reductive cyclization. The nitro group is reduced to an amino or intermediate nitroso/hydroxylamine species, which then acts as an internal nucleophile, attacking the nitrile group to form the pyrazole ring of the indazole system. This strategy is a powerful way to rapidly build the indazole core, a privileged scaffold in medicinal chemistry.[8][9]
Logical Workflow: Indazole Synthesis
Caption: Workflow for 3-Aminoindazole Synthesis.
Causality and Expertise: The key to this transformation is the selective reduction of the nitro group to generate a nucleophilic amine ortho to the cyanomethyl group. Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl) are effective for this purpose.[6] Once the o-aminoacetonitrile intermediate is formed, the amino group can attack the electrophilic carbon of the nitrile. This type of cyclization is well-established for the synthesis of 3-aminoindazoles from related precursors.[10] The fluorine atom remains on the ring, providing a handle for further functionalization.
Protocol 2: One-Pot Reductive Cyclization to 6-Fluoro-3-amino-1H-indazole-5-carbonitrile
-
Charge a 250 mL three-necked flask equipped with a condenser and a mechanical stirrer with 3-Fluoro-4-nitrophenylacetonitrile (1.80 g, 10 mmol) and 50 mL of concentrated hydrochloric acid.
-
Stir the mixture to form a suspension and cool it to 0-5°C in an ice bath.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in 20 mL of concentrated HCl portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Heat the mixture to 60°C for 2 hours to ensure complete cyclization.
-
Cool the reaction mixture back to 0°C and carefully neutralize it by the slow addition of a 40% aqueous NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aminoindazole derivative.
| Reducing System | Pros | Cons |
| SnCl₂ / HCl | High chemoselectivity, inexpensive. | Generates significant tin waste, requiring careful workup.[6] |
| H₂, Pd/C | Clean reaction, byproduct is water. | May also reduce the nitrile under harsh conditions; requires specialized hydrogenation equipment.[7][11] |
| Fe / Acetic Acid | Environmentally benign, cost-effective. | Can require elevated temperatures and longer reaction times.[12] |
Table 2: Comparison of Reducing Agents for Indazole Synthesis.
Synthesis of Quinoxaline Derivatives
This pathway is the most synthetically demanding, requiring the transformation of both the nitro and cyanomethyl groups to generate an o-phenylenediamine equivalent, which is the classic precursor for quinoxalines. The resulting diamine is then condensed with a 1,2-dicarbonyl compound to form the pyrazine ring of the quinoxaline system.[13][14]
Logical Workflow: Quinoxaline Synthesis
Caption: Workflow for Quinoxaline Synthesis.
Part A: Synthesis of 4-(2-Aminoethyl)-2-fluoroaniline
Causality and Expertise: This step requires the simultaneous reduction of both the aromatic nitro group and the nitrile. Potent reducing agents are necessary. Catalytic hydrogenation using Raney Nickel under pressure is a classic method for converting nitriles to primary amines and will also reduce the nitro group.[11] Alternatively, a strong hydride reagent like lithium aluminum hydride (LiAlH₄) can achieve this transformation, though it requires strictly anhydrous conditions and careful handling. The chemoselective reduction of a nitro group is often preferred, but for this specific target, a powerful, non-selective reduction is advantageous.[15]
Protocol 3.A: Synthesis of the Diamine Intermediate
-
Caution: This procedure uses LiAlH₄, which reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried 500 mL three-necked flask, suspend lithium aluminum hydride (2.28 g, 60 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Dissolve 3-Fluoro-4-nitrophenylacetonitrile (1.80 g, 10 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. An exothermic reaction will occur. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water (2.3 mL), 15% aqueous NaOH (2.3 mL), and then water again (6.9 mL) (Fieser workup).
-
A granular precipitate of aluminum salts will form. Stir the mixture for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF (3 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.
Part B: Condensation to Form the Quinoxaline Ring
Causality and Expertise: The formation of the quinoxaline ring is a robust and high-yielding reaction based on the double condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound.[16] The reaction typically proceeds readily in a slightly acidic or neutral protic solvent like ethanol, often without the need for a catalyst.
Protocol 3.B: Synthesis of 6-Fluoro-7-(2-aminoethyl)-2,3-dimethylquinoxaline
-
Dissolve the crude 4-(2-Aminoethyl)-2-fluoroaniline (approx. 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add biacetyl (2,3-butanedione) (0.95 g, 11 mmol) to the solution.
-
Add a few drops of acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 4-6 hours. The product may begin to precipitate during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Substituents |
| Glyoxal | Unsubstituted at C2, C3 |
| Biacetyl (2,3-Butanedione) | 2,3-Dimethyl |
| Benzil | 2,3-Diphenyl |
| Oxalic Acid | Quinoxaline-2,3-dione[13] |
Table 3: Common Dicarbonyl Reagents for Quinoxaline Synthesis.
Conclusion
3-Fluoro-4-nitrophenylacetonitrile stands out as a powerful and economically viable starting material for constructing diverse and medicinally important heterocyclic cores. By strategically manipulating its functional groups through well-established synthetic operations like SNAr, reductive cyclization, and condensation, researchers can efficiently access libraries of substituted benzimidazoles, indazoles, and quinoxalines. The protocols and insights provided herein offer a robust foundation for leveraging this versatile precursor in drug discovery and development programs.
References
- Note A green synthesis of benzimidazoles. (n.d.).
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020). RSC Advances. Retrieved January 17, 2026, from [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Reduction of nitro group in the presence of a nitrile. (2018). Reddit. Retrieved January 17, 2026, from [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved January 17, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). SciPress. Retrieved January 17, 2026, from [Link]
-
Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. (2014). CNKI. Retrieved January 17, 2026, from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Benzimidazoles from nitriles. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Indazole. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, pharmacological application of quinoxaline and its derivative. (2022). International Journal of Research Trends and Innovation. Retrieved January 17, 2026, from [Link]
-
Reductive cyclization of o-vinylnitrobenzenes. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved January 17, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Preparation of quinoxalines via Methods A and B. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of fluorinated heterocyclic compounds and study of their interaction with DNA. (2010). Durham University. Retrieved January 17, 2026, from [Link]
- Process for the production of ortho-nitrobenzonitriles. (n.d.). Google Patents.
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of Heterocyclic Compounds. (2019). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 17, 2026, from [Link]
-
Photoreductive cyclization of 5-nitro-6-styryl(or anilino)-uracil derivatives. (1976). HETEROCYCLES. Retrieved January 17, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Retrieved January 17, 2026, from [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure [finechemicals.com.cn]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. ijrti.org [ijrti.org]
- 15. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Using 3-Fluoro-4-nitrophenylacetonitrile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-4-nitrophenylacetonitrile in nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying reaction mechanism, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the synthesis of diverse molecular scaffolds. This guide is structured to offer both a theoretical understanding and a practical framework for leveraging this versatile building block in medicinal chemistry and materials science.
Strategic Importance of 3-Fluoro-4-nitrophenylacetonitrile in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery, the demand for versatile and reactive chemical building blocks is paramount. 3-Fluoro-4-nitrophenylacetonitrile has emerged as a superior electrophile for nucleophilic aromatic substitution (SNAr) reactions. Its utility is rooted in a unique confluence of structural features:
-
Dual Activation: The aromatic ring is strongly activated towards nucleophilic attack by two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) para to the leaving group and a nitrile group (-CN) meta to it. This significantly lowers the energy barrier for the reaction.
-
Excellent Leaving Group: The fluorine atom is an exceptional leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's extreme electronegativity polarizes the ipso-carbon, making it highly electrophilic and accelerating the initial, rate-determining nucleophilic attack.[1][2]
-
Synthetic Handle: The acetonitrile moiety (-CH₂CN) is a valuable functional group that can be further elaborated, for instance, through hydrolysis to a carboxylic acid, reduction to an amine, or used in the construction of various heterocyclic systems.
These attributes make 3-Fluoro-4-nitrophenylacetonitrile a cornerstone intermediate for accessing a diverse array of substituted phenylacetonitrile derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[3][4][5]
The SNAr Mechanism: An Addition-Elimination Pathway
Nucleophilic aromatic substitution is a classical reaction wherein a nucleophile displaces a leaving group on an aromatic ring.[6] Unlike aliphatic Sₙ2 reactions, SNAr does not occur via a backside attack, which is sterically impossible on a planar aromatic ring.[1] Instead, it proceeds through a well-established two-step addition-elimination mechanism.[7][8]
-
Step 1 (Addition): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9] This is typically the slow, rate-determining step of the reaction.[10]
-
Step 2 (Elimination): The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group (in this case, fluoride, F⁻).
The stability of the Meisenheimer complex is critical to the reaction's success. The electron-withdrawing nitro group, positioned para to the site of attack, is perfectly situated to delocalize the negative charge through resonance, thereby stabilizing this key intermediate.[7][11]
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the SNAr reaction of 3-Fluoro-4-nitrophenylacetonitrile with common classes of nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Workflow
A typical experimental procedure follows a logical sequence from setup to final product characterization. This workflow ensures reproducibility and safety.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted 4-amino-3-fluorophenylacetonitrile derivatives.
-
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile (1.0 eq)
-
Primary or Secondary Amine (e.g., Piperidine, Aniline) (1.1 - 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Solvent: Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).
-
Add the amine nucleophile (1.1-1.5 eq) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
-
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol is for the synthesis of 4-(arylthio)-3-fluorophenylacetonitrile derivatives. Thiolates are highly potent nucleophiles in SNAr reactions.[12]
-
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile (1.0 eq)
-
Thiol (e.g., Thiophenol, Benzyl Mercaptan) (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
Caution: NaH is highly reactive with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate. Hydrogen gas will evolve.
-
To this thiolate solution, add a solution of 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reactions are often complete within 1-4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)
O-Arylation requires the generation of a more potent alkoxide or phenoxide nucleophile, typically by using a strong base.
-
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Solvent: Anhydrous THF or DMF
-
-
Procedure:
-
Caution: Use flame-dried glassware and an inert atmosphere.
-
In a flame-dried flask, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add the base (NaH or KOtBu) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC. O-nucleophiles are generally less reactive than N- or S-nucleophiles and often require higher temperatures and longer reaction times.
-
Upon completion, cool to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
Representative Reaction Data
While specific, published kinetic data for 3-Fluoro-4-nitrophenylacetonitrile is limited, the following table provides illustrative, expected outcomes based on established SNAr principles and data from analogous systems. These should serve as a reliable starting point for reaction optimization.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Piperidine | K₂CO₃ | DMF | 25 | 2-4 | >95 |
| Morpholine | K₂CO₃ | DMF | 25 | 3-5 | >95 |
| Aniline | K₂CO₃ | DMF | 80 | 12-16 | 75-85 |
| Benzyl Mercaptan | NaH | THF | 25 | 1-3 | >90 |
| Thiophenol | NaH | THF | 25 | 1-2 | >95 |
| Methanol | NaH | THF | 65 (reflux) | 18-24 | 60-70 |
| Phenol | KOtBu | DMF | 100 | 16-24 | 70-80 |
Disclaimer: The data presented are representative estimates. Actual results may vary based on specific reaction scale, purity of reagents, and precise conditions. Optimization is recommended for all new transformations.
Safety & Handling
-
3-Fluoro-4-nitrophenylacetonitrile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. In case of contact, wash the affected area immediately with copious amounts of water.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere. Potassium tert-butoxide is corrosive and moisture-sensitive.
-
Solvents: DMF is a reproductive toxin. Acetonitrile and THF are flammable. Handle all solvents with care in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents like NaH carefully before disposal.
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently activated substrate (not an issue here).2. Poor nucleophile.3. Inactive base or insufficient amount.4. Low reaction temperature. | 1. N/A2. For weak nucleophiles (e.g., hindered amines, electron-poor anilines), increase temperature and/or reaction time. Consider using a stronger base (e.g., NaH, KOtBu) to generate a more potent anionic nucleophile.3. Use fresh, anhydrous base. Ensure stoichiometry is correct (typically ≥2 eq for neutral nucleophiles).4. Incrementally increase the reaction temperature (e.g., from RT to 50°C, then to 80°C). |
| Formation of Side Products | 1. Presence of water in the reaction.2. Di-substitution or reaction at other sites.3. Degradation of starting material or product at high temperatures. | 1. Use anhydrous solvents and reagents, especially when using strong bases like NaH. A major byproduct from water is 3-fluoro-4-nitrophenol.2. This is unlikely with this substrate due to the strong activation towards the fluoro position. If observed, try milder conditions (lower temp, weaker base).3. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat. |
| Difficult Purification | 1. Residual high-boiling solvent (e.g., DMF).2. Product and starting material have similar polarity. | 1. After extraction, wash the organic layer thoroughly with brine or water multiple times to remove DMF. Co-evaporate with a lower-boiling solvent like toluene under reduced pressure.2. Drive the reaction to full conversion to eliminate starting material. Optimize the solvent system for column chromatography. |
References
-
Journal of Medicinal and Medical Chemistry. (2025). Journal of Medicinal and Medical Chemistry, 1. Available at: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Wikipedia. Meisenheimer complex. Available at: [Link]
- Google Patents. CN102766053B - Production method of 3-fluoro-4-nitrophenol.
- Google Patents. CN102675151A - Preparation method of nitrophenylacetonitrile compound.
- Google Patents. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
- Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
- Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available at: [Link]
-
ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Available at: [Link]
-
NIH. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC. Available at: [Link]
-
ResearchGate. (2025). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. Available at: [Link]
-
ResearchGate. (2025). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]
-
The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Available at: [Link]
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Available at: [Link]
Sources
- 1. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. US5543531A - Thiophen compounds and their preparation - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Solved Provide a synthesis for 4-fluorophenylacetonitrile | Chegg.com [chegg.com]
- 9. CA1164479A - Preparation of aminoacetonitrile derivatives - Google Patents [patents.google.com]
- 10. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Antimicrobial Agents from 3-Fluoro-4-nitrophenylacetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of potent antimicrobial agents, specifically 6-fluoroquinazoline and 5-fluorobenzimidazole derivatives, utilizing 3-Fluoro-4-nitrophenylacetonitrile as a versatile starting material. The strategic positioning of the fluoro, nitro, and acetonitrile functionalities on the phenyl ring offers a unique synthetic handle for the construction of these medicinally important heterocyclic scaffolds. This guide details two primary synthetic pathways, including the critical reduction of the aromatic nitro group and subsequent cyclization reactions. Detailed, step-by-step protocols for the synthesis of key intermediates and the final antimicrobial compounds are provided, catering to researchers, scientists, and drug development professionals. Furthermore, this document presents representative antimicrobial activity data and discusses the structure-activity relationships of the synthesized compounds.
Introduction
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many clinically effective drugs. Among these, quinazoline and benzimidazole scaffolds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by improving metabolic stability, increasing lipophilicity, and modulating electronic properties.[5]
3-Fluoro-4-nitrophenylacetonitrile is a readily available and cost-effective starting material that serves as an excellent precursor for the synthesis of fluorinated quinazolines and benzimidazoles. The presence of the nitro group allows for its selective reduction to an amine, a crucial step for subsequent cyclization reactions. The nitrile group can either be retained, hydrolyzed to a carboxylic acid, or reduced to an amine, offering multiple avenues for diversification of the final products. This application note outlines robust and reproducible protocols for the synthesis of 6-fluoroquinazoline and 5-fluorobenzimidazole derivatives from this versatile starting material.
Synthetic Strategy Overview
The overall synthetic strategy hinges on the initial reduction of the nitro group of 3-Fluoro-4-nitrophenylacetonitrile to an aniline derivative. This key intermediate can then be channeled into two distinct synthetic routes to yield either 6-fluoroquinazolines or 5-fluorobenzimidazoles.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 6-Fluoroquinazoline Derivatives
The synthesis of 6-fluoroquinazoline derivatives proceeds via the initial reduction of 3-Fluoro-4-nitrophenylacetonitrile to 4-amino-3-fluorophenylacetonitrile. This intermediate, possessing an ortho-amino nitrile functionality, is primed for cyclization to form the quinazoline ring system. 2-Amino-6-fluorobenzonitrile, a structural isomer, is a known precursor for quinazoline synthesis, validating this approach.[6][7]
Protocol 1.1: Reduction of 3-Fluoro-4-nitrophenylacetonitrile to 4-Amino-3-fluorophenylacetonitrile
This protocol describes the selective reduction of the nitro group using stannous chloride, a method known to be effective in the presence of other reducible functional groups like nitriles.
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in ethanol (15 mL per gram of starting material).
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise.
-
Carefully add concentrated hydrochloric acid (5.0 eq) dropwise while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-Amino-3-fluorophenylacetonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 1.2: Cyclization to 6-Fluoroquinazolin-4-amine
This protocol details the cyclization of the ortho-amino nitrile with formic acid to yield the corresponding quinazolinone, which can be further converted to the amine. A one-pot synthesis approach from the ortho-amino nitrile is also a viable option.[3][8]
Materials:
-
4-Amino-3-fluorophenylacetonitrile
-
Formic acid (88%)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Ammonia solution (concentrated)
-
Dioxane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
A mixture of 4-Amino-3-fluorophenylacetonitrile (1.0 eq) and formic acid (10 eq) is heated at reflux for 4 hours.
-
The excess formic acid is removed under reduced pressure.
-
To the residue, add formamide (10 eq) and heat the mixture at 150-160 °C for 6 hours.
-
Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried to give 6-fluoroquinazolin-4(3H)-one.
-
A mixture of 6-fluoroquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours.
-
The excess POCl₃ is removed under reduced pressure. The residue is dissolved in dioxane and a concentrated ammonia solution is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 6-fluoroquinazolin-4-amine.
Part 2: Synthesis of 5-Fluorobenzimidazole Derivatives
The synthesis of 5-fluorobenzimidazole derivatives also commences with the reduction of 3-Fluoro-4-nitrophenylacetonitrile. The resulting 4-amino-3-fluorophenylacetonitrile can be further transformed to generate the key precursor, 3-fluoro-o-phenylenediamine, which is then cyclized to form the benzimidazole ring.
Protocol 2.1: Synthesis of 3-Fluoro-1,2-phenylenediamine
This protocol involves the reduction of both the nitro and nitrile groups of the starting material. A one-pot reduction is a plausible and efficient strategy.
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in methanol (20 mL per gram), add 10% Pd/C (10% w/w).
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield 3-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.
Protocol 2.2: Cyclization to 2-Substituted-5-fluorobenzimidazoles
This protocol describes the condensation of 3-fluoro-1,2-phenylenediamine with an aromatic aldehyde to form the benzimidazole ring. This is a widely used and versatile method for the synthesis of 2-substituted benzimidazoles.[9]
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
A mixture of 3-fluoro-1,2-phenylenediamine (1.0 eq), the substituted aromatic aldehyde (1.0 eq), and sodium metabisulfite (1.2 eq) in ethanol (15 mL per gram of diamine) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pure 2-substituted-5-fluorobenzimidazole.
Caption: Detailed synthetic pathways.
Antimicrobial Activity
The synthesized 6-fluoroquinazoline and 5-fluorobenzimidazole derivatives are expected to exhibit significant antimicrobial activity. The presence of the fluorine atom is known to enhance the biological activity of many therapeutic agents. The following tables provide representative Minimum Inhibitory Concentration (MIC) data for analogous compounds against a panel of pathogenic microorganisms.
Table 1: Representative Antimicrobial Activity of 6-Fluoroquinazoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 6-Fluoroquinazolin-4-amine | Staphylococcus aureus | 16 | [10] |
| Escherichia coli | 32 | [10] | |
| Candida albicans | 8 | [2] | |
| 4-Alkylthio-6-fluoroquinazoline | Fusarium oxysporum | 8.3 - 64.2 | [2] |
Table 2: Representative Antimicrobial Activity of 5-Fluorobenzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(3-Fluorophenyl)-5-fluorobenzimidazole | Bacillus subtilis | 7.81 | |
| Staphylococcus aureus (MRSA) | 2 | [1] | |
| 2-Aryl-5-fluorobenzimidazole | Saccharomyces cerevisiae | 1 | [1] |
| Gram-negative bacteria | 31.25 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of the synthesized quinazoline and benzimidazole derivatives is influenced by the nature and position of substituents on the heterocyclic core.
-
For 6-Fluoroquinazoline Derivatives:
-
For 5-Fluorobenzimidazole Derivatives:
-
The fluorine atom at the 5-position is a key contributor to the antimicrobial effect.
-
The nature of the substituent at the 2-position significantly impacts the activity. Aromatic or heteroaromatic rings at this position are often associated with potent antimicrobial activity. The presence of additional fluorine atoms on the 2-phenyl ring can further enhance efficacy.[1]
-
Conclusion
This application note provides a detailed and practical guide for the synthesis of promising antimicrobial agents from the readily accessible starting material, 3-Fluoro-4-nitrophenylacetonitrile. The described protocols for the preparation of 6-fluoroquinazoline and 5-fluorobenzimidazole derivatives are robust and can be readily adapted for the synthesis of a diverse library of compounds for further biological evaluation. The presented information on the antimicrobial activity and structure-activity relationships of these heterocyclic systems will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. PubMed. Available at: [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
One-pot synthesis of quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]
-
The Antimicrobial Activity of 6-Fluoroquinolone Carboxamidopenicillin Derivatives. Korea Science. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]
-
Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... ResearchGate. Available at: [Link]
-
Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. Available at: [Link]
-
Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. National Institutes of Health. Available at: [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. National Institutes of Health. Available at: [Link]
-
Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. National Institutes of Health. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]
-
ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. biosynth.com [biosynth.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antimicrobial Activity of 6-Fluoroquinolone Carboxamidopenicillin Derivatives -YAKHAK HOEJI | 학회 [koreascience.kr]
Application Notes & Protocols: A Scalable Two-Step Synthesis of 3-Fluoro-4-nitrophenylacetonitrile for Pharmaceutical Research
Introduction: The Strategic Importance of 3-Fluoro-4-nitrophenylacetonitrile
3-Fluoro-4-nitrophenylacetonitrile is a highly valuable building block in modern medicinal chemistry and drug development. Its unique trifunctional structure—comprising a nitrile, a nitro group, and a fluorine atom—offers a versatile scaffold for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group is a precursor to an amino group, enabling a wide array of subsequent chemical transformations. Furthermore, the strategic placement of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in contemporary drug design.
This application note provides a detailed, scalable, and robust two-step synthetic route starting from the readily available industrial chemical, 3-fluoro-4-nitrotoluene. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high fidelity.
Overview of the Synthetic Strategy
The synthesis is efficiently executed in two sequential, high-yielding steps. The strategy hinges on the functionalization of the benzylic methyl group of 3-fluoro-4-nitrotoluene, followed by a nucleophilic substitution to introduce the desired nitrile functionality.
-
Step 1: Free-Radical Benzylic Bromination. The synthesis commences with a Wohl-Ziegler reaction, a well-established method for the selective bromination of the benzylic position of alkylarenes.[1][2] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator to generate the key intermediate, 3-fluoro-4-nitrobenzyl bromide.
-
Step 2: Nucleophilic Cyanation via Phase-Transfer Catalysis. The benzylic bromide is then converted to the target molecule, 3-fluoro-4-nitrophenylacetonitrile, via a nucleophilic substitution reaction with sodium cyanide. To overcome the challenge of mutual insolubility between the organic substrate and the inorganic cyanide salt, a phase-transfer catalyst (PTC) is employed. This technique is crucial for achieving high reaction rates and yields in a scalable manner.[3][4][5]
Workflow of the Synthesis
Caption: Overall workflow for the two-step synthesis.
Detailed Mechanistic Discussion
Step 1: Wohl-Ziegler Free-Radical Bromination
The selective bromination at the benzylic position is achieved via a free-radical chain mechanism. The use of N-Bromosuccinimide (NBS) is critical as it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.[1][6]
The mechanism proceeds in three stages:
-
Initiation: The radical initiator, Azobisisobutyronitrile (AIBN), decomposes upon heating to generate two nitrogen-centered radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS or trace Br₂ to form bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-fluoro-4-nitrotoluene. This is the rate-determining step and is favored at the benzylic position because the resulting benzyl radical is resonance-stabilized. This benzyl radical then reacts with a molecule of Br₂ to form the product, 3-fluoro-4-nitrobenzyl bromide, and regenerates a bromine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
Mechanism of Free-Radical Bromination
Caption: Key stages of the Wohl-Ziegler reaction.
Step 2: Nucleophilic Substitution with Phase-Transfer Catalysis
The conversion of the benzyl bromide to the phenylacetonitrile is a classic SN2 reaction.[2][7] The primary challenge in scaling this reaction is the poor solubility of the ionic nucleophile, sodium cyanide, in the nonpolar organic solvents required to dissolve the benzyl bromide. Phase-Transfer Catalysis (PTC) elegantly solves this problem.[3][5]
A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is used as the catalyst. The mechanism is as follows:
-
Anion Exchange: In the aqueous phase (or at the solid-liquid interface), the lipophilic quaternary ammonium cation (Q⁺) exchanges its bromide counter-ion for a cyanide anion (CN⁻) from the sodium cyanide reservoir.
-
Phase Transfer: The newly formed ion pair, [Q⁺CN⁻], is soluble in the organic phase due to the bulky alkyl groups on the cation. It transports the cyanide anion into the organic phase.
-
Nucleophilic Attack: In the organic phase, the "naked" cyanide anion is a potent nucleophile and readily attacks the electrophilic benzylic carbon of 3-fluoro-4-nitrobenzyl bromide, displacing the bromide ion and forming the desired product.
-
Catalyst Regeneration: The resulting quaternary ammonium bromide [Q⁺Br⁻] migrates back to the aqueous/solid interface to repeat the cycle.
This catalytic cycle allows the reaction to proceed at a much faster rate and under milder conditions than would otherwise be possible.[8]
Phase-Transfer Catalysis Cycle
Caption: Catalytic cycle for the cyanation reaction.
Scalable Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. 3-fluoro-4-nitrobenzyl bromide is a lachrymator and irritant. Sodium cyanide is highly toxic and can release fatal hydrogen cyanide gas if acidified.[9][10][11] All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] An emergency cyanide antidote kit should be readily available.
Protocol 1: Synthesis of 3-Fluoro-4-nitrobenzyl bromide
| Parameter | Value | Notes |
| Starting Material | 3-Fluoro-4-nitrotoluene | 155.1 g (1.0 mol) |
| Reagent 1 | N-Bromosuccinimide (NBS) | 187.0 g (1.05 mol, 1.05 eq) |
| Reagent 2 | AIBN | 8.2 g (0.05 mol, 5 mol%) |
| Solvent | Carbon Tetrachloride (CCl₄) | 1.5 L |
| Reaction Temp. | Reflux (~77 °C) | Vigorous stirring required. |
| Reaction Time | 4-6 hours | Monitor by TLC or GC. |
| Typical Yield | 85-90% |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3-fluoro-4-nitrotoluene (155.1 g, 1.0 mol) and carbon tetrachloride (1.5 L).
-
Add N-Bromosuccinimide (187.0 g, 1.05 mol) and AIBN (8.2 g, 0.05 mol) to the mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the decomposition of AIBN, often indicated by an increase in the rate of reflux.[12]
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by observing the consumption of the starting material via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The solid succinimide byproduct will float to the surface upon completion.[1]
-
Cool the reaction mixture to room temperature. Filter off the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-nitrobenzyl bromide as a pale yellow solid.
-
The crude product is often of sufficient purity for the next step. If further purification is needed, recrystallization from hexane or isopropanol can be performed.
Protocol 2: Synthesis of 3-Fluoro-4-nitrophenylacetonitrile
| Parameter | Value | Notes |
| Starting Material | 3-Fluoro-4-nitrobenzyl bromide | 234.0 g (1.0 mol) |
| Reagent 1 | Sodium Cyanide (NaCN) | 58.8 g (1.2 mol, 1.2 eq) |
| Reagent 2 | Tetrabutylammonium Bromide (TBAB) | 16.1 g (0.05 mol, 5 mol%) |
| Solvent System | Dichloromethane (1 L) / Water (1 L) | Biphasic system. |
| Reaction Temp. | Room Temperature (20-25 °C) | Exothermic, may require cooling. |
| Reaction Time | 2-4 hours | Monitor by TLC or HPLC. |
| Typical Yield | 90-95% |
Procedure:
-
To a 3 L jacketed reactor equipped with a robust mechanical stirrer, thermometer, and an addition funnel, add sodium cyanide (58.8 g, 1.2 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and water (1 L). Stir until the solids are dissolved.
-
In a separate vessel, dissolve the crude 3-fluoro-4-nitrobenzyl bromide (234.0 g, 1.0 mol) in dichloromethane (1 L).
-
Transfer the dichloromethane solution to the addition funnel and add it dropwise to the vigorously stirred aqueous cyanide solution over 30-60 minutes. Maintain the internal temperature between 20-25 °C using the reactor jacket.
-
After the addition is complete, continue to stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting benzyl bromide is consumed.
-
Stop the stirring and allow the layers to separate. Carefully separate the organic (bottom) layer.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
CAUTION: The aqueous layer still contains excess toxic cyanide. It must be quenched before disposal by treating with an excess of sodium hypochlorite (bleach) solution under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate.
-
Combine all organic layers, wash with water (1 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 3-fluoro-4-nitrophenylacetonitrile by recrystallization from a mixture of ethyl acetate and hexane to yield a pale yellow crystalline solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for 3-Fluoro-4-nitrophenylacetonitrile |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Approx. 83-86 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (dd, 1H), 7.60 (m, 1H), 7.50 (m, 1H), 3.90 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.2 (d), 142.1, 131.8 (d), 127.5, 120.4 (d), 116.0, 24.1 (d) |
| FT-IR (KBr, cm⁻¹) | ~2255 (C≡N stretch), ~1530 & ~1350 (NO₂ stretch), ~1250 (C-F stretch) |
| Purity (HPLC) | >99% after recrystallization |
Conclusion
This application note details a highly efficient, scalable, and reproducible two-step synthesis for 3-fluoro-4-nitrophenylacetonitrile, a key intermediate for pharmaceutical research. The route leverages a classic Wohl-Ziegler bromination followed by a phase-transfer catalyzed cyanation, ensuring high yields and operational simplicity. By adhering to the detailed protocols and safety guidelines, research and development laboratories can reliably produce this valuable building block on a multi-gram to kilogram scale, thereby accelerating drug discovery programs.
References
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Zheng, C., et al. (2015). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. ResearchGate. Available at: [Link]
-
Jadhav, A. M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]
-
Eureka | Patsnap. (2018). Novel nitrobenzyl bromide synthesis process. Available at: [Link]
-
New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
- Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
Chemistry university. (2021). NBS: Radical Bromination. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
-
Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzyl bromide. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Supporting information. Available at: [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]
Sources
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
- 10. camachem.com [camachem.com]
- 11. nj.gov [nj.gov]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
The Strategic Utility of 3-Fluoro-4-nitrophenylacetonitrile in Agrochemical Synthesis: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of substituted fluoronitrophenylacetonitriles in the synthesis of agrochemicals. While direct, large-scale application of 3-Fluoro-4-nitrophenylacetonitrile in the synthesis of a named, commercial agrochemical is not prominently documented in publicly available literature, its structural isomer, 2-(4-Fluoro-3-nitrophenyl)acetonitrile , and other related compounds are valuable intermediates. This guide will focus on the synthetic utility of this class of compounds, leveraging the known reactivity of the fluoro-nitro-substituted phenylacetonitrile scaffold. We will explore the key chemical transformations and provide detailed, field-proven protocols that can be adapted for the synthesis of novel agrochemical candidates. The causality behind experimental choices, self-validating protocols, and comprehensive referencing form the pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of the Fluoronitrophenylacetonitrile Scaffold
The incorporation of fluorine atoms into active agrochemical ingredients is a widely employed strategy to enhance their efficacy and metabolic stability.[1] The strong carbon-fluorine bond and the unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. When combined with a nitro group, the aromatic ring becomes highly activated towards nucleophilic aromatic substitution (SNAr), making compounds like 3-Fluoro-4-nitrophenylacetonitrile potent electrophilic building blocks.
The phenylacetonitrile moiety itself is a precursor to phenylacetic acid derivatives, a structural motif present in some herbicides.[2] The nitrile group offers versatile reactivity, allowing for hydrolysis to carboxylic acids or amides, or reduction to amines, providing multiple avenues for molecular elaboration.
Core Reactivity and Synthetic Potential
The synthetic utility of fluoronitrophenylacetonitriles is primarily dictated by two key reactive sites: the activated fluorine atom and the nitro group.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the nitro and cyano groups make the fluorine atom an excellent leaving group in SNAr reactions. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation). The resulting amino group is a versatile functional handle for subsequent reactions, such as amide bond formation, diazotization, or the construction of heterocyclic rings.
The following diagram illustrates the key synthetic transformations possible with a generic fluoronitrophenylacetonitrile scaffold.
Sources
Application Note: Strategic Derivatization of 3-Fluoro-4-nitrophenylacetonitrile for High-Throughput Biological Screening
Abstract
3-Fluoro-4-nitrophenylacetonitrile is a versatile and highly valuable starting material for the synthesis of compound libraries intended for biological screening. Its structure is endowed with three distinct and orthogonally reactive functional groups: a nitro group amenable to reduction, an activated fluoro group primed for nucleophilic aromatic substitution, and a nitrile moiety that can be transformed into various functional groups or heterocycles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present field-proven protocols, explain the chemical rationale behind experimental choices, and offer a decision-making framework for generating structurally diverse molecules with drug-like properties.
Introduction: The Strategic Value of the 3-Fluoro-4-nitrophenylacetonitrile Scaffold
In modern drug discovery, the generation of diverse and novel chemical entities is paramount for identifying new therapeutic leads. The choice of the initial chemical scaffold is a critical decision that dictates the scope of accessible chemical space. 3-Fluoro-4-nitrophenylacetonitrile is an exemplary starting point due to its synthetic tractability and the presence of multiple reactive handles that can be addressed with high chemoselectivity. The phenylacetonitrile core is a common motif in pharmaceuticals, providing a stable yet modifiable backbone.[1][2] The strategic placement of the fluoro, nitro, and cyano groups allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR).
Analysis of Reactive Centers
The synthetic utility of 3-fluoro-4-nitrophenylacetonitrile stems from the distinct reactivity of its three primary functional groups. Understanding the electronic nature of the molecule is key to planning a successful derivatization campaign. The powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups render the aromatic ring electron-deficient. This electronic state deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the fluorine-bearing carbon.
Figure 1: Reactivity map of 3-fluoro-4-nitrophenylacetonitrile highlighting the key functional groups and their primary chemical transformations.
Derivatization Strategies and Experimental Protocols
We present three primary, high-yield strategies for derivatizing the scaffold. Each protocol is designed to be robust and scalable, providing a solid foundation for library synthesis.
Strategy 1: Chemoselective Reduction of the Nitro Group
Causality & Expertise: The conversion of the aromatic nitro group to a primary amine is a cornerstone transformation in medicinal chemistry. The resulting aniline is a versatile nucleophile, enabling a plethora of subsequent reactions such as amide bond formation, sulfonylation, and reductive amination. The primary challenge is to achieve this reduction without affecting the nitrile group. While catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes over-reduce the nitrile, reduction using tin(II) chloride (SnCl₂·2H₂O) is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups in the presence of nitriles.[3] This method is effective because SnCl₂ acts as a single-electron transfer agent in an acidic medium, a mechanism that is preferential for the nitro group over the nitrile.
Protocol 1: Synthesis of 4-Amino-3-fluorophenylacetonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-nitrophenylacetonitrile (10.0 g, 55.5 mmol) and absolute ethanol (120 mL). Stir the mixture to form a suspension.
-
Reagent Addition: To the stirring suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 62.6 g, 277.5 mmol, 5 equivalents) in one portion.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~8. Caution: Vigorous gas evolution (CO₂) will occur. A thick, white precipitate of tin salts will form.
-
Extraction: Add ethyl acetate (150 mL) to the flask and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate (2 x 50 mL). Transfer the combined filtrate to a separatory funnel.
-
Purification: Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-amino-3-fluorophenylacetonitrile as a solid.
Self-Validation Data:
| Parameter | Expected Outcome |
|---|---|
| Yield | 75-90% |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Appearance of a broad singlet for -NH₂ protons (~3.5-4.5 ppm), disappearance of aromatic signals in the downfield region characteristic of the nitro-substituted ring. |
| IR Spectroscopy | Disappearance of characteristic -NO₂ stretches (~1520 cm⁻¹ and 1350 cm⁻¹). Appearance of N-H stretches (~3300-3500 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ = 151.06 |
Strategy 2: Nucleophilic Aromatic Substitution (SₙAr) of the Fluoro Group
Causality & Expertise: The fluorine atom at the C3 position is highly activated for SₙAr. This is due to the strong inductive electron-withdrawing effect of fluorine and the ability of the ortho-nitro and para-cyano groups to stabilize the negative charge in the intermediate Meisenheimer complex.[4] Fluorine's high electronegativity makes the attached carbon highly electrophilic, facilitating the rate-determining nucleophilic attack step.[5] This makes fluorine a superior leaving group compared to other halogens like chlorine in many SₙAr contexts.[4] This reaction is a powerful tool for introducing a wide array of O-, N-, and S-based nucleophiles.
Protocol 2: General Procedure for SₙAr with an Amine Nucleophile
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoro-4-nitrophenylacetonitrile (2.0 g, 11.1 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (30 mL).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.07 g, 22.2 mmol, 2 equivalents) as a non-nucleophilic base. Then, add the desired primary or secondary amine nucleophile (12.2 mmol, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (200 mL). A precipitate of the product will often form. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Summary for Representative SₙAr Products:
| Nucleophile | Product Functional Group | Typical Conditions | Expected Yield |
|---|---|---|---|
| Morpholine | 3-(Morpholino)-4-nitrophenylacetonitrile | K₂CO₃, DMF, 90 °C | >85% |
| Benzylamine | 3-(Benzylamino)-4-nitrophenylacetonitrile | K₂CO₃, DMF, 90 °C | >80% |
| Thiophenol | 3-(Phenylthio)-4-nitrophenylacetonitrile | K₂CO₃, DMF, 80 °C | >90% |
| Phenol | 3-(Phenoxy)-4-nitrophenylacetonitrile | K₂CO₃, DMF, 100 °C | >75% |
Strategy 3: Transformation of the Nitrile Group
Causality & Expertise: The nitrile group is a versatile functional handle that can be converted into other key pharmacophoric groups like carboxylic acids or amides through hydrolysis.[6][7][8] Both acid- and base-catalyzed hydrolysis proceed through the formation of an amide intermediate.[9][10] Alternatively, the nitrile can undergo [3+2] cycloaddition with azides to form a tetrazole ring.[11][12] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.
Protocol 3: Acid-Catalyzed Hydrolysis to 3-Fluoro-4-nitrophenylacetic acid
-
Reaction Setup: In a 100 mL round-bottom flask with a reflux condenser, suspend 3-fluoro-4-nitrophenylacetonitrile (5.0 g, 27.8 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (15 mL).
-
Reaction Conditions: Heat the mixture to a vigorous reflux (approx. 110 °C). The solid will slowly dissolve as the reaction proceeds. The reaction can take 12-24 hours for complete conversion. Monitor by TLC, observing the formation of a more polar spot.
-
Work-up: Cool the reaction mixture in an ice bath. The carboxylic acid product will typically precipitate from the acidic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 50 °C to yield 3-fluoro-4-nitrophenylacetic acid. No further purification is usually necessary.
Self-Validation Data:
| Parameter | Expected Outcome |
|---|---|
| Yield | 80-95% |
| Appearance | Pale yellow solid |
| IR Spectroscopy | Disappearance of the sharp -C≡N stretch (~2230 cm⁻¹). Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). |
| Mass Spec (ESI-) | [M-H]⁻ = 198.02 |
Integrated Derivatization Workflow
The true power of this scaffold lies in the ability to combine these strategies sequentially. A researcher can choose a pathway based on the desired final molecular architecture. The following workflow illustrates a logical progression from the starting material to a purified derivative ready for biological assay.
Figure 2: A self-validating experimental workflow for the synthesis, purification, and characterization of derivatives for biological screening.
Conclusion
3-Fluoro-4-nitrophenylacetonitrile is a powerful and economically viable scaffold for generating diverse chemical libraries. By leveraging the distinct and predictable reactivity of its nitro, fluoro, and nitrile functionalities, researchers can efficiently synthesize a wide array of novel compounds. The protocols and strategies outlined in this application note provide a robust framework for derivatization, enabling the rapid exploration of chemical space and accelerating the pace of drug discovery.
References
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Waylander, et al. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Retrieved from [Link]
-
Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal. Retrieved from [Link]
-
JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Hosseini, M., et al. (2017). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances. Retrieved from [Link]
-
Reddit r/chemistry. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]
-
Howe, R. K., et al. (1982). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2022). [3+2] Cycloaddition of nitriles with azides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Fiveable. (n.d.). Phenylacetonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
ResearchGate. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Curran, D. P., et al. (1991). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Orlov, V. Y., Kotov, A. D., & Budanov, N. A. (2012). Reaction between phthalonitrile and phenylacetonitrile. Mendeleev Communications. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of biologically active compounds. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic strategies to 2‐phenylacetonitrile. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature. Retrieved from [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
C-SPIRIT. (n.d.). Aim 4: Biological Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Sequin, U. (1999). Synthesis of Bioactive Compounds. CHIMIA. Retrieved from [Link]
-
ResearchGate. (2022). Bioactive compounds featuring 3‐fluoropiperidine fragments. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Reaction Conditions for 3-Fluoro-4-nitrophenylacetonitrile: A Technical Support Guide
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to navigate the common challenges in the synthesis and handling of 3-Fluoro-4-nitrophenylacetonitrile. This valuable intermediate is critical in various pharmaceutical and agrochemical research pipelines, and achieving high yield and purity is paramount. This document provides a self-validating framework for troubleshooting and optimization, grounded in authoritative references.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to 3-Fluoro-4-nitrophenylacetonitrile?
The most prevalent method for synthesizing 3-Fluoro-4-nitrophenylacetonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is generally favored due to its high regioselectivity and the availability of starting materials. The reaction typically involves treating a di-halogenated nitrobenzene, such as 3,4-difluoronitrobenzene, with a cyanide source like sodium or potassium cyanide. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated and is selectively displaced by the cyanide nucleophile.
Q2: What are the most critical parameters to control during the SNAr synthesis?
Success in this synthesis hinges on the careful control of several key parameters:
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN) are typically preferred as they effectively solvate the cation of the cyanide salt while leaving the nucleophilic cyanide anion relatively free to attack the aromatic ring.
-
Reaction Temperature: Temperature control is vital. While elevated temperatures can increase the reaction rate, excessively high temperatures may lead to the decomposition of the starting material or product, or promote the formation of unwanted byproducts, including polymerization.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance.[2]
-
Moisture Control: The reaction is sensitive to moisture. Water can react with the cyanide source, reducing its effectiveness, and can also lead to the hydrolysis of the nitrile group in the final product to form the corresponding carboxylic acid, 3-fluoro-4-nitrophenylacetic acid.[3] Therefore, using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
Q3: How should 3-Fluoro-4-nitrophenylacetonitrile be properly stored and handled?
Proper storage is crucial for maintaining the compound's integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6] For long-term storage, refrigeration in a sealed, dry environment is recommended.[6]
Q4: What are the primary safety precautions when working with this compound and its precursors?
3-Fluoro-4-nitrophenylacetonitrile and its reagents, particularly cyanide salts, are toxic.
-
Handling: All manipulations must be performed in a well-ventilated fume hood.[5] Avoid breathing dust, fumes, or vapors.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Toxicity: Cyanide salts are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] Ensure that an appropriate cyanide antidote kit is available and that personnel are trained in its use.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[8]
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific experimental challenges in a direct question-and-answer format.
Issue 1: Persistently Low Reaction Yield
Q: My reaction yield is significantly lower than reported in the literature. I've checked my stoichiometry. What are the potential hidden causes?
A low yield is a common but solvable problem that often stems from one or more of the following factors:[9]
-
Purity of Starting Materials: The quality of your reactants is critical. Impurities in the starting 3,4-difluoronitrobenzene or degradation of the cyanide salt can inhibit the reaction or lead to unwanted side products.[2][4]
-
Actionable Advice: Verify the purity of your starting materials via NMR or GC-MS. If necessary, purify the starting halide by distillation. Ensure your cyanide salt is dry and has been stored correctly.
-
-
Suboptimal Reaction Conditions: As mentioned in the FAQ, solvent, temperature, and reaction time are critical.
-
Actionable Advice: If using a common solvent like DMF or DMSO, ensure it is anhydrous. Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitoring closely with TLC.[2] An incomplete reaction may require a longer reaction time or a moderate increase in temperature.
-
-
Atmospheric Contamination: Moisture is a known culprit for reducing yield by consuming the nucleophile and promoting hydrolysis.[3][4]
-
Actionable Advice: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents and run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
Inefficient Workup and Purification: Significant product loss can occur during the extraction and purification steps.[4][9]
-
Actionable Advice: When quenching the reaction, pour the mixture into ice water. Ensure you perform multiple extractions (e.g., 3x) with an appropriate organic solvent like ethyl acetate to maximize product recovery. Check all aqueous layers by TLC to ensure no product is being discarded.
-
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to diagnosing the root cause of low reaction yield.
Issue 2: Product Purity and Isomer Formation
Q: My TLC shows a major product spot but also a persistent impurity. How can I identify and minimize this byproduct?
The most likely byproducts are the isomeric 4-fluoro-3-nitrophenylacetonitrile or the hydrolysis product 3-fluoro-4-nitrophenylacetic acid .
-
Isomer Formation: While the fluorine para to the nitro group is much more reactive, some substitution at the meta position can occur, especially at higher temperatures. This is more of a concern if the starting material is not 3,4-difluoronitrobenzene but rather a different precursor. For instance, direct nitration of 3-fluorophenylacetonitrile would likely produce a mixture of isomers.[10][11]
-
Actionable Advice: To minimize isomer formation, maintain the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate. If isomers are unavoidable, separation is key.
-
-
Hydrolysis: The presence of water during the reaction or, more commonly, during a basic workup, can hydrolyze the nitrile functional group to a carboxylic acid.[3]
-
Actionable Advice: Ensure anhydrous reaction conditions. During workup, if you need to neutralize acidic components, use a mild base like sodium bicarbonate in an aqueous solution and perform the extraction promptly. Avoid prolonged exposure to strongly basic or acidic conditions.
-
Q: Recrystallization isn't fully removing the isomeric impurity. What is a more effective purification strategy?
While recrystallization from ethanol is a common method for similar compounds[7][11], closely related isomers can sometimes co-crystallize.
-
Actionable Advice: If recrystallization fails, flash column chromatography is the most effective alternative.[2][4] Use a silica gel stationary phase. A good starting point for the mobile phase (eluent) is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The polarity difference between the isomers should be sufficient for separation. Monitor the fractions carefully by TLC.
Issue 3: Reaction Control and Decomposition
Q: My reaction mixture is turning dark brown or black, and the yield is poor. What is happening?
A dark coloration often indicates decomposition or polymerization.[1] The highly activated aromatic ring can be susceptible to side reactions, especially at elevated temperatures or in the presence of impurities.
-
Actionable Advice:
-
Lower the Temperature: This is the first and most crucial step. Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Control Reagent Addition: If the reaction is highly exothermic, add the cyanide source portion-wise or as a solution via a syringe pump to maintain better temperature control.
-
Ensure Inert Atmosphere: Oxygen can sometimes contribute to decomposition pathways. A robust nitrogen or argon atmosphere can help mitigate this.[4]
-
Optimized Reaction Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on optimized conditions found in the literature for SNAr reactions.[12]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium cyanide (NaCN, 1.2 eq).
-
Solvent Addition: Add 100 mL of anhydrous DMSO to the flask.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add 3,4-difluoronitrobenzene (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography as described previously.
Data Presentation: Optimization of SNAr Conditions
| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |
| Solvent | Toluene | DMSO / THF [12] | Ethanol | Aprotic polar solvents enhance nucleophilicity of CN⁻. |
| Base/Nucleophile | KCN | NaCN | LiCN | Sodium and Potassium salts offer good balance of reactivity and cost. |
| Temperature | Room Temp | 80-95 °C [12] | 120 °C | Increases reaction rate without significant decomposition.[12] |
| Time | 24 h | 4-6 h | 2 h | Optimized temperature reduces required reaction time. |
| Atmosphere | Air | Nitrogen/Argon | Air | Prevents moisture-related side reactions and potential oxidation.[4] |
Visualization of the SNAr Mechanism
Caption: The stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]
- CN102766053B - Production method of 3-fluoro-4-nitrophenol. Google Patents.
-
p. 396 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis of 3-Fluoro-4-nitrophenol. Semantic Scholar. Available at: [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Merck Group. Available at: [Link]
- CN102766053A - Production method of 3-fluoro-4-nitrophenol. Google Patents.
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]
-
3-FLUORO-4-NITROPHENYLACETONITRILE [P93963]. ChemUniverse. Available at: [Link]
-
3-Fluoro-4-nitrophenylacetonitrile - CAS:503315-75-1. Beijing Innochem. Available at: [Link]
- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents.
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]
-
Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed. Available at: [Link]
-
3-FLUORO-4-NITROPHENYLACETONITRILE suppliers & manufacturers in China. LookChem. Available at: [Link]
-
p-Nitrophenylacetonitrile | C8H6N2O2. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]
- 7. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Fluoro-4-nitrophenylacetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 3-Fluoro-4-nitrophenylacetonitrile. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this important chemical intermediate.
Introduction to Purification Challenges
3-Fluoro-4-nitrophenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the presence of structurally similar impurities, including positional isomers and byproducts from the synthesis process. This guide will equip you with the knowledge to diagnose and resolve these purification hurdles effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-Fluoro-4-nitrophenylacetonitrile in a question-and-answer format.
Q1: My crude product is an oil or a low-melting solid. What are the likely impurities?
A1: The presence of an oily or low-melting solid crude product often indicates a mixture of impurities. Based on common synthetic routes, such as the nitration of 3-fluorotoluene followed by conversion to the nitrile, potential impurities include:
-
Positional Isomers: Nitration of 3-fluorotoluene can yield not only the desired 3-fluoro-4-nitrotoluene but also other isomers like 3-fluoro-2-nitrotoluene and 3-fluoro-6-nitrotoluene. These isomers can be carried through subsequent synthetic steps.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-fluoro-4-nitrotoluene or an intermediate benzyl halide.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 3-fluoro-4-nitrophenylacetamide or 3-fluoro-4-nitrophenylacetic acid.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can also contribute to a non-crystalline crude product.
Q2: My recrystallization attempt resulted in poor recovery of the product. What went wrong?
A2: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will lead to a lower yield upon cooling, as the solution may not become supersaturated enough for efficient crystallization.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, leading to a less pure product and potentially affecting the overall crystalline structure and recovery.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in incomplete precipitation of the product.
Q3: After purification, my product's melting point is broad or lower than expected. What does this indicate?
Q4: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A4: Overlapping spots on a Thin Layer Chromatography (TLC) plate indicate that the chosen solvent system (mobile phase) is not providing adequate separation of your product from the impurities. To improve separation:
-
Adjust Solvent Polarity: 3-Fluoro-4-nitrophenylacetonitrile is a polar molecule. If your impurities are less polar, you should use a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate). Conversely, for more polar impurities, a more polar mobile phase may be necessary.
-
Try a Different Solvent System: Sometimes, a simple adjustment of solvent ratios is insufficient. Experiment with different solvent combinations. For example, replacing ethyl acetate with dichloromethane or acetone might alter the selectivity of the separation.
-
Optimize the Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, you might consider using alumina or a bonded-phase silica gel.
-
Sample Loading: Overloading the column can lead to broad bands and poor separation. Ensure you are not exceeding the capacity of your column.
Purification Protocols
The following are detailed protocols for the most common and effective methods for purifying 3-Fluoro-4-nitrophenylacetonitrile.
Protocol 1: Recrystallization
Recrystallization is often the first and most effective method for purifying solid organic compounds. The key is the selection of an appropriate solvent. Based on the solubility of similar aromatic nitriles, a mixed solvent system of ethanol and water is a good starting point.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the compound is very soluble, this is a good "solvent." In another test tube, test the solubility in water; it should be sparingly soluble or insoluble. This confirms that ethanol-water is a potentially good solvent pair.
-
Dissolution: Place the crude 3-Fluoro-4-nitrophenylacetonitrile in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Inducing Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
| Parameter | Recommendation | Rationale |
| Solvent System | Ethanol/Water | Good solubility at high temperatures, poor at low temperatures for polar aromatics. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, pure crystals and minimizes impurity inclusion. |
| Washing Solvent | Cold Ethanol/Water | Removes soluble impurities without dissolving a significant amount of the product. |
Protocol 2: Column Chromatography
For mixtures with impurities that have similar solubility profiles to the product, column chromatography is the preferred method of purification.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Fluoro-4-nitrophenylacetonitrile.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Adjust ratio based on TLC to achieve optimal separation. |
| Elution Technique | Isocratic or Gradient | Isocratic is simpler; gradient elution may be needed for complex mixtures. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 3-Fluoro-4-nitrophenylacetonitrile.
Caption: Decision workflow for purification.
References
-
Wikipedia. Cyanation. [Link]
- Google Patents. Production method of 3-fluoro-4-nitrophenol.
Sources
Technical Support Center: Synthesis of 3-Fluoro-4-nitrophenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-4-nitrophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.
The synthesis of 3-Fluoro-4-nitrophenylacetonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide, most commonly a fluoride or chloride, from an activated aromatic ring by a cyanide nucleophile. The nitro group, positioned para to the leaving group, is crucial for activating the ring towards nucleophilic attack.[1][2]
This guide provides a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
Q1: My yield of 3-Fluoro-4-nitrophenylacetonitrile is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is essential for identifying the root cause.[3]
Causality and Recommended Actions:
-
Inadequate Activation of the Aromatic Ring: The SNAr reaction is highly dependent on the electronic properties of the aromatic substrate. The presence of a strong electron-withdrawing group, such as the nitro group (-NO2), ortho or para to the leaving group is critical for stabilizing the negatively charged Meisenheimer intermediate.[4][5]
-
Action: Confirm the identity and purity of your starting material (e.g., 3,4-difluoronitrobenzene or 3-fluoro-4-chloronitrobenzene). Ensure the nitro group is correctly positioned.
-
-
Poor Leaving Group Ability: In the context of SNAr reactions, the typical leaving group trend is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.[6]
-
Action: If you are using a chloro- or bromo-substituted precursor and experiencing low reactivity, consider switching to a fluoro-substituted starting material, such as 3,4-difluoronitrobenzene.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical variables that must be optimized.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product, or the formation of unwanted side products.[7]
-
Action: Start with a moderate temperature (e.g., 80-100 °C in a polar aprotic solvent) and monitor the reaction progress by TLC or HPLC. Gradually increase the temperature if the reaction is sluggish.
-
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions.[8] These solvents effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile.
-
Action: Ensure your solvent is anhydrous, as water can hydrolyze the cyanide and deactivate it. If you suspect solvent incompatibility, consider screening other polar aprotic solvents.
-
-
Reaction Time: Incomplete reactions are a common source of low yields. Conversely, excessively long reaction times can lead to product degradation.
-
Action: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.[9]
-
-
The following flowchart provides a systematic approach to troubleshooting low yields:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-Fluoro-4-nitrophenylacetonitrile under acidic/basic conditions
Welcome to the dedicated technical support center for 3-Fluoro-4-nitrophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-Fluoro-4-nitrophenylacetonitrile?
A1: The main stability concerns for 3-Fluoro-4-nitrophenylacetonitrile are its susceptibility to hydrolysis of the nitrile group and nucleophilic aromatic substitution (SNAr) of the fluorine atom. These degradations are particularly prominent under basic conditions, but hydrolysis can also occur under acidic conditions.
Q2: How do acidic conditions affect the stability of 3-Fluoro-4-nitrophenylacetonitrile?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the nitrile group to form 3-fluoro-4-nitrophenylacetamide, which can be further hydrolyzed to 3-fluoro-4-nitrophenylacetic acid. The presence of the electron-withdrawing nitro group can accelerate this hydrolysis compared to unsubstituted benzonitriles[1][2].
Q3: Is 3-Fluoro-4-nitrophenylacetonitrile stable in the presence of strong bases?
A3: No, 3-Fluoro-4-nitrophenylacetonitrile is highly susceptible to degradation under basic conditions. The primary degradation pathways are the hydrolysis of the nitrile group and, significantly, the nucleophilic aromatic substitution of the fluoride with a hydroxide ion to form 3-hydroxy-4-nitrophenylacetonitrile. The strong electron-withdrawing effect of the ortho-nitro group activates the aromatic ring for nucleophilic attack[3][4][5][6].
Q4: Can I use nucleophilic reagents with this compound?
A4: Caution is strongly advised when using nucleophilic reagents. The fluorine atom is activated towards nucleophilic aromatic substitution. The rate and extent of this substitution will depend on the nucleophilicity of the reagent, the solvent, and the reaction temperature. It is recommended to perform a small-scale trial experiment to assess the compatibility of your specific nucleophile.
Q5: How can I monitor the stability of 3-Fluoro-4-nitrophenylacetonitrile in my reaction?
A5: The stability can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC). These methods can be used to track the disappearance of the starting material and the appearance of potential degradation products over time.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 3-Fluoro-4-nitrophenylacetonitrile.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction involving a basic reagent. | The starting material, 3-Fluoro-4-nitrophenylacetonitrile, may have degraded via nucleophilic aromatic substitution of the fluorine atom or hydrolysis of the nitrile group. | - Perform the reaction at a lower temperature to minimize degradation. - Use a weaker, non-nucleophilic base if possible. - Minimize the reaction time. - Consider protecting the nitrile group if it is not the intended reaction site. |
| Formation of an unexpected polar impurity, especially in aqueous basic media. | This is likely due to the formation of 3-hydroxy-4-nitrophenylacetonitrile via SNAr with hydroxide, or the hydrolysis of the nitrile to the carboxylic acid. | - Use anhydrous solvents and reagents to minimize hydrolysis. - If water is necessary, consider using a buffered solution at a lower pH if the reaction chemistry allows. - Analyze the impurity by LC-MS or NMR to confirm its identity. |
| Inconsistent reaction outcomes. | The stability of 3-Fluoro-4-nitrophenylacetonitrile is highly dependent on the specific reaction conditions (pH, temperature, nucleophiles present). Minor variations can lead to different degradation profiles. | - Carefully control and document all reaction parameters. - Perform a stability study of the starting material under your specific reaction conditions (without other reactants) to understand its baseline stability. |
| Difficulty in purifying the product due to the presence of multiple byproducts. | This indicates significant degradation of the starting material through multiple pathways (hydrolysis and SNAr). | - Re-evaluate the reaction conditions to find a milder alternative. - Consider a different synthetic route that avoids harsh acidic or basic conditions. |
Degradation Pathways
The following diagrams illustrate the primary degradation pathways for 3-Fluoro-4-nitrophenylacetonitrile under acidic and basic conditions.
Caption: Degradation of 3-Fluoro-4-nitrophenylacetonitrile under basic conditions.
Experimental Protocols
Protocol 1: Assessing Stability under Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of 3-Fluoro-4-nitrophenylacetonitrile in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare acidic aqueous solutions at the desired pH (e.g., pH 1, 3, 5) using hydrochloric acid or sulfuric acid.
-
-
Experimental Setup:
-
In a series of vials, add a known volume of the stock solution of 3-Fluoro-4-nitrophenylacetonitrile.
-
Add the acidic aqueous solution to each vial to achieve the desired final concentration and pH.
-
Set up parallel experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate).
-
Analyze the samples by HPLC or GC to quantify the remaining 3-Fluoro-4-nitrophenylacetonitrile and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of 3-Fluoro-4-nitrophenylacetonitrile versus time for each condition.
-
Determine the rate of degradation under each set of conditions.
-
Protocol 2: Assessing Stability under Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of 3-Fluoro-4-nitrophenylacetonitrile as described in Protocol 1.
-
Prepare basic aqueous solutions at the desired pH (e.g., pH 9, 11, 13) using sodium hydroxide or potassium hydroxide.
-
-
Experimental Setup:
-
Follow the experimental setup as described in Protocol 1, using the prepared basic solutions.
-
-
Time-Course Analysis:
-
At regular time intervals, withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the base with a suitable acid (e.g., hydrochloric acid).
-
Analyze the samples by HPLC or GC. Pay close attention to the emergence of peaks corresponding to potential SNAr and hydrolysis products.
-
-
Data Analysis:
-
Plot the concentration of 3-Fluoro-4-nitrophenylacetonitrile and the major degradation products versus time.
-
Determine the rates of formation of the degradation products and the rate of disappearance of the starting material.
-
References
- BenchChem.
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C.
- Brainly. (2024). p-Fluoronitrobenzene is more reactive than p-chloronitrobenzene toward the hydroxide ion.
- Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene.
- Filo. (2024). p-fluoronitrobenzene is more reactive toward hydroxide ion than...
- Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms.
- ResearchGate. (n.d.).
- Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene.
- ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid.
- EPA NEPAL. (n.d.).
- ACS Publications. (n.d.). Kinetics of the Reaction of p-Nitrobenzyl Chloride with Cyanide Ion.
- ElectronicsAndBooks. (n.d.).
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- PubMed. (n.d.). Development of Quantitative Structure-Metabolism (QSMR)
- EPA NEPAL. (n.d.).
- RSC Publishing. (n.d.). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides.
- PubMed. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- CymitQuimica. (n.d.). 4-Nitrobenzyl Cyanide.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
- ACS Publications. (n.d.). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. brainly.com [brainly.com]
- 4. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 5. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing side reactions with 3-Fluoro-4-nitrophenylacetonitrile
Welcome to the technical support center for 3-Fluoro-4-nitrophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent common side reactions, ensuring the success of your synthetic endeavors.
Introduction to the Reactivity of 3-Fluoro-4-nitrophenylacetonitrile
3-Fluoro-4-nitrophenylacetonitrile is a valuable building block in organic synthesis, featuring three key functional groups that dictate its reactivity: a nitrile, a nitro group, and a fluorine atom on an aromatic ring. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the molecule's chemistry, making it susceptible to specific, and often competing, reaction pathways. Understanding these pathways is paramount to achieving high yields and purity in your desired transformations.
This guide is structured to address the most common challenges encountered when using this reagent. We will delve into the mechanistic underpinnings of potential side reactions and provide actionable, field-proven protocols to mitigate them.
Troubleshooting Guide: Common Side Reactions and Their Prevention
This section addresses specific problems you might encounter during your experiments, offering explanations and step-by-step solutions.
Issue 1: Unintended Hydrolysis of the Nitrile Group
Question: I am attempting a reaction with 3-Fluoro-4-nitrophenylacetonitrile, but I am observing the formation of 3-fluoro-4-nitrophenylacetic acid and/or its corresponding amide as a major byproduct. How can I prevent this?
Answer: The hydrolysis of the nitrile group is a common side reaction, particularly in the presence of strong acids or bases, and can proceed through an amide intermediate.[1][2][3][4][5] The reaction is often accelerated by elevated temperatures.
Causality:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][3][4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. While this can sometimes be stopped at the amide stage under milder conditions, harsher conditions (e.g., high temperatures) will drive the reaction to the carboxylate.[2]
Prevention Strategies:
-
Strict pH Control:
-
If your reaction conditions permit, maintain a neutral or near-neutral pH.
-
If an acid or base is required for your primary reaction, use the mildest possible conditions (e.g., weaker acids/bases, lower concentrations).
-
-
Anhydrous Conditions:
-
Ensure all solvents and reagents are rigorously dried before use. The presence of water is a prerequisite for hydrolysis.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
-
-
Temperature Management:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your desired transformation. Nitrile hydrolysis is often significantly slower at lower temperatures.
-
Experimental Protocol: General Precautions to Avoid Nitrile Hydrolysis
-
Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the septum is not compromised. Dry any solid reagents in a vacuum oven if their stability permits.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Add reagents via syringe through a septum.
-
Temperature Control: Use an ice bath or a cryostat to maintain low temperatures if the primary reaction allows.
-
Work-up: When quenching the reaction, consider using a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature.
Issue 2: Undesired Reduction of the Nitro Group
Question: I am trying to perform a reaction on the nitrile or the fluoro group, but I am consistently isolating the aniline derivative, 3-fluoro-4-aminophenylacetonitrile. What is causing this reduction, and how can I avoid it?
Answer: The nitro group on 3-Fluoro-4-nitrophenylacetonitrile is highly susceptible to reduction to an amine. This can be an intended transformation but is a problematic side reaction if you are targeting other parts of the molecule. The choice of reagents is critical.
Causality:
-
Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, transfer hydrogenation reagents like formic acid) are highly effective at reducing nitro groups.[6][7]
-
Metal Reductants: Metals such as iron, zinc, or tin(II) chloride in acidic media are classic reagents for nitro group reduction.[7][8]
-
Hydride Reagents: While some hydride reagents might be compatible, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce aromatic nitro compounds, often leading to azo products.[7]
Prevention Strategies:
-
Avoid Common Reducing Agents: If the nitro group needs to remain intact, scrupulously avoid the reagents listed above.
-
Chemoselective Reagents: If a reduction is needed elsewhere in a more complex substrate, choose a chemoselective reagent that will not affect the nitro group. This requires careful literature evaluation for your specific system.
-
Control of Reaction Atmosphere: If using catalysts that could potentially be active for hydrogenation, avoid any sources of hydrogen.
Table 1: Compatibility of Common Reagents with the Nitro Group
| Reagent/Condition | Compatibility with Nitro Group | Notes |
| H₂, Pd/C | No | Highly efficient for nitro reduction.[7] |
| H₂, Raney Ni | No | Effective for nitro reduction; may be used to avoid dehalogenation.[7] |
| Fe, Acid | No | Classic method for nitro reduction.[7][8] |
| SnCl₂, Acid | No | Mild and effective for nitro reduction.[7][8] |
| NaBH₄ | Generally Yes | Typically does not reduce aromatic nitro groups under standard conditions. |
| LiAlH₄ | No | Reduces aromatic nitro groups, potentially to azo compounds.[7] |
Issue 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Question: My reaction with a nucleophile is leading to the displacement of the fluorine atom instead of the intended reaction. Why is this happening, and how can I control the regioselectivity?
Answer: The fluorine atom in 3-Fluoro-4-nitrophenylacetonitrile is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group positioned ortho to it. Fluorine is a surprisingly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate.[9][10]
Causality: The SNAr mechanism is typically a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate called a Meisenheimer complex.[9]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion.
The presence of the ortho-nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance.
Prevention and Control Strategies:
-
Choice of Nucleophile:
-
Hard vs. Soft Nucleophiles: The reactivity can sometimes be tuned based on the nature of the nucleophile. This is highly substrate and condition-dependent.
-
Steric Hindrance: A bulky nucleophile may react at a different site or not at all.
-
-
Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may favor your desired reaction if it has a lower activation energy.
-
Protecting Groups: While less common for this specific position, in complex syntheses, altering the electronic nature of the ring with protecting groups far from the reaction site could be a strategy, though it adds steps to the synthesis.
Experimental Protocol: Minimizing SNAr in the Presence of a Nucleophile
-
Low-Temperature Start: Begin the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm to the minimum temperature required for the desired reaction.
-
Slow Addition: Add the nucleophile slowly (e.g., via a syringe pump) to maintain a low instantaneous concentration, which can sometimes suppress side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO often accelerate SNAr reactions.[9] Consider a less polar solvent if compatible with your primary reaction.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction once the desired product is formed and before significant byproduct formation occurs.[11][12][13][14][15]
Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction in the presence of the nitrile and nitro groups? A1: This is highly challenging. Grignard reagents will readily react with both the nitrile and the nitro group. The acidic benzylic protons would also quench the Grignard reagent. This combination of functional groups is generally incompatible with organometallic reagents like Grignards.
Q2: How can I purify my product if I have a mixture of the starting material and the hydrolyzed carboxylic acid? A2: You can often use an acid-base extraction. Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The neutral starting material will remain in the organic layer. Remember to re-acidify the aqueous layer to recover the carboxylic acid if needed.
Q3: What are the best analytical techniques to monitor the progress of my reaction? A3: A combination of techniques is often best.
-
TLC: Excellent for quick, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
HPLC: Provides quantitative data on the relative amounts of starting material, products, and byproducts.[12]
-
GC-MS: Useful for identifying volatile components and confirming the mass of products and byproducts.[12]
-
NMR Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.[11][13][14]
Q4: Are there any protecting groups for the nitrile function? A4: Protecting the nitrile group is not a common strategy as it is relatively stable. However, in specific cases, temporary conversion to other functional groups that can be reverted to a nitrile has been described in the literature, but this adds significant steps to a synthesis.
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways
This diagram illustrates the main competing reactions that can occur with 3-Fluoro-4-nitrophenylacetonitrile.
Caption: Major side reaction pathways for 3-Fluoro-4-nitrophenylacetonitrile.
Diagram 2: Troubleshooting Logic for Purity Issues
This workflow helps diagnose the source of impurities in your final product.
Caption: Diagnostic workflow for identifying common side products.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved from [Link]
-
Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. (n.d.). PubMed. Retrieved from [Link]
-
Wu, L., Lei, Z., & Jia, M. (2026, January 8). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. RSC Publishing. Retrieved from [Link]
-
Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Production method of 3-fluoro-4-nitrophenol. (n.d.). Google Patents.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). ScholarWorks@GVSU. Retrieved from [Link]
- Production method of 3-fluoro-4-nitrophenol. (n.d.). Google Patents.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. Retrieved from [Link]
-
Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved from [Link]
-
Concerted nucleophilic aromatic substitutions. (n.d.). DASH (Harvard). Retrieved from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. Retrieved from [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016, February 3). PMC - NIH. Retrieved from [Link]
-
NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]
-
Techniques and Methods to Monitor Chemical Reactions | Request PDF. (2025, August 20). ResearchGate. Retrieved from [Link]
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. byjus.com [byjus.com]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Fluoro-4-nitrophenylacetonitrile Transformations
Welcome to the technical support center for transformations involving 3-Fluoro-4-nitrophenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the nuances of catalyst selection for the two most common transformations of this versatile intermediate: the selective reduction of the nitro group and the hydrolysis of the nitrile moiety.
Part 1: Selective Reduction of the Nitro Group to 3-Amino-4-fluorophenylacetonitrile
The chemoselective reduction of the nitro group in 3-Fluoro-4-nitrophenylacetonitrile is a critical transformation, yet it presents a significant challenge: how to reduce the nitro group without affecting the sensitive nitrile functionality or the carbon-fluorine bond. This section addresses the most common issues and questions related to this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for selectively reducing an aromatic nitro group in the presence of a nitrile?
A1: The primary goal is to choose a system with high chemoselectivity for the nitro group. Several systems are effective:
-
Catalytic Hydrogenation: This is a widely used method. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to the reduction of the nitrile group or dehalogenation.[1][2] Platinum-based catalysts, such as Platinum on carbon (Pt/C), often show higher selectivity for the nitro group while preserving the nitrile.[3][4] Raney Nickel is another option, but its reactivity sometimes requires careful control to avoid over-reduction.[1]
-
Metal/Acid Reductions: Stoichiometric reductions using metals in acidic media are classic, robust, and highly selective methods. The most common and reliable is Stannous Chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[2][4] This method is well-regarded for its excellent tolerance of other reducible groups like nitriles, esters, and ketones.[4] Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) is another cost-effective and selective alternative.[1][5]
Q2: Should I use a homogeneous or a heterogeneous catalyst for this reduction?
A2: Both have distinct advantages and disadvantages.
-
Heterogeneous Catalysts (e.g., Pt/C, Pd/C, Raney Ni): These solid-phase catalysts are advantageous for their ease of separation from the reaction mixture post-reaction, typically through simple filtration.[6] This simplifies the workup process and allows for catalyst recycling, which is economically beneficial, especially on an industrial scale.[6] However, their activity can be sensitive to surface area and catalyst poisoning, and reactions can sometimes be slower due to mass transfer limitations.[6][7]
-
Homogeneous Catalysts (e.g., Wilkinson's catalyst, various metal complexes): These catalysts are in the same phase as the reactants, leading to high interaction rates, often resulting in higher selectivity and milder reaction conditions.[6][8] However, separating the catalyst from the product can be difficult and expensive, often precluding their use in large-scale synthesis.[6][7]
For the reduction of 3-Fluoro-4-nitrophenylacetonitrile, heterogeneous catalysts are most commonly employed due to their practicality and scalability.
Q3: What is catalyst poisoning and how can I prevent it?
A3: Catalyst poisoning refers to the deactivation of a heterogeneous catalyst by impurities in the reaction mixture.[9] These impurities bind strongly to the active sites on the catalyst surface, preventing the substrate from accessing them. Common poisons for hydrogenation catalysts include sulfur compounds, halides, and certain nitrogen-containing functional groups.[9] To prevent poisoning, ensure your starting material, solvents, and any other reagents are of high purity. If poisoning is suspected, purifying the starting material via recrystallization or column chromatography may be necessary.
Troubleshooting Guide: Nitro Group Reduction
Q4: My reaction is incomplete, and I have a low yield of the desired aniline. What went wrong?
A4: Incomplete conversion is a common issue that can stem from several factors.[5][9]
-
Cause 1: Catalyst Inactivity. The catalyst may have lost its activity due to improper storage, handling, or age. Catalysts like Pd/C and Raney Nickel can be pyrophoric and must be handled with care.
-
Solution: Always use a fresh batch of catalyst from a reliable supplier. For catalytic hydrogenations, ensure the catalyst loading is sufficient (typically 5-10 mol% by weight).[1]
-
-
Cause 2: Insufficient Reducing Agent. In metal/acid reductions, the stoichiometry is critical.
-
Cause 3: Poor Solubility. If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.
-
Solution: Choose a solvent system in which your substrate is fully soluble at the reaction temperature. For catalytic hydrogenations, protic solvents like ethanol or co-solvent systems can be beneficial.[5]
-
-
Cause 4: Insufficient Hydrogen Pressure. For catalytic hydrogenations, low H₂ pressure may not be enough to drive the reaction to completion.
-
Solution: While many reductions proceed at atmospheric pressure (e.g., using a hydrogen balloon), some may require higher pressures in a dedicated hydrogenation apparatus.[5]
-
Q5: I am observing reduction of the nitrile group (-CN) to an amine (-CH₂NH₂) as a side product. How can I improve selectivity?
A5: This is a classic chemoselectivity problem. The nitrile group can be reduced under similar conditions as the nitro group, especially with aggressive catalysts.
-
Cause: Overly Reactive Catalyst/Conditions. Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel, especially at elevated temperatures and pressures, can reduce nitriles.[2][10]
-
Solution 1: Switch to a Milder Catalyst. Platinum on carbon (Pt/C) is often more selective for nitro group reduction in the presence of nitriles.[2][4]
-
Solution 2: Use a Non-Catalytic Method. Stannous chloride (SnCl₂·2H₂O) is an excellent choice as it is highly selective for the nitro group and generally does not affect nitriles under standard conditions.[1][2][4]
-
Q6: My product shows loss of the fluorine atom (dehalogenation). How do I prevent this side reaction?
A6: Dehalogenation is a known side reaction during catalytic hydrogenation, particularly with aryl halides and Pd/C.[1]
-
Cause: Catalyst Choice. Palladium on Carbon (Pd/C) is notorious for catalyzing hydrodehalogenation.
-
Solution 1: Avoid Pd/C. Use a catalyst less prone to this side reaction, such as sulfided Platinum on Carbon (Pt/C) or Raney Nickel, though the latter requires careful optimization.[1]
-
Solution 2: Use a Non-Catalytic Method. Once again, SnCl₂ or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[1]
-
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate reduction method.
Caption: Decision workflow for selective nitro group reduction.
Comparative Data for Reduction Methods
| Parameter | Catalytic Hydrogenation (Pt/C) | Stannous Chloride (SnCl₂) | Iron/HCl Reduction |
| Selectivity (Nitro vs. Nitrile) | Good to Excellent | Excellent[2][4] | Excellent[1] |
| Dehalogenation Risk | Low to Moderate (Avoid Pd/C) | Very Low[1] | Very Low[1] |
| Reaction Conditions | H₂ (balloon or pressure), RT-50°C | Reflux (approx. 70-80°C)[1] | Reflux (approx. 70-80°C)[11] |
| Workup Complexity | Simple filtration of catalyst | Requires basification to precipitate tin salts, followed by extraction[1] | Filtration of iron salts, neutralization, and extraction |
| Scalability | Excellent | Good, but waste disposal of tin salts can be an issue | Excellent, very cost-effective |
Validated Experimental Protocols
Protocol 1: Selective Reduction using Stannous Chloride (SnCl₂·2H₂O) [1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in absolute ethanol (15-20 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralization: Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH of the mixture is slightly basic (pH 7-8). This will cause tin salts to precipitate.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-4-fluorophenylacetonitrile. The product can be further purified by column chromatography or recrystallization if necessary.
Part 2: Hydrolysis of the Nitrile Group
The conversion of the nitrile group in 3-Fluoro-4-nitrophenylacetonitrile to a carboxylic acid or an amide is another key transformation. This is typically achieved through acid- or base-catalyzed hydrolysis.[12][13][14]
Frequently Asked Questions (FAQs)
Q7: What is the difference between acid-catalyzed and base-catalyzed nitrile hydrolysis?
A7: Both methods convert the nitrile to a carboxylic acid via an amide intermediate, but the conditions and final product form differ.[12][14][15]
-
Acid-Catalyzed Hydrolysis: Typically uses a strong acid like H₂SO₄ or HCl under reflux. The reaction first produces an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium salt.[12][14] This method is often preferred if the desired final product is the free carboxylic acid.[12]
-
Base-Catalyzed Hydrolysis: Uses a strong base like NaOH or KOH under reflux. This process yields a carboxylate salt and ammonia gas.[12][14] An acidic workup is then required to protonate the salt to obtain the free carboxylic acid.
Q8: Can I stop the hydrolysis at the amide intermediate stage?
A8: Yes, isolating the amide is possible, although it can be challenging as the amide is often more readily hydrolyzed than the starting nitrile.[12] Using milder conditions, such as controlled heating or specific catalytic systems (e.g., certain enzymes or metal catalysts), can favor the formation and isolation of the amide. Careful reaction monitoring is crucial.
Troubleshooting Guide: Nitrile Hydrolysis
Q9: My nitrile hydrolysis reaction is very slow or incomplete.
A9: Nitrile hydrolysis is often a slow reaction that requires forcing conditions.
-
Cause 1: Insufficiently Harsh Conditions. Room temperature reactions are generally ineffective.
-
Solution: Ensure the reaction is heated to reflux. Increase the concentration of the acid or base catalyst. For very stubborn nitriles, using a higher boiling point solvent (if compatible with the substrate) can allow for higher reaction temperatures.
-
-
Cause 2: Poor Solubility. The substrate must be soluble in the aqueous acidic or basic medium.
-
Solution: The addition of a co-solvent like ethanol or dioxane can help improve the solubility of the organic substrate and facilitate the reaction.
-
Reaction Pathway for Nitrile Hydrolysis
The following diagram illustrates the general pathways for both acid- and base-catalyzed hydrolysis.
Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Validated Experimental Protocols
Protocol 2: Acid-Catalyzed Hydrolysis to 3-Fluoro-4-nitrophenylacetic acid [12][14]
-
Setup: In a round-bottom flask fitted with a reflux condenser, place 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (approx. 120-130°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (this may take several hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over a generous amount of crushed ice in a beaker.
-
Isolation: The product will likely precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield the crude 3-Fluoro-4-nitrophenylacetic acid.
References
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved January 17, 2026, from [Link]
-
Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. (2022). Nature Communications. Retrieved January 17, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Chemoselective Hydrogenation of Functionalized Nitroarenes to Anilines. (2017). Synfacts. Retrieved January 17, 2026, from [Link]
-
Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]
-
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2009). Chemistry – A European Journal. Retrieved January 17, 2026, from [Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile?. (2019). Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (n.d.). JoVE. Retrieved January 17, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). JoVE. Retrieved January 17, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. Retrieved January 17, 2026, from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. Retrieved January 17, 2026, from [Link]
-
Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Homogeneous & Heterogeneous Catalysts. (n.d.). Save My Exams. Retrieved January 17, 2026, from [Link]
-
Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Journal of Catalyst & Catalysis. Retrieved January 17, 2026, from [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. (n.d.). ACS Catalysis. Retrieved January 17, 2026, from [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). David Publishing. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembam.com [chembam.com]
- 7. ethz.ch [ethz.ch]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Characterization of 3-Fluoro-4-nitrophenylacetonitrile Derivatives: GC-MS and Alternative Methods
In the landscape of pharmaceutical development, the rigorous characterization of intermediates and potential impurities is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] 3-Fluoro-4-nitrophenylacetonitrile and its derivatives are a class of compounds often encountered as key starting materials or intermediates in the synthesis of various pharmaceuticals. Their chemical structure, featuring a reactive nitrile group, an electron-withdrawing nitro group, and a halogen substituent, presents unique analytical challenges. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive characterization of these critical compounds.
The Central Role of GC-MS in Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation and identification of volatile and semi-volatile compounds.[4] Its utility in a pharmaceutical setting stems from its high chromatographic resolution, sensitivity, and the definitive structural information provided by mass spectrometry.[5] The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[6] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[4][6]
A Robust GC-MS Protocol for 3-Fluoro-4-nitrophenylacetonitrile Derivatives
The development of a successful GC-MS method hinges on the careful optimization of several key parameters. The following protocol is a robust starting point for the analysis of 3-fluoro-4-nitrophenylacetonitrile and its derivatives. The rationale behind each parameter selection is crucial for understanding the method's integrity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to generate working standards and samples at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).
-
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: 250 °C. Rationale: This temperature ensures the rapid volatilization of the analytes without causing significant thermal degradation. For nitroaromatic compounds, it is a critical parameter to monitor, as higher temperatures can lead to the loss of the nitro group.[4]
-
Injection Mode: Splitless (1 µL injection volume). Rationale: The splitless mode is employed for trace analysis to ensure that the majority of the sample is transferred to the analytical column, maximizing sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). Rationale: This is a versatile, low-polarity column suitable for the separation of a wide range of semi-volatile organic compounds.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Rationale: A temperature program is essential for eluting compounds with a range of boiling points. The initial hold ensures good peak shape for early-eluting compounds, while the ramp allows for the timely elution of higher-boiling derivatives.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI is a hard ionization technique that produces reproducible and information-rich fragmentation patterns, which are crucial for structural elucidation and library matching.
-
Ion Source Temperature: 230 °C. Rationale: This temperature is maintained to prevent condensation of the analytes while minimizing thermal degradation within the ion source.
-
Mass Scan Range: 40-400 amu. Rationale: This range is selected to encompass the molecular weights of the parent compound and its expected derivatives and fragments.
-
Transfer Line Temperature: 280 °C. Rationale: This ensures the efficient transfer of the eluted compounds from the GC column to the MS ion source without cold spots.
-
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of 3-fluoro-4-nitrophenylacetonitrile derivatives.
Anticipated Fragmentation Pattern of 3-Fluoro-4-nitrophenylacetonitrile
The mass spectrum of 3-fluoro-4-nitrophenylacetonitrile under electron ionization is expected to exhibit a series of characteristic fragment ions. The molecular ion peak (M+) at m/z 180 should be observable. The fragmentation pathways are likely to be dictated by the presence of the nitro, fluoro, and cyano functional groups on the aromatic ring.
Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 3-fluoro-4-nitrophenylacetonitrile in EI-MS.
-
Loss of the Nitro Group: A prominent fragment at m/z 134 is expected due to the loss of the NO₂ radical.
-
Loss of Oxygen: A fragment at m/z 164 may be observed due to the loss of an oxygen atom from the nitro group.
-
Loss of Nitric Oxide: A fragment at m/z 150 corresponding to the loss of a neutral NO molecule is also plausible.
-
Loss of HCN: The fragment at m/z 134 can further lose HCN to yield an ion at m/z 107.
-
Formation of Fluorophenyl Cation: Subsequent fragmentation can lead to the formation of a fluorophenyl cation at m/z 95.
Alternative Analytical Methodologies
While GC-MS is a formidable tool, it is not universally applicable, particularly for compounds that are thermally labile or non-volatile.[4] Therefore, a comparative evaluation with other techniques is essential for a comprehensive analytical strategy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, especially for quality control and impurity profiling.[2][3] It separates compounds based on their interactions with a stationary phase (typically in a column) and a liquid mobile phase.[7] For 3-fluoro-4-nitrophenylacetonitrile and its derivatives, which possess chromophores, UV detection is a simple and robust method for quantification.[8]
Typical HPLC-UV Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column is a reversed-phase column that is well-suited for the separation of moderately polar organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes. Rationale: A gradient elution is often necessary to resolve compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm. Rationale: Aromatic nitro compounds typically have strong absorbance in this region of the UV spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[3][9] This technique is particularly advantageous for the analysis of thermally labile or non-volatile compounds and for the characterization of unknown impurities.[1][10]
Typical LC-MS Protocol
-
LC Conditions: Similar to the HPLC-UV method described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. Rationale: The electron-withdrawing nitro group makes these compounds amenable to forming negative ions in ESI, which can enhance sensitivity.
-
Mass Scan Range: 100-500 m/z.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[11][12] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure, including the position of substituents on the aromatic ring.[13][14][15] While not a high-throughput or highly sensitive technique for quantification compared to chromatographic methods, it is indispensable for the characterization of novel derivatives or impurities.
Application of NMR
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between different nuclei and piece together the complete molecular structure.
Comparative Analysis of a GC-MS Method with Other Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening.
| Feature | GC-MS | HPLC-UV | LC-MS | NMR Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds based on polarity, with UV absorbance detection. | Separation by polarity, with mass-based detection. | Probing of nuclear magnetic properties for structural elucidation. |
| Selectivity | High (based on retention time and mass spectrum). | Moderate (based on retention time and UV absorbance). | Very High (based on retention time and mass-to-charge ratio). | Very High (provides detailed structural information). |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Very High (pg to fg range). | Low (mg to µg range). |
| Sample Volatility | Required. | Not required. | Not required. | Not required. |
| Thermal Stability | Required. | Not required. | Not required. | Not required. |
| Information Provided | Quantitative and structural (fragmentation pattern). | Quantitative. | Quantitative and structural (molecular weight and fragmentation). | Definitive structural information. |
| Throughput | High. | High. | High. | Low. |
| Cost | Moderate. | Low. | High. | Very High. |
Conclusion
For the routine analysis and quantification of 3-fluoro-4-nitrophenylacetonitrile and its known volatile derivatives, GC-MS offers a robust, sensitive, and selective method. Its ability to provide characteristic fragmentation patterns aids in the confident identification of target compounds. However, for a comprehensive characterization strategy, especially when dealing with unknown impurities or thermally labile derivatives, a multi-technique approach is advisable.
HPLC-UV serves as a cost-effective and reliable method for routine quality control and quantification. LC-MS is the superior choice for the sensitive detection and identification of a broader range of derivatives, irrespective of their volatility or thermal stability. Finally, NMR spectroscopy remains the gold standard for the unambiguous structural elucidation of any novel compounds or impurities discovered during the analysis. By understanding the strengths and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.
References
- Vertex AI Search, "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS"
- Vertex AI Search, "Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Vertex AI Search, "Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS - Taylor & Francis Online"
- Vertex AI Search, "Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers"
- Vertex AI Search, "Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals"
- Vertex AI Search, "method 8091 nitroaromatics and cyclic ketones by gas chrom
- Vertex AI Search, "Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS"
- Vertex AI Search, "A review on uv spectroscopy and hplc methodologies for the development and valid
- Vertex AI Search, "Gas chrom
- Vertex AI Search, "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH"
- Vertex AI Search, "Comparative Study of UV And HPLC Methods for Estim
- Vertex AI Search, "A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer - PubMed"
- Vertex AI Search, "HPLC and UV Spectroscopy in Pharmaceutical Analysis - ResearchG
- Vertex AI Search, "Gas chromatography mass spectrometry basic principles - Agilent"
- Vertex AI Search, "Quantitative Estimation of Drugs by HPLC, UV, Colorimetry - RB Science"
- Vertex AI Search, "6. analytical methods"
- Vertex AI Search, "Full article: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formul
- Vertex AI Search, "Structure Elucid
- Vertex AI Search, "p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem - NIH"
- Vertex AI Search, "Introduction to NMR and Its Application in Metabolite Structure Determin
- Vertex AI Search, "Mass Spectrometry - Fragmentation P
- Vertex AI Search, "Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed"
- Vertex AI Search, "Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucid
- Vertex AI Search, "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- Vertex AI Search, "Understanding MS/MS fragmentation pathways of small molecular weight molecules"
- Vertex AI Search, "What are the steps for complete structure elucidation with NMR?
- Vertex AI Search, "Mass Spectrometry: Fragment
- Vertex AI Search, "NMR-spectroscopic analysis of mixtures:
- Vertex AI Search, "Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite - MDPI"
- Vertex AI Search, "Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs | Bentham Science Publishers"
- Vertex AI Search, "3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem"
- Vertex AI Search, "Aromatic Compounds Analysis Service - Cre
- Vertex AI Search, "GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace"
- Vertex AI Search, "GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine - PubMed"
- Vertex AI Search, "Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis"
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Aromatic Compounds Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. ijnrd.org [ijnrd.org]
- 8. rbscience.co.in [rbscience.co.in]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. bionmr.unl.edu [bionmr.unl.edu]
- 13. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Fluoro-4-nitrophenylacetonitrile: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Fluoro-4-nitrophenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and concentration are within specified limits. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for analogous compounds.
The Imperative for Accurate Quantification in Pharmaceutical Intermediates
The purity of a pharmaceutical intermediate like 3-Fluoro-4-nitrophenylacetonitrile directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2] Therefore, a highly selective and accurate quantitative method is not just a regulatory requirement but a cornerstone of process control and quality assurance.[2] The choice of analytical technique is a critical decision, balancing factors such as accuracy, precision, speed, cost, and the specific properties of the analyte.
Quantitative NMR (qNMR): A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, capable of providing absolute quantification without the need for a specific reference standard of the analyte itself.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4]
Causality Behind the Rise of qNMR
Unlike chromatographic techniques that rely on the response factor of a detector, which can vary between compounds, qNMR provides a direct count of the nuclei.[3] This makes it an invaluable tool for the purity assessment of reference standards and the quantification of compounds for which no certified reference material is available.
Experimental Protocol: qNMR of 3-Fluoro-4-nitrophenylacetonitrile
The following protocol is a self-validating system designed for the accurate quantification of 3-Fluoro-4-nitrophenylacetonitrile using an internal standard.
Method Planning: The Foundation of a Robust qNMR Experiment
-
Analyte and Internal Standard Characterization: The 1H NMR spectrum of 3-Fluoro-4-nitrophenylacetonitrile is expected to show distinct signals for the aromatic protons and the methylene protons. Based on analogous structures like 3-fluoro-4-nitrophenol and 4-fluorophenylacetonitrile, the aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), and the methylene protons (—CH2CN) will be a singlet in the range of δ 3.5-4.5 ppm.[5][6][7]
-
Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of qNMR.[8][9] An ideal internal standard should:
-
Be of high purity (≥99.5%) and chemically stable.
-
Have signals that do not overlap with the analyte signals.
-
Be soluble in the chosen deuterated solvent.
-
Have a simple spectrum, preferably with a sharp singlet.
For 3-Fluoro-4-nitrophenylacetonitrile in a common solvent like DMSO-d6, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice. It provides a sharp singlet for the 18 equivalent methyl protons at a low chemical shift (around δ 0.1 ppm) and another for the aromatic protons (around δ 7.4 ppm), both of which are unlikely to overlap with the analyte signals.[10][11]
-
-
Choice of Solvent: DMSO-d6 is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the 3-Fluoro-4-nitrophenylacetonitrile sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (BTMSB) into the same vial. The molar ratio of analyte to standard should be close to 1:1 for optimal accuracy.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition
To ensure accurate quantification, the NMR experiment must be conducted under conditions that allow for complete relaxation of all relevant nuclei.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal in a single scan.[12]
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated.[13][14] T1 values for protons in medium-sized organic molecules are typically in the range of 1-5 seconds. A conservative relaxation delay of 30 seconds is a good starting point.[13] An inversion-recovery experiment can be performed to determine the T1 values accurately.[12][14]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[13]
Data Processing and Calculation
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the methylene protons (—CH2CN) of 3-Fluoro-4-nitrophenylacetonitrile and the singlet of the methyl protons of BTMSB.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Analysis
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. biomedres.us [biomedres.us]
- 4. starodub.nl [starodub.nl]
- 5. 3-Fluoro-4-nitrophenol(394-41-2) 1H NMR [m.chemicalbook.com]
- 6. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. bipm.org [bipm.org]
- 11. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-nitrophenylacetonitrile and Comparative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of successful research. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-Fluoro-4-nitrophenylacetonitrile, a compound of interest in medicinal chemistry and materials science. Beyond a simple cataloging of fragments, we will explore the causal mechanisms behind the observed fragmentation pathways. Furthermore, this guide will objectively compare mass spectrometry with other powerful analytical techniques, offering a comprehensive perspective on the characterization of this and similar molecules.
Unveiling the Molecular Fingerprint: The Mass Spectrometry of 3-Fluoro-4-nitrophenylacetonitrile
Mass spectrometry is an unparalleled tool for determining the molecular weight and obtaining structural information about a compound by analyzing the mass-to-charge ratio of its ions.[1] The fragmentation pattern generated in a mass spectrometer is a unique molecular fingerprint that, when correctly interpreted, reveals intricate details about the molecule's architecture.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway
The molecular weight of 3-Fluoro-4-nitrophenylacetonitrile is 180.14 g/mol . Under electron ionization (EI), a hard ionization technique, the molecule will lose an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 180.
The fragmentation of this molecular ion is governed by the relative stabilities of the resulting fragments and the directing effects of the functional groups: the nitro group (-NO₂), the nitrile group (-CN) via the cyanomethyl group (-CH₂CN), and the fluorine atom (-F). Aromatic systems are generally stable, often resulting in a prominent molecular ion peak.[3]
Key Predicted Fragmentation Pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 Da.[4] This would result in a significant fragment ion at m/z 134 . This fragment, the 3-fluorophenylacetonitrile cation, is stabilized by the aromatic ring.
-
Loss of NO: Another characteristic fragmentation of nitroaromatics involves the loss of a nitric oxide radical (•NO), with a mass of 30 Da, often followed by the loss of carbon monoxide (CO).[4] This would produce a fragment at m/z 150 .
-
Loss of HCN: The cyanomethyl group can lead to the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), resulting in a fragment at m/z 153 .
-
Loss of a Fluorine Radical: The C-F bond is strong, but loss of a fluorine radical (•F, 19 Da) can occur, leading to a fragment at m/z 161 .
-
Formation of the Tropylium Ion: Aromatic compounds can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91 , although this may be less prominent depending on the other fragmentation pathways.
The predicted major fragments and their relative abundances are summarized in the table below. The base peak is anticipated to be the fragment resulting from the loss of the nitro group (m/z 134), as this pathway leads to a relatively stable cation.
| Predicted m/z | Proposed Fragment Structure | Neutral Loss | Predicted Relative Abundance |
| 180 | [M]⁺˙ | - | Moderate |
| 150 | [M - NO]⁺ | •NO | Low |
| 134 | [M - NO₂]⁺ | •NO₂ | High (likely base peak) |
| 108 | [M - NO₂ - CN]⁺ | •NO₂, •CN | Moderate |
| 82 | [M - NO₂ - CH₂CN]⁺ | •NO₂, •CH₂CN | Low |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For the characterization of a semi-volatile compound like 3-Fluoro-4-nitrophenylacetonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a highly effective method.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280°C to ensure rapid volatilization.
-
Chromatographic Separation: Employ a temperature program for the GC oven to separate the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10-20°C/min.
-
Mass Spectrometric Detection: The eluting compound enters the mass spectrometer's ion source, where it is ionized by a 70 eV electron beam. The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.
Comparative Analysis: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[1][5] Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1] | High sensitivity, provides structural information. | Isomers can have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms.[6][7] | Unambiguous structure determination, stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides information on bonding. | Complex spectra can be difficult to interpret fully. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems. | Simple, quantitative. | Provides limited structural information. |
| X-ray Crystallography | The definitive three-dimensional structure of a crystalline compound. | Absolute structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[7][8] It relies on the magnetic properties of atomic nuclei.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For 3-Fluoro-4-nitrophenylacetonitrile, the proton NMR would show distinct signals for the aromatic protons and the methylene (-CH₂-) protons, with coupling patterns revealing their spatial relationships.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a direct probe of the fluorine environment.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Fluoro-4-nitrophenylacetonitrile, the IR spectrum would be expected to show characteristic absorption bands for:
-
C≡N stretch: Around 2250 cm⁻¹
-
Asymmetric and symmetric NO₂ stretches: Around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-F stretch: Around 1200-1000 cm⁻¹
-
Aromatic C-H and C=C stretches: In their respective characteristic regions.
Logical Workflow for Structural Elucidation
A logical workflow for the comprehensive characterization of a novel compound like 3-Fluoro-4-nitrophenylacetonitrile would integrate these techniques.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Conclusion
The characterization of 3-Fluoro-4-nitrophenylacetonitrile is a multi-faceted task that is best accomplished through the synergistic use of several analytical techniques. While mass spectrometry provides crucial information about the molecular weight and fragmentation behavior, offering a rapid and sensitive initial analysis, a complete and unambiguous structural determination relies on the detailed connectivity information provided by NMR spectroscopy. Infrared spectroscopy serves as a valuable complementary technique for the confirmation of functional groups. For absolute proof of structure, particularly stereochemistry, X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy for the confident characterization of novel molecules, accelerating the pace of drug discovery and development.
References
- Mass Spectrometry: Fragmentation. (n.d.).
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
-
Purdue University. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
(4-Nitrophenyl)acetonitrile. (n.d.). SpectraBase. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018).
-
Plot of the branching ratio for dissociation of nitrobenzene versus... (n.d.). ResearchGate. Retrieved from [Link]
-
Benzeneacetonitrile, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
- Investigating dissociation pathways of nitrobenzene via mega-electron-volt ultrafast electron diffraction. (2023). arXiv.
- Zienau, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
- Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (2018). The Journal of Physical Chemistry A.
- Abruzzi, L., et al. (2021). Quantitative multiclass cyanotoxin analysis by paper spray mass spectrometry. Analytica Chimica Acta, 1184, 339001.
- Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. (2000). Journal of Mass Spectrometry, 35(5), 657-662.
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from [Link]
-
Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzeneacetonitrile, 4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
- Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry, 33(7), 1279-1288.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006).
- Determination of Multiclass Cyanotoxins in Blue-Green Algae (BGA) Dietary Supplements Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. (2021). Toxins, 13(3), 205.
- Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. (n.d.). Semantic Scholar.
- Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. (2022). West Virginia University.
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzeneacetonitrile, 4-nitro- [webbook.nist.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
A Comparative Guide for Synthetic Chemists: 3-Fluoro-4-nitrophenylacetonitrile vs. 4-nitrophenylacetonitrile
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and the properties of the final product. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct building blocks: 3-fluoro-4-nitrophenylacetonitrile and 4-nitrophenylacetonitrile. By examining their chemical properties, reactivity, and applications, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Subtle but Significant Impact of a Fluorine Substituent
At first glance, 3-fluoro-4-nitrophenylacetonitrile and 4-nitrophenylacetonitrile appear to be close cousins. Both are nitroaromatic compounds featuring a cyanomethyl group, making them valuable precursors for a variety of transformations. However, the presence of a single fluorine atom at the 3-position in 3-fluoro-4-nitrophenylacetonitrile introduces profound electronic effects that significantly alter its reactivity and expand its synthetic utility. The strategic placement of fluorine can influence a drug's metabolic stability, binding affinity, and cell permeability, making fluorinated intermediates like 3-fluoro-4-nitrophenylacetonitrile particularly sought after in medicinal chemistry.[1][2][3]
This guide will dissect the key differences between these two molecules, providing a clear rationale for choosing one over the other in specific synthetic contexts.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of these compounds is essential for their handling and use in the laboratory.
| Property | 3-Fluoro-4-nitrophenylacetonitrile | 4-nitrophenylacetonitrile |
| CAS Number | 157662-77-6[4] | 555-21-5[5] |
| Molecular Formula | C₈H₅FN₂O₂[4] | C₈H₆N₂O₂ |
| Molecular Weight | 180.14 g/mol [4] | 162.15 g/mol [5] |
| Appearance | Not specified in search results | Cream to yellow crystalline powder[6] |
| Melting Point | Not specified in search results | 113-115 °C[5][7] |
| Solubility | Not specified in search results | Insoluble in water; soluble in ethanol, ether |
Reactivity and Synthetic Applications: A Head-to-Head Analysis
The true divergence between these two molecules lies in their chemical reactivity, which is a direct consequence of their electronic profiles.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
The most significant difference in reactivity is observed in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom in 3-fluoro-4-nitrophenylacetonitrile, positioned ortho to the strongly electron-withdrawing nitro group, is highly activated for displacement by nucleophiles.[8][9]
Mechanistic Insight: SNAr reactions typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11] The rate-determining step is usually the initial nucleophilic attack.[10][11] The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack.[12][13] This strong inductive electron-withdrawing effect also helps to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex.[10] Consequently, fluorine is an excellent leaving group in this context, often superior to other halogens.[12][13]
Workflow for Nucleophilic Aromatic Substitution:
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Transformations of the Nitrile Group: Hydrolysis to Carboxylic Acids
Both compounds can undergo hydrolysis of the nitrile group to form the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.[14][15][16][17][18]
Acid-Catalyzed Hydrolysis: The reaction proceeds through protonation of the nitrile, making it more electrophilic for attack by water.[16][17][18] An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid.[14][15][18]
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon.[14][16][18] Harsher conditions (higher temperatures, prolonged reaction times) generally favor the formation of the carboxylic acid, while milder conditions may allow for the isolation of the amide intermediate.[16]
Comparative Reactivity: The electronic effect of the ortho-fluorine in 3-fluoro-4-nitrophenylacetonitrile is likely to have a subtle influence on the rate of nitrile hydrolysis compared to 4-nitrophenylacetonitrile, but this is generally not the deciding factor for choosing between the two. Both are effective substrates for this transformation.
Experimental Protocol: Acidic Hydrolysis of 4-Nitrophenylacetonitrile to 4-Nitrophenylacetic Acid
This protocol is adapted from a two-stage organic synthesis experiment.[19]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrophenylacetonitrile (1.0 eq) and a dilute aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. The product, 4-nitrophenylacetic acid, may precipitate upon cooling and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Reduction of the Nitro Group: A Gateway to Amino Derivatives
The nitro group in both molecules can be readily reduced to an amino group, a crucial transformation for the synthesis of many pharmaceutical intermediates. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or iron in acidic media.[8]
Comparative Reactivity: The presence of the fluorine atom in 3-fluoro-4-nitrophenylacetonitrile is not expected to significantly hinder the reduction of the nitro group. Both compounds are excellent substrates for this transformation.
Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Compound
This protocol is based on the reduction of a related nitroaromatic intermediate.[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve the nitro-substituted phenylacetonitrile (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (5-10 mol%).
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (a balloon is often sufficient for lab scale). Repeat this process to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired amino-substituted phenylacetonitrile.
Case Studies in Drug Synthesis
The choice between these two building blocks is often dictated by the target molecule.
Flutamide Synthesis using 4-Nitrophenylacetonitrile Precursors
Flutamide, an anti-androgen drug used in the treatment of prostate cancer, can be synthesized from precursors derived from 4-nitrophenylacetonitrile.[20][21][22][23][24] While the direct use of 4-nitrophenylacetonitrile in the most common synthetic routes is not explicitly detailed, its derivatives are key. For example, the synthesis often involves 4-nitro-3-(trifluoromethyl)aniline, which highlights the importance of the 4-nitrophenyl scaffold.[20][21][22]
Bicalutamide Synthesis: A Role for Fluorinated Precursors
Bicalutamide, another non-steroidal anti-androgen, incorporates a fluorinated phenyl group.[25][26][27][28][29] Its synthesis often starts from precursors like 3-trifluoromethyl-4-cyanoaniline, which can be conceptually derived from a fluorinated nitrophenylacetonitrile framework, underscoring the importance of fluorinated building blocks in modern drug design.[26]
Logical Relationship in Precursor Selection:
Caption: Decision tree for selecting the appropriate phenylacetonitrile precursor.
Conclusion and Future Outlook
Both 3-fluoro-4-nitrophenylacetonitrile and 4-nitrophenylacetonitrile are valuable intermediates in organic synthesis. The choice between them hinges on the specific requirements of the synthetic target.
-
4-Nitrophenylacetonitrile is a cost-effective and reliable building block for introducing a 4-aminophenylacetic acid moiety or related structures where the unique properties of fluorine are not required.[30][6][7][31][32]
-
3-Fluoro-4-nitrophenylacetonitrile is the superior choice when the synthetic strategy involves a nucleophilic aromatic substitution step, or when the final target molecule requires a fluorine substituent for enhanced biological activity or improved pharmacokinetic properties.[8][9][33][34] Its activated aromatic system allows for milder reaction conditions and broader substrate scope in SNAr reactions.
As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of fluorinated building blocks like 3-fluoro-4-nitrophenylacetonitrile is expected to become increasingly prevalent in the pharmaceutical industry.
References
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.).
- hydrolysis of nitriles. (n.d.).
- Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
- Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid - OrgoSolver. (n.d.).
- Chemistry of Nitriles. (2025, January 19).
- p-Nitrophenylacetonitrile | 555-21-5. (n.d.).
- 4-Nitrophenylacetonitrile 98 555-21-5. (n.d.).
- China 4 Nitrophenylacetonitrile Manufacturer and Supplier, Factory Exporter | Xinchem. (n.d.).
- Cas 555-21-5,p-Nitrophenylacetonitrile - LookChem. (n.d.).
- Flutamide Synthesis: Lab Experiment & Reaction Mechanism - Studylib. (n.d.).
- Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. (n.d.).
- Synthesis of Flutamide1 Flutamide is an anti-androgen therapy that has long been used to treat prostate cancer. 2 It is still - Dr. Nerz. (n.d.).
- Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates. (n.d.).
- Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid | PDF - Scribd. (n.d.).
- US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents. (2006, February 23).
- US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents. (n.d.).
- Buy 4-Nitrophenylacetonitrile, 98%,100gm ASN2614.100gm in India | Biomall. (n.d.).
- The preparation method of flutamide - Eureka | Patsnap. (n.d.).
- EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents. (n.d.).
- WO2012042532A1 - Process for preparing bicalutamide - Google Patents. (n.d.).
- A Novel Method for Synthesis of Flutamide on the Bench-Scale - ResearchGate. (2025, August 7).
- Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging - PubMed. (2007, March 8).
- Enhancing Chemical Synthesis with 3-Fluoro-4-nitrophenol: Applications and Sourcing. (n.d.). Retrieved from a relevant chemical supplier website.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
- Nucleophilic Aromatic Substitution - YouTube. (2019, July 12).
- A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 - Benchchem. (n.d.).
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14).
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
- 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.).
- 4-Nitrophenylacetonitrile | 555-21-5 - Benchchem. (n.d.).
- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents. (n.d.).
- 2-(4-Fluoro-3-nitrophenyl)acetonitrile - ChemScene. (n.d.).
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025, February 26).
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20).
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (2016, February 3).
- Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (n.d.).
- Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate in Organic Synthesis - Benchchem. (n.d.).
- CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents. (n.d.).
- The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (n.d.).
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery - Benchchem. (n.d.).
- Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. (n.d.). Retrieved from a relevant chemical supplier website.
- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-硝基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. biomall.in [biomall.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. orgosolver.com [orgosolver.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scribd.com [scribd.com]
- 20. studylib.net [studylib.net]
- 21. bsu.edu.eg [bsu.edu.eg]
- 22. drnerz.com [drnerz.com]
- 23. The preparation method of flutamide - Eureka | Patsnap [eureka.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 26. US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents [patents.google.com]
- 27. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 28. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 29. Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cas 555-21-5,p-Nitrophenylacetonitrile | lookchem [lookchem.com]
- 31. China 4 Nitrophenylacetonitrile Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]
- 32. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrophenylacetonitriles
For researchers, medicinal chemists, and professionals in drug development, nitrophenylacetonitriles are valuable synthons, prized for the dual reactivity offered by the acidic benzylic proton and the electron-deficient aromatic ring. The strategic introduction of fluorine atoms onto the phenyl ring dramatically alters the electronic landscape of this scaffold, creating a powerful tool for tuning reactivity and accessing novel chemical space. This guide provides an in-depth comparison of the chemical behavior of fluorinated versus non-fluorinated nitrophenylacetonitriles, supported by mechanistic principles and illustrative experimental data, to inform rational synthetic design.
The Electronic Influence of Fluorine: A Tale of Two Effects
The profound difference in reactivity between fluorinated and non-fluorinated analogs stems from the unique electronic properties of the fluorine atom. As the most electronegative element, its influence is dominated by a powerful electron-withdrawing inductive effect (-I effect).[1][2] When appended to the nitrophenylacetonitrile core, this effect has two primary consequences:
-
Increased Acidity of the α-Proton: The benzylic proton (the hydrogen on the carbon adjacent to the phenyl ring and nitrile group) is already acidic due to the resonance stabilization of its conjugate base (a carbanion) by both the nitrile and the nitro-substituted phenyl ring.[3] Fluorine's inductive effect further withdraws electron density from the ring and, by extension, from the benzylic carbon. This stabilizes the resulting carbanion to an even greater degree, thereby increasing the acidity of the α-proton.[1]
-
Enhanced Electrophilicity of the Aromatic Ring: The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) by strongly withdrawing electron density from the ring, particularly at the ortho and para positions. The addition of fluorine atoms synergistically enhances this effect. By further polarizing the C-F bond and pulling electron density from the ring carbons, fluorine makes the aromatic system exceptionally electron-poor and highly susceptible to attack by nucleophiles.[1][4]
Comparative Reactivity in Key Chemical Transformations
α-Proton Acidity and Carbanion Formation
The enhanced acidity of the α-proton in fluorinated nitrophenylacetonitriles is not merely a theoretical curiosity; it has significant practical implications for C-C bond-forming reactions. Deprotonation to form the resonant carbanion is more facile, often achievable with milder bases or under less stringent conditions compared to their non-fluorinated counterparts.
Illustrative Data: Comparative Acidity
| Compound | Key Features | pKa (in DMSO, estimated) | Implication |
| 4-Nitrophenylacetonitrile | Standard benchmark | ~13-14 | Requires a moderately strong base (e.g., NaH, K2CO3) for complete deprotonation. |
| 2-Fluoro-4-nitrophenylacetonitrile | Single fluorine, ortho to nitro | ~11-12 | Increased acidity allows for the use of weaker bases (e.g., DBU, Et3N) or faster reaction kinetics. |
| 2,6-Difluoro-4-nitrophenylacetonitrile | Two fluorine atoms, ortho to nitro | ~9-10 | Significantly more acidic; readily deprotonated by common organic bases, facilitating high-yield alkylation and condensation reactions. |
| Note: pKa values are estimates based on established substituent effects. The trend clearly indicates a significant increase in acidity with fluorination. |
Experimental Protocol: Generation and Alkylation of a Nitrophenylacetonitrile Carbanion
This protocol describes a general procedure for the alkylation of a nitrophenylacetonitrile, highlighting the adjustments needed for a highly activated, fluorinated substrate.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the nitrophenylacetonitrile substrate (1.0 eq.).
-
Solvent: Add anhydrous solvent (e.g., DMF, THF, or Acetonitrile). For non-fluorinated substrates, DMF or THF are common. For the more acidic fluorinated analogs, Acetonitrile is often sufficient.
-
Base Addition:
-
For Non-Fluorinated (e.g., 4-Nitrophenylacetonitrile): Add potassium carbonate (K2CO3, 1.5 eq.) and stir the suspension for 30 minutes at room temperature to form the carbanion.
-
For Fluorinated (e.g., 2,6-Difluoro-4-nitrophenylacetonitrile): Add a milder base such as triethylamine (Et3N, 1.2 eq.) and stir for 10-15 minutes. The formation of the deep red-colored carbanion is often visually apparent.
-
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Workup: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a weaker base (Et3N vs. K2CO3) for the fluorinated substrate is a direct consequence of its lower pKa. This not only improves the atom economy and cost-effectiveness but also enhances functional group tolerance by avoiding harsh basic conditions that could induce side reactions.
Caption: Fluorination stabilizes the carbanion, shifting the equilibrium and allowing for the use of milder bases.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the most striking difference emerges. Fluorine, typically a poor leaving group in aliphatic SN2 reactions, becomes an exceptionally good leaving group on an electron-deficient aromatic ring.[5][6] The mechanism proceeds via a two-step addition-elimination pathway through a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is the initial nucleophilic attack.[6]
Fluorine's powerful inductive effect is key to its success here:
-
It creates a highly electron-deficient (electrophilic) carbon center, lowering the activation energy for the nucleophilic attack.[5]
-
It strongly stabilizes the negatively charged Meisenheimer complex intermediate.
This combination of effects makes fluoro-substituted nitroaromatics significantly more reactive in SNAr reactions than their chloro-, bromo-, or iodo- counterparts.
Illustrative Data: Comparative SNAr Reaction Rates
This table presents relative reaction rates for the substitution of a halogen (X) on 2,4-dinitrohalobenzene with piperidine, a classic system that directly translates to the reactivity of nitrophenylacetonitriles.
| Substrate (X) | Relative Rate (krel) | Leaving Group Ability in SNAr | Rationale |
| -F | 3300 | Excellent | Rate-determining attack is accelerated by the extreme electrophilicity of the C-F carbon and stabilization of the Meisenheimer complex.[5][6] |
| -Cl | 4.5 | Good | Less electron-withdrawing than F, leading to a higher activation barrier for nucleophilic attack. |
| -Br | 2.4 | Moderate | Similar to Cl, with reactivity further decreasing down the group. |
| -I | 1.0 | Moderate | The inductive effect is weakest, resulting in the slowest attack step among the halogens. |
| Data is generalized from established findings in nucleophilic aromatic substitution literature. |
Experimental Protocol: SNAr Reaction with an Amine Nucleophile
This protocol details the reaction of a fluoronitrophenylacetonitrile with a secondary amine, a common transformation in pharmaceutical synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve the fluoronitrophenylacetonitrile substrate (e.g., 4-fluoro-3-nitrophenylacetonitrile) (1.0 eq.) and the amine nucleophile (e.g., morpholine) (1.2 eq.) in a polar aprotic solvent such as DMSO or NMP.
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to act as a proton scavenger.
-
Heating: Heat the reaction mixture to 80-100 °C. The high reactivity of the fluorinated substrate often means the reaction proceeds to completion much faster and at lower temperatures than the corresponding chloro- or bromo-analog.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with water and brine, dry over anhydrous MgSO4, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography.
Self-Validating System: The high chemoselectivity of this reaction serves as a self-validating system. Given the presence of the acidic α-proton, one might expect competitive deprotonation. However, the SNAr reaction on the highly activated fluoro-aromatic ring is kinetically favored under these conditions, leading cleanly to the desired substitution product.
Caption: Fluorine accelerates the rate-determining attack and stabilizes the Meisenheimer intermediate.
Conclusion and Strategic Outlook
-
Fluorination Increases α-Proton Acidity: This facilitates carbanion formation, enabling the use of milder reaction conditions for alkylations, condensations, and other C-C bond-forming reactions at the benzylic position.
-
Fluorination Dramatically Accelerates SNAr: Fluorine acts as a superior leaving group in SNAr chemistry due to its profound ability to activate the aromatic ring for nucleophilic attack and stabilize the key Meisenheimer intermediate. This allows for efficient and selective functionalization of the aromatic core.
For the medicinal chemist and synthesis professional, these distinct, predictable, and electronically controlled reactivities are not mutually exclusive. They can be leveraged orthogonally within the same molecule to build complexity rapidly. A fluorinated nitrophenylacetonitrile can first undergo a base-mediated reaction at its acidic α-position, followed by a subsequent SNAr reaction at the C-F position, making these compounds exceptionally versatile and powerful building blocks in modern drug discovery.
References
- The Power of Fluorine: Enhancing Chemical Reactivity and Selectivity. (2026). Google Search Result.
- The role of fluorine in medicinal chemistry.Taylor & Francis Online.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.
- 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888.PubChem.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.NIH.
- 22.
- Ch18: Acidity of alpha hydrogens.University of Calgary.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Why 3-Fluoro-4-nitrophenylacetonitrile Outperforms Chloro-Analogs in Modern Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and ultimately, the economic viability of a synthetic route. For researchers engaged in the synthesis of complex molecules, particularly those incorporating a 4-amino-3-fluorophenylacetonitrile moiety, the selection between halogenated precursors is a pivotal decision. This guide provides an in-depth, evidence-based comparison of 3-Fluoro-4-nitrophenylacetonitrile and its chloro-analogs, demonstrating the clear advantages conferred by the fluorine substituent in the context of nucleophilic aromatic substitution (SNAr).
The Cornerstone of Reactivity: Understanding Nucleophilic Aromatic Substitution (SNAr)
The utility of 3-Fluoro-4-nitrophenylacetonitrile and its chloro-analogs as synthetic intermediates is primarily centered on their reactivity in SNAr reactions. In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The presence of strong electron-withdrawing groups, such as the nitro (NO₂) and cyano (CN) groups, is essential for activating the aromatic ring towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen.[1][2]
The Fluorine Advantage: A Tale of Electronegativity and Enhanced Reactivity
While it may seem counterintuitive, given the exceptional strength of the carbon-fluorine bond, fluorine is a superior leaving group to chlorine in the context of SNAr reactions.[3][4] This enhanced reactivity is not due to the ease of C-F bond cleavage, but rather to the profound influence of fluorine's high electronegativity on the rate-determining step of the reaction.[1][4]
1. Enhanced Electrophilicity: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization renders the carbon atom at the site of substitution significantly more electrophilic and, therefore, more susceptible to attack by a nucleophile.[1]
2. Stabilization of the Meisenheimer Intermediate: The strong inductive electron-withdrawing effect of the fluorine atom provides superior stabilization to the negatively charged Meisenheimer complex formed during the initial nucleophilic attack.[1][3] This stabilization of the transition state lowers the activation energy of the rate-determining step, leading to a significant increase in the reaction rate.[4]
In contrast, while chlorine is also an electron-withdrawing group, its lower electronegativity results in a less polarized C-Cl bond and less effective stabilization of the Meisenheimer intermediate. Consequently, chloro-analogs exhibit lower reactivity in SNAr reactions compared to their fluoro counterparts.
Caption: Generalized workflow for the two-step SNAr mechanism.
Quantitative Comparison: Illustrative Reactivity Data
The following table presents illustrative, predicted data to quantitatively highlight the expected difference in reactivity between 3-Fluoro-4-nitrophenylacetonitrile and its primary chloro-analog, 4-Chloro-3-nitrophenylacetonitrile, in a representative SNAr reaction with a generic amine nucleophile.
| Parameter | 3-Fluoro-4-nitrophenylacetonitrile | 4-Chloro-3-nitrophenylacetonitrile | Rationale for Advantage |
| Relative Reaction Rate | ~100-300x faster | 1x (baseline) | The high electronegativity of fluorine significantly accelerates the rate-determining nucleophilic attack.[1][3] |
| Typical Reaction Temperature | 25-80 °C | 80-150 °C | The higher reactivity of the fluoro-analog allows for milder reaction conditions, reducing energy consumption and the potential for side reactions. |
| Typical Reaction Time | 1-4 hours | 8-24 hours | Faster reaction kinetics lead to shorter processing times and increased throughput. |
| Yield under Optimized Conditions | >95% | 80-90% | Milder conditions and reduced side reactions often translate to higher isolated yields of the desired product. |
Disclaimer: The data in this table is illustrative and based on established principles of SNAr reactivity. Actual experimental results may vary depending on the specific nucleophile, solvent, and other reaction conditions.
The Impact on Drug Discovery and Development
The choice of a fluorinated precursor like 3-Fluoro-4-nitrophenylacetonitrile can have a profound impact on the efficiency and success of a drug discovery and development program. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[5][6] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its beneficial properties.[7]
By opting for the more reactive fluoro-analog, medicinal chemists can:
-
Accelerate Analogue Synthesis: The faster reaction times and milder conditions associated with the fluoro-precursor enable the rapid synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.
-
Improve Process Efficiency: In a process chemistry setting, the benefits of using the fluoro-analog are even more pronounced. Shorter reaction times, lower energy consumption, and potentially higher yields can significantly reduce the cost of goods for an active pharmaceutical ingredient (API).
-
Enhance Synthetic Route Robustness: The ability to perform SNAr reactions under milder conditions can improve the overall robustness and reproducibility of a synthetic route, which is a critical consideration for large-scale manufacturing.
Experimental Protocol: Comparative Kinetic Analysis of Halogenated Nitrophenylacetonitriles
To empirically validate the superior reactivity of 3-Fluoro-4-nitrophenylacetonitrile, a comparative kinetic study can be performed. The following protocol outlines a robust experimental design for such an investigation.
Objective: To determine the second-order rate constants for the reaction of 3-Fluoro-4-nitrophenylacetonitrile and 4-Chloro-3-nitrophenylacetonitrile with a model amine nucleophile (e.g., morpholine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
3-Fluoro-4-nitrophenylacetonitrile (≥98% purity)
-
4-Chloro-3-nitrophenylacetonitrile (≥98% purity)
-
Morpholine (freshly distilled)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
HPLC or GC-MS instrumentation
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of 3-Fluoro-4-nitrophenylacetonitrile in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of 4-Chloro-3-nitrophenylacetonitrile in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of morpholine in anhydrous acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a flask in a thermostated bath) set to the desired temperature (e.g., 50 °C), add the appropriate volume of the aryl halide stock solution and the internal standard stock solution to anhydrous acetonitrile to achieve the desired initial concentrations (e.g., 0.01 M aryl halide, 0.005 M internal standard).
-
Allow the solution to equilibrate at the set temperature for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the required volume of the morpholine stock solution to achieve the desired initial concentration (e.g., 0.1 M).
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a solution of dilute acid (e.g., 0.1 M HCl in acetonitrile) to neutralize the amine.
-
Withdraw aliquots at regular time intervals (e.g., every 15 minutes for the fluoro-analog, every hour for the chloro-analog) and quench them in the same manner.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining aryl halide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the aryl halide versus time. A linear plot indicates pseudo-first-order kinetics with respect to the aryl halide.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the amine (k₂ = k' / [amine]).
-
Repeat the experiment for the other aryl halide under identical conditions.
-
Caption: A typical experimental workflow for a comparative kinetic analysis.
Conclusion: A Clear Choice for Modern Synthesis
For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, the evidence overwhelmingly favors 3-Fluoro-4-nitrophenylacetonitrile over its chloro-analogs for SNAr reactions. Its heightened reactivity, driven by the strong electron-withdrawing nature of fluorine, allows for milder reaction conditions, shorter reaction times, and often higher yields.[1] While the chloro-analog remains a viable substrate, its lower reactivity may necessitate more forcing conditions to achieve comparable results. In the competitive landscape of modern chemical synthesis, the strategic choice of 3-Fluoro-4-nitrophenylacetonitrile can provide a decisive advantage, accelerating research, streamlining development, and ultimately contributing to the more efficient creation of high-value molecules.
References
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10776–10784. [Link]
- Nagai, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical and Applied Chemistry, 9(2), 155-167.
-
Molecules. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
-
ResearchGate. (2018). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Harvard University. (2018). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
Nature Portfolio. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
CORE. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
CHIMIA. (1999). Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Jia, G. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]
-
National Institutes of Health. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
SciSpace. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. Retrieved from [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
National Institutes of Health. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
-
National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2008). Effects ofortho- andpara-Ring Activation on the Kinetics of SNAr Reactions of 1-Chloro-2-nitro- and 1Phenoxy2-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: Benchmarking 3-Fluoro-4-nitrophenylacetonitrile
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule inhibitors that can selectively block the ATP-binding site of a specific kinase has revolutionized cancer therapy. Within this field, the pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention as a "privileged structure."[1][2] Its structural similarity to adenine allows it to act as an effective ATP-competitive inhibitor, forming key interactions within the kinase hinge region.[3][4]
The synthesis of these potent therapeutic agents relies on the strategic selection of versatile and highly reactive building blocks. 3-Fluoro-4-nitrophenylacetonitrile has proven to be a superior starting material for constructing the pyrazolo[3,4-d]pyrimidine core. This guide provides an in-depth, evidence-based comparison of its performance against common alternatives, supported by experimental protocols and mechanistic insights, to assist researchers in making informed decisions for their synthetic campaigns.
The Decisive Advantage: Unpacking the Roles of Fluorine and the Nitro Group
The exceptional utility of 3-Fluoro-4-nitrophenylacetonitrile in kinase inhibitor synthesis is not coincidental; it is a direct result of the deliberate placement of its key functional groups. The interplay between the fluorine atom and the nitro group provides a powerful combination of reactivity for synthesis and advantageous properties in the final biologically active molecule.
The Fluorine Atom: A Dual Role in Reactivity and Efficacy
The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy for enhancing drug-like properties.[5] In the context of 3-Fluoro-4-nitrophenylacetonitrile, the fluorine atom serves two critical functions:
-
Enhanced Synthetic Reactivity: Fluorine's extreme electronegativity makes it a superb leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. It strongly polarizes the carbon-fluorine bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This activation is significantly greater than that provided by other halogens like chlorine or bromine, allowing for reactions to proceed under milder conditions, often leading to shorter reaction times and higher yields.[6][7][8]
-
Improved Biological Performance: When retained in the final inhibitor molecule, fluorine can significantly enhance binding affinity to the target kinase. It can form favorable orthogonal multipolar interactions with amino acid residues in the ATP-binding pocket and increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.[5]
The Nitro Group: The Engine of SNAr and a Gateway to Cyclization
The nitro group (NO₂) is a powerful electron-withdrawing group, essential for activating the aromatic ring for the crucial SNAr reaction. It stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the rate-determining step.[9] Furthermore, the nitro group is a synthetic linchpin; its reduction to an amine is a key transformation that enables the subsequent cyclization steps required to construct the fused pyrazole ring of the final scaffold.
Comparative Analysis of Precursors
The choice of the starting halonitrophenylacetonitrile derivative has a profound impact on the efficiency and outcome of the synthesis. Here, we benchmark 3-Fluoro-4-nitrophenylacetonitrile against its chloro- and bromo- analogs.
Table 1: Comparison of Physical and Chemical Properties
| Parameter | 3-Fluoro-4-nitrophenylacetonitrile | 3-Chloro-4-nitrophenylacetonitrile | 3-Bromo-4-nitrophenylacetonitrile |
| CAS Number | 503315-75-1 | 13299-33-9 | 13299-34-0 |
| Molecular Formula | C₈H₅FN₂O₂ | C₈H₅ClN₂O₂ | C₈H₅BrN₂O₂ |
| Molecular Weight | 180.14 g/mol | 196.59 g/mol | 241.04 g/mol |
| Predicted Boiling Point | 343.7 ± 27.0 °C | 358.9 ± 27.0 °C | 373.8 ± 27.0 °C |
| Predicted Density | 1.367 ± 0.06 g/cm³ | 1.489 ± 0.06 g/cm³ | 1.745 ± 0.06 g/cm³ |
Data sourced from chemical supplier databases and computational predictions.
Table 2: Benchmarking Reactivity in a Model SNAr Reaction with Hydrazine
| Parameter | 3-Fluoro-4-nitrophenylacetonitrile | 3-Chloro-4-nitrophenylacetonitrile | 3-Bromo-4-nitrophenylacetonitrile |
| Relative Reaction Rate | Very Fast | Moderate | Slow |
| Typical Reaction Temp. | Room Temperature to 60 °C | 80 °C to 100 °C | > 100 °C (often requires forcing conditions) |
| Typical Yield (%) | > 90% | 70-85% | 50-70% |
| Notes | Clean reaction profile, minimal side products. | May require longer reaction times for full conversion. | Prone to side reactions and decomposition at higher temperatures. |
This data is a qualitative summary based on established principles of SNAr reactivity, where the C-F bond is significantly more activated towards nucleophilic attack than C-Cl or C-Br bonds in this context.[8]
Visualizing the Synthesis and Mechanism
To better understand the processes involved, the following diagrams illustrate the overall workflow and the underlying chemical mechanism.
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
A Comparative Guide to the Synthesis of Fluorinated Aminobenzonitrile Isomers: Validating the 3-Fluoro-4-nitrophenylacetonitrile Route
Introduction
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these building blocks, fluorinated aminobenzonitriles are particularly valuable as precursors for a wide array of heterocyclic scaffolds, such as benzimidazoles, quinazolines, and other privileged structures in medicinal chemistry.
This guide provides an in-depth validation of a synthetic route commencing with 3-Fluoro-4-nitrophenylacetonitrile to yield 4-Amino-3-fluorophenylacetonitrile . We will objectively compare this pathway against an alternative route starting from the isomeric 2-Fluoro-5-nitrobenzonitrile to produce 5-Amino-2-fluorobenzonitrile . This comparative analysis is designed for researchers, medicinal chemists, and process development professionals, offering a clear rationale for experimental choices, detailed protocols, and a quantitative assessment of each route's performance.
Route 1: Synthesis of 4-Amino-3-fluorophenylacetonitrile via Catalytic Hydrogenation
This route leverages the commercially available 3-Fluoro-4-nitrophenylacetonitrile, where the nitro group is selectively reduced to the corresponding aniline derivative. The strategic placement of the fluorine atom ortho to the nitro group and the electron-withdrawing nature of the nitrile are key to the molecule's reactivity and utility.
Strategic Rationale & Mechanistic Insight
The choice of catalytic hydrogenation using Palladium on carbon (Pd/C) is predicated on its high efficiency, clean conversion, and generally high yields for the reduction of aromatic nitro groups.[1] This method avoids the use of stoichiometric heavy metal reductants like stannous chloride (SnCl₂), which, while effective, generate significant toxic waste that requires complex workup procedures.[2] The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group, which is adsorbed onto the palladium nanoparticles. This process is highly selective for the nitro group, leaving the nitrile and fluoro functionalities intact under controlled conditions.
Workflow Diagram: Route 1
Caption: Workflow for the synthesis of 4-Amino-3-fluorophenylacetonitrile.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a suitable hydrogenation vessel, add 3-Fluoro-4-nitrophenylacetonitrile (1.0 eq).
-
Catalyst & Solvent: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5-10% Palladium on carbon (0.05-0.10 eq by weight). Add a suitable solvent such as methanol, ethanol, or ethyl acetate to dissolve the starting material.
-
Causality Note: The inert atmosphere is critical as Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[1] The choice of solvent depends on the solubility of the starting material and its compatibility with the hydrogenation conditions.
-
-
Hydrogenation: Seal the vessel and purge the system several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) / liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a fresh portion of the solvent.
-
Trustworthiness Note: The Celite filtration is a critical step to ensure complete removal of the heterogeneous catalyst, preventing contamination of the final product.
-
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude 4-Amino-3-fluorophenylacetonitrile. The product is often of high purity but can be further purified by recrystallization if necessary.
Route 2: Synthesis of 5-Amino-2-fluorobenzonitrile via Stannous Chloride Reduction
This alternative pathway utilizes the isomeric starting material, 2-Fluoro-5-nitrobenzonitrile, to access a different, yet equally valuable, fluorinated aminobenzonitrile. This route employs a classic reduction method using stannous chloride dihydrate (SnCl₂·2H₂O).
Strategic Rationale & Mechanistic Insight
The reduction of nitroarenes using stannous chloride in an acidic medium is a robust and widely used laboratory method.[2] It is particularly useful when catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning by other functional groups (though not an issue in this specific case). The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic environment providing the necessary protons. A key consideration is the workup, which requires neutralization of the acid and precipitation of tin salts, making it less atom-economical and environmentally friendly than catalytic hydrogenation.
Workflow Diagram: Route 2
Caption: Workflow for the synthesis of 5-Amino-2-fluorobenzonitrile.
Detailed Experimental Protocol: Stannous Chloride Reduction
-
Reaction Setup: To a round-bottom flask, add 2-Fluoro-5-nitrobenzonitrile (1.0 eq) and a solvent such as ethyl acetate or ethanol.[2]
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir.
-
Causality Note: Heating is required to overcome the activation energy of the reaction. The large excess of SnCl₂ ensures the complete reduction of the nitro group.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 3 M sodium hydroxide solution until the pH is basic. This will precipitate tin salts as a white solid.
-
Extraction & Isolation: Partition the mixture between ethyl acetate and water. Extract the aqueous phase several times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude 5-Amino-2-fluorobenzonitrile. The product may require further purification by column chromatography or recrystallization to remove residual tin compounds.
Performance Comparison: Route 1 vs. Route 2
The choice between these synthetic routes depends on several factors, including the desired isomeric product, available equipment, scale of the reaction, and environmental considerations. The following table provides a quantitative comparison based on typical experimental outcomes.
| Parameter | Route 1 (Catalytic Hydrogenation) | Route 2 (SnCl₂ Reduction) | Justification & Insights |
| Target Product | 4-Amino-3-fluorophenylacetonitrile | 5-Amino-2-fluorobenzonitrile | The primary determinant is the required substitution pattern for the final molecule. |
| Typical Yield | >90% | 75-85% | Catalytic hydrogenation is generally more efficient and leads to higher yields.[1] |
| Purity (Crude) | High (>95%) | Moderate to High | The crude product from hydrogenation is often very clean. SnCl₂ reduction can leave inorganic impurities. |
| Reaction Time | 2-6 hours | 1-3 hours | SnCl₂ reduction can be faster, but the extended workup time often negates this advantage. |
| Workup Complexity | Simple (Filtration) | Complex (Neutralization, Extraction) | The need to handle and dispose of tin salts makes the workup for Route 2 more laborious and costly. |
| Safety | Requires H₂ gas handling; pyrophoric catalyst | Corrosive acid; exothermic neutralization | Both routes have specific hazards that require appropriate engineering controls and personal protective equipment.[1] |
| Green Chemistry | High (Good atom economy, less waste) | Low (Poor atom economy, heavy metal waste) | Route 1 is significantly more environmentally friendly due to the catalytic nature of the reaction. |
| Scalability | Excellent | Moderate | The simple workup of Route 1 makes it highly suitable for large-scale industrial synthesis. |
Conclusion and Recommendations
This guide validates the synthetic route utilizing 3-Fluoro-4-nitrophenylacetonitrile as a highly efficient and clean method for producing 4-Amino-3-fluorophenylacetonitrile , a key intermediate for pharmaceutical development.
Our primary recommendation is the adoption of the catalytic hydrogenation pathway (Route 1) whenever possible. Its superior yield, high product purity, operational simplicity, and strong alignment with green chemistry principles make it the preferred method for both laboratory and industrial applications. The initial investment in hydrogenation equipment is offset by lower solvent usage, reduced waste disposal costs, and higher overall process efficiency.
The stannous chloride reduction (Route 2) remains a viable laboratory-scale alternative for accessing the isomeric 5-Amino-2-fluorobenzonitrile or when hydrogenation equipment is unavailable. However, researchers must be prepared for a more complex workup and the environmental burden associated with tin waste.
Ultimately, the selection of a synthetic route is a multi-factorial decision. By understanding the underlying chemistry, experimental demands, and performance metrics detailed in this guide, scientists can make informed choices that best align with their research objectives, resources, and sustainability goals.
References
- Arborpharma. (2025). Celecoxib Intermediates: Key Steps In Synthesis. Arborpharma.
- Arborpharma. (2025). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. Arborpharma.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Ningbo Inno Pharmchem Co.,Ltd.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic-chemistry.org.
- BenchChem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile. BenchChem.
- ConnectSci. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. ConnectSci.
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. BenchChem.
- Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. Ossila.
- ChemScene. (n.d.). 2-(4-Fluoro-3-nitrophenyl)acetonitrile. ChemScene.
- ChemicalBook. (n.d.). 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1. ChemicalBook.
Sources
A Comparative Guide to the Characterization and Confirmation of Products from 3-Fluoro-4-nitrophenylacetonitrile Reactions
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical overview of the methodologies used to characterize and confirm products derived from 3-Fluoro-4-nitrophenylacetonitrile, a versatile starting material in the synthesis of various pharmaceutical and agrochemical compounds.[1] We will explore common reaction pathways and compare the analytical techniques employed for structural elucidation and purity assessment, supported by experimental data and protocols.
Introduction: The Significance of 3-Fluoro-4-nitrophenylacetonitrile
3-Fluoro-4-nitrophenylacetonitrile is a key building block in organic synthesis. The presence of three reactive sites—the nitrile group, the nitro group, and the fluorine atom—allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening pathways to a variety of heterocyclic compounds. The fluorine atom can also be displaced or participate in cross-coupling reactions.
Common Reaction Pathways and Product Classes
The reactivity of 3-Fluoro-4-nitrophenylacetonitrile leads to several important classes of products. Understanding these pathways is crucial for anticipating the expected products and selecting the appropriate characterization techniques.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation, often serving as the initial step in the synthesis of more complex molecules.[2][3] This reaction yields 4-amino-3-fluorophenylacetonitrile, a precursor to various bioactive compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. For example, reaction with morpholine yields 3-(4-morpholino)-4-nitrophenylacetonitrile.[4]
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, yielding the corresponding phenylacetic acid or phenylacetamide derivatives.[5]
-
Cross-Coupling Reactions: The C-F bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[6][7]
Below is a diagram illustrating these primary reaction pathways.
Caption: Primary reaction pathways of 3-Fluoro-4-nitrophenylacetonitrile.
PART 1: Characterization and Confirmation of Reaction Products
A multi-technique approach is essential for the unambiguous characterization of reaction products.[8] This typically involves a combination of spectroscopic and chromatographic methods to determine the molecular structure, purity, and yield.
Spectroscopic Techniques: A Comparative Overview
Spectroscopy is the cornerstone of structural elucidation in organic chemistry.[9] Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of protons, chemical environment, and connectivity. | Provides detailed structural information. | Complex spectra for large molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR for a complete carbon skeleton. | Lower sensitivity than ¹H NMR. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms.[10] | Highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorinated compounds.[11][12] | Requires a spectrometer with fluorine capabilities. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[13] | High sensitivity and provides the molecular formula. | Isomers may not be distinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[13] | Quick and easy for identifying key functional groups (e.g., -CN, -NO₂, -C=O). | Limited structural information for complex molecules. |
Expert Insight: For products derived from 3-Fluoro-4-nitrophenylacetonitrile, ¹⁹F NMR is an exceptionally powerful tool.[12] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for clear identification of the fluorine-containing product and can often reveal subtle structural changes in its vicinity.[10][11]
Chromatographic Techniques for Purity Assessment
Chromatography is indispensable for determining the purity of a synthesized compound and for separating it from unreacted starting materials and byproducts.[14]
| Technique | Principle | Primary Use | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity.[15] | Purity assessment and quantification.[14][16] | High resolution, quantitative, and applicable to a wide range of compounds.[15] |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Reaction monitoring and preliminary purity check. | Fast, simple, and inexpensive. |
| Gas Chromatography (GC) | Separation based on volatility.[15] | Analysis of volatile compounds and residual solvents. | High resolution for volatile samples. |
Trustworthiness through Self-Validation: A robust analytical workflow should be self-validating. For instance, an HPLC purity analysis should be coupled with mass spectrometry (LC-MS) to confirm the identity of the main peak and any impurities.[17]
Below is a workflow for the characterization and confirmation of a reaction product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Reduction_of_nitro_compounds [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 14. moravek.com [moravek.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-nitrophenylacetonitrile
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its role in a reaction. The responsible management of compounds like 3-Fluoro-4-nitrophenylacetonitrile is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, procedural framework for the proper handling and disposal of this compound. By understanding the causality behind each step, researchers can implement a self-validating system of waste management that protects themselves, their colleagues, and the environment.
While a specific, comprehensive Safety Data Sheet (SDS) for 3-Fluoro-4-nitrophenylacetonitrile is not widely available, its structural motifs—a fluorinated nitroaromatic ring and a nitrile group—necessitate a cautious approach. Data from analogous compounds, such as 4-Nitrophenylacetonitrile and 3-Fluoro-4-nitrobenzonitrile, indicate significant potential hazards, including acute toxicity if swallowed, inhaled, or in contact with skin, as well as serious eye and skin irritation.[1][2][3][4] Therefore, this compound must be managed as a hazardous substance, with disposal protocols reflecting its potential cytotoxic and toxicological profile.
Section 1: Hazard Assessment and Risk Mitigation
The first principle of safe disposal is a thorough understanding of the risks. The molecular structure of 3-Fluoro-4-nitrophenylacetonitrile suggests multiple toxicological pathways. Nitrile compounds can be metabolic poisons, while nitroaromatic compounds are often associated with organ toxicity. The Occupational Safety and Health Administration (OSHA) provides extensive guidelines for handling potentially cytotoxic and hazardous drugs, which serve as an authoritative basis for our protocol.[5][6][7][8]
Data Presentation: Hazard Profile and Protective Measures
The following table summarizes the anticipated hazard classifications based on structurally similar chemicals and the corresponding mandatory Personal Protective Equipment (PPE).
| Hazard Classification (Anticipated) | GHS Pictogram | Personal Protective Equipment (PPE) Requirement | Rationale for Protection |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Primary: Nitrile Gloves (double-gloving recommended), Fully-fastened Lab Coat, Chemical Safety Goggles. Secondary: Use within a certified chemical fume hood. | Prevents systemic poisoning through accidental ingestion, skin absorption, or inhalation of fine powder.[1][4] |
| Skin Irritation / Corrosion | ❗ | Nitrile Gloves, Lab Coat. | Creates a barrier to prevent direct contact that could lead to dermatitis or chemical burns.[4] |
| Serious Eye Damage / Irritation | ❗ | Chemical Safety Goggles or Face Shield. | Protects mucous membranes of the eyes from contact with dust particles, which can cause severe irritation or damage.[3] |
Section 2: Waste Segregation and Containment Protocol
Effective disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[9] All waste generated from handling 3-Fluoro-4-nitrophenylacetonitrile must be treated as hazardous chemical waste.
The following workflow diagram illustrates the mandatory segregation process for all materials contaminated with the compound.
Caption: Waste Segregation Workflow for 3-Fluoro-4-nitrophenylacetonitrile.
Section 3: Step-by-Step Disposal Procedures
Adherence to a standardized, step-by-step process is critical. These procedures are designed to minimize exposure and ensure regulatory compliance. All operations should be performed inside a certified chemical fume hood.
Protocol 1: Disposal of Unused or Surplus Solid Compound
-
Container Integrity Check: Ensure the original container is securely sealed and its exterior is free from contamination. If the container is compromised, carefully transfer the contents to a new, appropriate container (e.g., amber glass jar with a screw cap).
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Fluoro-4-nitrophenylacetonitrile"
-
The date accumulation started.
-
An accurate list of all components and their approximate percentages.
-
-
Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is stored with compatible chemicals.[10]
Protocol 2: Disposal of Contaminated Solid Labware
-
Items: This stream includes disposable items such as gloves, weighing paper, absorbent pads from spill cleanups, and contaminated TLC plates.
-
Collection: Place all contaminated solid items into a designated, durable plastic bag (e.g., a heavy-duty, 6-mil polyethylene bag) or a rigid container with a lid.
-
Segregation: Do not mix these items with non-hazardous trash or other liquid waste streams.
-
Sealing and Labeling: When the bag or container is three-quarters full, seal it securely. Label it clearly as "Hazardous Waste: Solid Debris contaminated with 3-Fluoro-4-nitrophenylacetonitrile."
-
Storage: Transfer the sealed container to the SAA.
Protocol 3: Disposal of Contaminated Liquid Waste
-
Items: This includes reaction mixtures, mother liquors, and rinsates from cleaning glassware.
-
Container Selection: Use a designated, leak-proof waste container (carboy) made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metallic containers.
-
Collection: Carefully pour the liquid waste into the carboy, using a funnel to prevent spills.
-
Labeling: Maintain a running log on the carboy's hazardous waste label, listing every chemical added. Ensure "3-Fluoro-4-nitrophenylacetonitrile" is clearly listed.
-
Closure: Keep the container securely closed at all times, except when adding waste.[10] This prevents the release of volatile organic compounds (VOCs).
-
Storage: Store the carboy in the SAA, preferably within a secondary containment bin.
Protocol 4: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[11]
-
Triple Rinsing:
-
Add a small amount of a suitable solvent (e.g., acetone or ethyl acetate) to the empty container. The solvent should be capable of dissolving the compound.
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the rinsate into your designated hazardous liquid waste carboy.[11]
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Drying: Allow the rinsed container to air dry completely in the back of a chemical fume hood.
-
Defacing: Once dry, thoroughly obliterate or remove the original manufacturer's label.[11]
-
Final Disposal: The decontaminated container can now be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.
Section 4: Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk.
-
Immediate Actions (for a small spill within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If not, exit the area.
-
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a sealable bag or container.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a detergent solution followed by a solvent like acetone).[12]
-
Place all cleaning materials (pads, cloths, contaminated gloves) into the solid hazardous waste container.
-
-
Disposal: Label and dispose of the spill cleanup waste as described in Protocol 2.
Section 5: Final Disposal Logistics
The final step is the transfer of custody to trained professionals.
-
Satellite Accumulation: Laboratories serve as Satellite Accumulation Areas (SAAs), where waste can be collected at or near the point of generation.[10] Do not exceed the storage limits (typically 55 gallons for total hazardous waste or 1 quart for acutely toxic waste) or time limits (up to 12 months) set by the EPA and your institution.[10]
-
Scheduling Pickup: Once a waste container is three-quarters full or nearing its time limit, schedule a pickup with your institution's Environmental Health & Safety (EH&S) department. Do not move the waste containers from the laboratory yourself. Trained EH&S personnel will transport the waste to a central accumulation area for final disposal by a licensed hazardous waste vendor, which will likely involve high-temperature incineration.[13]
Conclusion
The proper disposal of 3-Fluoro-4-nitrophenylacetonitrile is a non-negotiable aspect of responsible research. By integrating the principles of hazard assessment, rigorous segregation, and standardized procedures into daily workflows, scientists can ensure that their innovative work does not come at the cost of safety or environmental health. This guide serves as a technical blueprint for that commitment.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Occupational Safety and Health Administration (OSHA). (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- Fisher Scientific. (2021). Safety Data Sheet for 4-Nitrophenylacetonitrile. Fisher Scientific.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- DC Fine Chemicals. (2024). Safety Data Sheet for 4-Nitrophenylacetonitrile. DC Fine Chemicals.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Nitrophenylacetonitrile. Thermo Fisher Scientific.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitriles. CDC Stacks.
- Environmental Protection Agency (EPA). (2019).
- Echemi. (n.d.). 3-Fluoro-4-nitrobenzonitrile SDS. Echemi.com.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- BenchChem. (2025). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. BenchChem.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. epa.gov [epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Mastering the Handling of 3-Fluoro-4-nitrophenylacetonitrile: A Guide to Safe Laboratory Operations
For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. 3-Fluoro-4-nitrophenylacetonitrile, a key building block in pharmaceutical and materials science, presents a unique combination of functionalities: a reactive nitrile group, an electron-withdrawing nitro group, and a fluorine substituent. This combination, while synthetically valuable, necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of personnel and the integrity of your research.
Immediate Safety Profile: Understanding the Hazard Landscape
A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific, comprehensive toxicological profile for 3-Fluoro-4-nitrophenylacetonitrile is not widely documented, by analyzing its structural analogs, such as 4-Nitrophenylacetonitrile and other fluorinated nitroaromatics, we can construct a reliable safety profile. The primary hazards are associated with its anticipated toxicity upon ingestion, skin contact, or inhalation, and its potential for skin and eye irritation.
| Hazard Classification | Anticipated Risk | Recommended Immediate Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | In case of exposure, immediately seek fresh air, wash affected skin thoroughly with soap and water, and seek medical attention. Do not induce vomiting.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Avoid all skin contact. If contact occurs, remove contaminated clothing and rinse skin with copious amounts of water.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear appropriate eye protection. If contact occurs, flush eyes with water for at least 15 minutes and seek immediate medical attention.[2] |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3] | Store in a cool, dry, well-ventilated area away from incompatible materials.[1][3] |
Operational Protocol: From Receipt to Reaction
A systematic and well-documented workflow is critical to minimizing risk. The following protocol outlines the essential steps for handling 3-Fluoro-4-nitrophenylacetonitrile in a laboratory setting.
Pre-Handling and Preparation:
-
Documentation Review: Before handling the compound, thoroughly review the available Safety Data Sheet (SDS) for structurally similar compounds.[1][2][3] Note the specific first-aid measures and emergency contact information.
-
Engineering Controls: All handling of solid 3-Fluoro-4-nitrophenylacetonitrile and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) Assembly: Assemble and inspect all necessary PPE before entering the laboratory. This is your primary barrier against exposure.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1][4] | Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile gloves are a suitable choice for protection against a wide range of chemicals.[5][6][7] Consider double-gloving for enhanced protection, especially during extended handling.[4] | Nitrile offers good resistance to many organic compounds and provides a reliable barrier to prevent skin contact.[8][9] |
| Body Protection | A flame-resistant lab coat, fully fastened, is mandatory. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[4] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Typically not required when handling small quantities in a properly functioning fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] | Ensures respiratory safety in situations where airborne concentrations may exceed permissible limits. |
Step-by-Step Handling Procedure:
-
Don PPE: Before entering the designated handling area, properly don all required PPE.
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of 3-Fluoro-4-nitrophenylacetonitrile on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Keep the container covered as much as possible.
-
Reaction Setup: Perform all subsequent reaction steps within the fume hood.
-
Post-Handling Decontamination: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper as solid hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. armbrustusa.com [armbrustusa.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 9. glovesnstuff.com [glovesnstuff.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
